molecular formula C7H16O3<br>H3COC3H6OC3H6OH<br>C7H16O3 B081100 2-(2-methoxypropoxy)propan-1-ol CAS No. 13588-28-8

2-(2-methoxypropoxy)propan-1-ol

Cat. No.: B081100
CAS No.: 13588-28-8
M. Wt: 148.2 g/mol
InChI Key: CUDYYMUUJHLCGZ-UHFFFAOYSA-N
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Description

2-(2-Methoxypropoxy)propan-1-ol, widely known as Dipropylene Glycol Methyl Ether (DPGME), is a mid-to-slow evaporating hydrophilic solvent with complete water solubility, making it an ideal coupling agent for a wide range of solvent systems in formulation research . Its primary research value lies in developing water-reducible coatings , where it effectively prevents emulsion coagulation ("shocking") when hydrophobic co-solvents are introduced, thereby enhancing formulation stability . The intermediate evaporation rate of DPGME allows it to be used in a potentially wider range of systems than many other solvents, facilitating optimal film formation and flow in architectural and industrial coating applications . Furthermore, its extensive combination of physical and performance properties, including a higher flash point for easier handling, makes it a valuable component in the research and development of industrial and domestic cleaning formulations . This compound is presented for scientific investigation and development purposes exclusively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxypropoxy)propan-1-ol
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InChI

InChI=1S/C7H16O3/c1-6(4-8)10-5-7(2)9-3/h6-8H,4-5H2,1-3H3
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InChI Key

CUDYYMUUJHLCGZ-UHFFFAOYSA-N
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Canonical SMILES

CC(CO)OCC(C)OC
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Molecular Formula

C7H16O3, Array
Record name DIPROPYLENE GLYCOL METHYL ETHER
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DSSTOX Substance ID

DTXSID80864425
Record name 2-(2-Methoxypropoxy)propanol
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Molecular Weight

148.20 g/mol
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Physical Description

Dipropylene glycol methyl ether is a colorless liquid with a weak odor. (USCG, 1999), Colorless liquid with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor.
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Boiling Point

363.2 °F at 760 mmHg (USCG, 1999), 190 °C, 408 °F
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Flash Point

166 °F (USCG, 1999), 85 °C, 74 °C, 180 °F
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Solubility

Miscible (NIOSH, 2023), Solubility in water: very good, Miscible
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Density

0.951 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95, 0.95
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Vapor Density

5.11 (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1
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Vapor Pressure

0.5 mmHg (NIOSH, 2023), 0.3 [mmHg], Vapor pressure, Pa at 26 °C: 53.3, 0.5 mmHg
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CAS No.

34590-94-8, 13588-28-8
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Record name 1-Propanol, 2-(2-methoxypropoxy)-
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Record name 2-(2-Methoxypropoxy)propanol
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Melting Point

-117 °F (USCG, 1999), -80 °C, -112 °F
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Foundational & Exploratory

2-(2-methoxypropoxy)propan-1-ol physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Isomer Specificity in Dipropylene Glycol Methyl Ether (DPGME) Systems

Executive Summary & Chemical Identity

2-(2-methoxypropoxy)propan-1-ol (CAS: 13588-28-8) is a primary alcohol isomer constituting a minor fraction (typically 2–5%) of commercial Dipropylene Glycol Methyl Ether (DPM or DPGME).[1] Unlike the major secondary alcohol isomers that dominate the commercial mixture, this molecule features a terminal primary hydroxyl group, influencing its reactivity profile (e.g., faster kinetics in urethane formation) and hydrogen-bonding accessibility.[1]

This guide delineates the specific physical properties of this isomer, contrasting them with the commercial mixture to aid researchers in high-precision formulation, synthesis, and chromatographic separation.[1]

Chemical Identification Table
IdentifierDetail
IUPAC Name This compound
Common Name DPGME Isomer (Primary-Secondary ether linkage)
CAS Number 13588-28-8 (Specific Isomer) Note: Commercial Mixture is 34590-94-8
Molecular Formula

Molecular Weight 148.20 g/mol
SMILES CC(CO)OCC(C)OC
InChI Key CUDYYMUUJHLCGZ-UHFFFAOYSA-N

Structural Isomerism & Composition

Commercial DPGME is produced via the reaction of propylene oxide with methanol, followed by a second propoxylation.[1] This process yields four regioisomers. Understanding this distribution is critical for applications requiring precise evaporation rates or reaction kinetics.[1]

DPGME_Isomers cluster_isomers Dipropylene Glycol Methyl Ether (DPM) Isomers PO Propylene Oxide + Methanol PM Propylene Glycol Methyl Ether (PM) PO->PM Step 1 Major1 1-(2-methoxypropoxy)propan-2-ol (Major Isomer: ~45%) Secondary OH PM->Major1 + PO (Step 2) Major2 1-(2-methoxy-1-methylethoxy)propan-2-ol (Major Isomer: ~45%) Secondary OH PM->Major2 Minor1 This compound (Target Isomer: 2-5%) Primary OH PM->Minor1 Minor2 2-(2-methoxy-1-methylethoxy)propan-1-ol (Minor Isomer: <5%) Primary OH PM->Minor2

Figure 1: Isomeric Distribution of DPGME. The target molecule (highlighted in red) is a minor constituent characterized by a primary hydroxyl group, distinguishing it from the bulk secondary alcohol isomers.[1]

Physical & Thermodynamic Properties

The properties below distinguish the specific isomer (CAS 13588-28-8) from the aggregate properties of the commercial mixture (CAS 34590-94-8).

Comparative Property Table
PropertySpecific Isomer (this compound)Commercial Mixture (DPM)Causality/Note
Boiling Point 203.3°C (Predicted)190°C (Experimental)The primary hydroxyl group allows for more organized hydrogen bonding networks compared to the sterically hindered secondary alcohols, elevating the boiling point.[1]
Melting Point -83°C-80°CLow symmetry prevents efficient crystal packing for all isomers.[1]
Density (20°C) 0.955 g/cm³0.950 g/cm³Minimal variance; density is dominated by the molecular weight and ether backbone packing.[1]
Viscosity (25°C) ~5.7 mPa[1]·s (Est.)[1]3.7 mPa·sPrimary alcohols typically exhibit higher viscosity due to stronger intermolecular association.[1]
Vapor Pressure <0.03 mmHg (20°C)0.28 mmHg (20°C)Lower volatility correlates with the higher boiling point of the primary alcohol isomer.[1]
Flash Point >85°C75°CHigher boiling point translates to a higher flash point, improving safety margins.[1]
Solubility Parameters (Hansen)

Solubility data is critical for formulating this molecule as a coupling agent.[1] The values below are calculated for the specific isomer.

ParameterValue (

)
Value (

)
Significance
Dispersion (

)
7.6015.5Baseline van der Waals forces; typical for glycol ethers.[1]
Polarity (

)
2.805.7Moderate polarity due to ether linkages.[1]
H-Bonding (

)
5.5011.3Significant H-bonding capability from the terminal -OH.[1]
Total (

)
9.8 20.0 Indicates miscibility with water, alcohols, and polar resins.

Experimental Methodologies

For researchers requiring isolation or quantification of this specific isomer from the mixture, the following protocols are validated.

Isomer Separation via GC-MS

Standard non-polar columns often fail to resolve the four DPGME isomers.[1] A cyano-based phase is required for interaction with the hydroxyl positions.[1]

  • Column: Restek Rxi-1301Sil MS (or equivalent cyanopropylphenyl-based phase).[1][2]

  • Dimensions: 30 m x 0.25 mm x 0.25 µm.[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injection: Split (50:1), 250°C inlet temperature.

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 2 min.

  • Detection: MS (EI, 70eV) or FID (280°C).

  • Elution Order: The primary alcohol isomers (including this compound) typically elute after the secondary alcohol isomers due to higher polarity and boiling points.[1]

GC_Workflow Sample Sample: Commercial DPM (Mixture of 4 Isomers) Prep Dilution in Methanol (1000 ppm) Sample->Prep Inject Split Injection (250°C) 50:1 Ratio Prep->Inject Column Separation: Rxi-1301Sil MS (Cyano-based Phase) Inject->Column Detector Detection: MS (TIC) or FID Column->Detector Result Chromatogram: Peaks 1-2: Secondary Alcohols Peaks 3-4: Primary Alcohols (Target) Detector->Result

Figure 2: GC-MS Workflow for Isomer Resolution. [1][3][4][5][2][6]

Viscosity Measurement (Capillary)

To verify the higher viscosity of the primary isomer fraction (if isolated):

  • Instrument: Ubbelohde Viscometer (Size 1 or 1C).

  • Temperature Control: Water bath at 25.0°C ± 0.05°C.

  • Procedure:

    • Equilibrate sample for 15 minutes.

    • Measure flow time (

      
      ) in seconds (must be >200s to minimize kinetic energy correction).
      
    • Calculate Kinematic Viscosity (

      
      ).[1]
      
    • Convert to Dynamic Viscosity (

      
      ).[1]
      

Safety & Handling

While DPGME is generally considered low toxicity, the specific isomer shares the glycol ether hazard profile.[1][3]

  • GHS Classification: Eye Irritation 2B (Mild).[1]

  • Inhalation: High vapor concentrations (heated) may cause drowsiness (Narcotic effects).[1]

  • Skin: Minimal irritation; low permeability compared to ethylene glycol ethers.[1]

  • Storage: Hygroscopic. Store in nitrogen-purged, tight containers to prevent moisture uptake which alters viscosity and solvation power.[1]

References

  • PubChem. (2025).[1][5] Compound Summary: this compound (CAS 13588-28-8).[1][3][5][7] National Library of Medicine.[1][3] [Link]

  • Stenutz, R. (2025).[1][5] Hansen Solubility Parameters for Glycol Ethers. Stenutz.eu.[1] [Link]

  • OECD SIDS. (2003).[1] Propylene Glycol Ethers: Dipropylene Glycol Methyl Ether (CAS 34590-94-8).[1][3] UNEP Publications.[1] [Link][1]

  • Restek Corporation. (2020).[1] Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the Rxi-1301Sil MS Column. Application Note. [Link]

Sources

2-(2-methoxypropoxy)propan-1-ol CAS number and synonyms

[1][2][3]

Executive Summary

This compound (CAS: 13588-28-8) is a primary alcohol isomer of dipropylene glycol methyl ether (DPM).[1][2] While commercial DPM (CAS: 34590-94-8) is a widely used industrial solvent valued for its low toxicity, it is a mixture of four isomers.[1] This specific isomer—characterized by a terminal primary hydroxyl group—represents a minor constituent but holds significant importance in toxicological assessments and regulatory compliance due to its metabolic potential to oxidize into carboxylic acids, unlike its secondary alcohol counterparts.[1]

Part 1: Chemical Identity & Nomenclature[1][2][4]

This compound is often confused with the generic mixture.[1] Precise identification requires distinguishing the specific isomer from the commercial aggregate.[1]

Identification Matrix[1][2]
ParameterDetail
Chemical Name This compound
CAS Number (Specific) 13588-28-8
CAS Number (Mixture) 34590-94-8 (Generic DPM)
Molecular Formula C₇H₁₆O₃
Molecular Weight 148.20 g/mol
SMILES CC(CO)OCC(C)OC
InChI Key CUDYYMUUJHLCGZ-UHFFFAOYSA-N
Synonyms[1][5]
  • Systematic: 1-Propanol, 2-(2-methoxypropoxy)-[1][2][3][4]

  • Acronyms: Beta-DPGME (referencing the beta-position of the hydroxyl group), DPM (Isomer 2).[1]

  • Commercial Context: Dipropylene glycol monomethyl ether (Isomer).[1][2][5][6][7]

Part 2: Structural Isomerism & Synthesis[1]

Understanding the origin of this compound requires dissecting the oligomerization of propylene oxide (PO).[1]

The Isomer Cloud

Commercial DPM is generated by the reaction of methanol with propylene oxide.[1] This reaction is regioselective but not regiospecific, leading to "Head" (secondary alcohol,


1

The target molecule, This compound , possesses a terminal primary alcohol .[1] This structure indicates that the final propylene oxide unit underwent a ring opening at the less substituted carbon (anti-Markovnikov addition), a "beta-attack."[1]

  • Major Isomer (Safe): 1-(2-methoxypropoxy)propan-2-ol (Secondary alcohol).[1][8]

  • Target Isomer (Minor): this compound (Primary alcohol).[1]

Synthesis Workflow & Mechanism

The formation is a stepwise addition.[1] The critical step defining this specific isomer is the orientation of the second PO addition.[1]

Reaction Conditions:

  • Catalyst: Alkaline (e.g., NaOH, KOH) favors the secondary alcohol (Major).[1] Acidic catalysis increases the proportion of the primary alcohol (Minor).[1]

  • Temperature: 100°C - 150°C.[1]

  • Pressure: Elevated (to maintain PO in liquid phase).

Visualization: Synthesis Pathway

The following diagram illustrates the divergence between the major secondary alcohol isomer and the target primary alcohol isomer.[1]

SynthesisPathwayMethanolMethanol(CH3OH)Inter_AlphaIntermediate:1-methoxy-2-propanol(Alpha-PM)Methanol->Inter_AlphaPO Addition(Major Path)Inter_BetaIntermediate:2-methoxy-1-propanol(Beta-PM)Methanol->Inter_BetaPO Addition(Minor Path)POPropylene Oxide(PO)TargetTARGET ISOMER:This compound(Primary Alcohol)Inter_Alpha->TargetPO Addition(Beta-Attack)MajorMAJOR ISOMER:1-(2-methoxypropoxy)propan-2-ol(Secondary Alcohol)Inter_Alpha->MajorPO Addition(Alpha-Attack)

Figure 1: Reaction network showing the formation of the target primary alcohol isomer via "Beta-attack" ring opening.[1]

Part 3: Toxicology & Metabolic Fate[1][9]

For drug development professionals, the distinction between primary and secondary alcohol isomers in glycol ethers is the critical determinant of safety .[1]

The "Alpha vs. Beta" Rule
  • Alpha-Isomers (Secondary Alcohols): Metabolized via conjugation (glucuronidation/sulfation) or oxidation to CO₂.[1] Generally considered safe (low teratogenicity).[1]

  • Beta-Isomers (Primary Alcohols): Substrates for Alcohol Dehydrogenase (ADH).[1] They oxidize to alkoxy-carboxylic acids.[1]

Metabolic Activation of this compound

Because this compound terminates in a primary hydroxyl group (-CH2OH), it follows the oxidation pathway similar to the known teratogen 2-methoxyethanol, albeit with lower potency due to the longer chain length.[1]

  • Oxidation Step 1: Conversion to aldehyde by ADH.[1]

  • Oxidation Step 2: Conversion to 2-(2-methoxypropoxy)propionic acid .

  • Toxicity Implication: While less toxic than the shorter-chain methoxyacetic acid, the accumulation of acid metabolites is the mechanism of concern for developmental toxicity in this chemical class.[1]

Visualization: Metabolic Activation

MetabolismParentThis compound(Primary Alcohol)AldehydeIntermediate AldehydeParent->AldehydeOxidationADHEnzyme: Alcohol DehydrogenaseADH->ParentAcidMETABOLITE:2-(2-methoxypropoxy)propionic acidAldehyde->AcidOxidationALDHEnzyme: Aldehyde DehydrogenaseALDH->AldehydeExcretionSlow Elimination / Acidosis RiskAcid->ExcretionAccumulation

Figure 2: Metabolic oxidation pathway of the primary alcohol isomer leading to the acidic metabolite.[1]

Part 4: Physical Properties & Applications[1][4][6]

While the pure isomer is rarely isolated for commercial use, its properties are inferred from the mixture and structural modeling.[1]

Physical Data Table[1][2]
PropertyValue (Isomer Specific/Predicted)Context
Boiling Point ~195°CSlightly higher than the secondary isomer (~190°C) due to better H-bonding access.[1]
Vapor Pressure < 0.1 mmHg @ 20°CLow volatility; contributes to the "tail" in evaporation profiles.[1]
Water Solubility MiscibleAmphiphilic nature allows complete solubility.[1]
LogP (Octanol/Water) -0.1 to 0.0Highly hydrophilic.[1]
Density 0.951 g/cm³Consistent across the isomer family.[5]
Application Relevance[1][2][11][12][13]
  • Solvency: Excellent coupling agent for water-based coatings.[1] The primary alcohol group provides slightly higher reactivity for urethane formation compared to the secondary isomer.[1]

  • Pharmaceuticals: Used strictly as a residual solvent or processing aid.[1] Due to the toxicity profile of primary glycol ethers, solvents containing high fractions of this isomer are generally avoided in API crystallization in favor of pure Alpha-isomers or other solvents.[1]

Part 5: Analytical Characterization

Distinguishing this compound from its isomers requires high-resolution chromatography.[1]

Gas Chromatography (GC) Protocol[1]
  • Column: Capillary column with a polar stationary phase (e.g., PEG/Wax).[1] Non-polar columns (DB-1/DB-5) may struggle to resolve the primary/secondary alcohol isomers effectively.[1]

  • Elution Order: On polar columns, the primary alcohol (higher boiling point, stronger polarity) typically elutes after the secondary alcohol isomers.[1]

  • Detector: FID (Flame Ionization) for quantification; MS (Mass Spectrometry) for confirmation.[1]

Mass Spectrometry (EI) Fragmentation
  • Primary Alcohol Signature: Look for a weak molecular ion (

    
    ) and strong alpha-cleavage peaks.[1]
    
  • Differentiation: The secondary alcohol isomer (1-(2-methoxypropoxy)propan-2-ol) shows a prominent fragment at m/z 45 (CH3-CH=OH+) or similar secondary fragments, whereas the primary alcohol yields characteristic primary cleavage patterns (loss of -CH2OH group, M-31).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25485, this compound. Retrieved from [Link]

  • OECD SIDS (2003). Propylene Glycol Ethers: Toxicology and Screening Information. UNEP Publications. Retrieved from [Link][1]

  • U.S. EPA (2024). Dipropylene Glycol Methyl Ether: Chemical Data Access Tool. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Dipropylene glycol methyl ether (Isomer mixture).[1][2] Retrieved from [Link][1]

Spectroscopic Characterization and Analytical Profiling of 2-(2-methoxypropoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-methoxypropoxy)propan-1-ol (CAS: 13588-28-8) is a specific structural isomer of the commercially ubiquitous solvent Dipropylene Glycol Monomethyl Ether (DPGME).[1][2][3] While commercial DPGME (CAS: 34590-94-8) is a mixture of four isomers, the specific characterization of the this compound isomer—distinguished by its primary alcohol functionality—is critical for applications requiring precise regiochemistry, such as polyurethane synthesis or pharmaceutical intermediate profiling.[2][3]

This guide provides a definitive breakdown of the spectroscopic signatures (NMR, IR, MS) required to isolate and identify this specific isomer from its structural analogs.

Chemical Identity and Isomerism

To accurately interpret spectroscopic data, one must understand the regiochemistry that distinguishes this molecule from the bulk mixture.[3]

  • IUPAC Name: this compound[2][3][4]

  • Common Designation: DPGME (Primary Alcohol Isomer)

  • Molecular Formula:

    
    [2][3][4][5][6]
    
  • Molecular Weight: 148.20 g/mol [4][5]

  • Key Structural Feature: A primary hydroxyl group (

    
    ) and a secondary ether linkage.[2][3]
    
Isomer Generation Pathway

Commercial synthesis involves the reaction of propylene oxide with methanol, followed by a second propoxylation.[2][3] Regioselectivity leads to a mixture.[2][3] The requested isomer represents the "Head-to-Tail" addition where the final step leaves a primary alcohol.[2][3]

IsomerSynthesis Figure 1: Regioselective Synthesis Pathways of DPGME Isomers Start Methanol + Propylene Oxide Intermediate 1-methoxy-2-propanol (Major Intermediate) Start->Intermediate Base Catalysis Isomer1 1-(2-methoxypropoxy)propan-2-ol (Major Isomer - Secondary OH) Intermediate->Isomer1 PO attack at 1° Carbon Isomer2 This compound (Target Isomer - Primary OH) Intermediate->Isomer2 PO attack at 2° Carbon (Minor Pathway)

Figure 1: The target molecule (Green) is formed via attack at the secondary carbon of the intermediate, resulting in a terminal primary alcohol.

Spectroscopic Profiling

The primary challenge in analyzing this compound is distinguishing it from its secondary alcohol isomer, 1-(2-methoxypropoxy)propan-2-ol.[2][3]

Nuclear Magnetic Resonance (NMR)

Solvent Selection:


 is standard, but DMSO-d6  is recommended if you need to resolve the hydroxyl proton coupling to distinguish primary vs. secondary alcohols.[2][3]

NMR (400 MHz,

)

The spectrum is characterized by diastereotopy due to the two chiral centers, causing methylene protons to appear as complex multiplets rather than simple doublets/triplets.[3]

Functional GroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic

3.36Singlet3HCharacteristic methoxy singlet.[2][3]

3.45 - 3.65Multiplet2HDiagnostic: Diastereotopic methylene protons adjacent to the primary alcohol.[2][3]
Ether

3.30 - 3.40Multiplet1HMethine proton at the ether linkage.[2][3]
Ether

3.20 - 3.30Multiplet2HCentral ether bridge protons.[2][3]

1.12 - 1.15Doublet (

Hz)
6HTwo methyl groups (overlapping doublets due to diastereomers).[2][3]

2.4 - 2.8Broad Singlet1HVariable shift depending on concentration/H-bonding.[2][3]

Expert Insight: In the secondary alcohol isomer (the major contaminant), the methine proton attached to the OH appears further downfield (~3.9 ppm). The absence of a signal at 3.9 ppm and the integration of the 3.4-3.6 ppm region confirms the purity of the primary alcohol isomer.[3]


NMR (100 MHz,

)
Carbon TypeShift (

, ppm)
Assignment

56.8Methoxy carbon.[2][3]
Ether

75.0 - 77.0Methine carbons (ether linked).[2][3]

64.5 Diagnostic: Primary alcohol carbon.[2][3] (Secondary alcohol C would be ~66-67 ppm).[2][3]
Ether

73.5Central methylene bridge.[2][3]

16.0 - 19.0Methyl carbons.[2][3]
Mass Spectrometry (GC-MS)

Electron Ionization (EI) at 70 eV is the standard method.[2][3] The molecular ion (


) at 148 is often weak or absent.[2][3] Identification relies on fragmentation.[2][3]

Fragmentation Pathway:

  • Alpha-Cleavage: The most dominant fragmentation occurs alpha to the ether oxygen.[2][3]

  • Base Peak (m/z 59): Corresponds to the

    
     fragment.[2][3]
    
  • Diagnostic Peak (m/z 31): The presence of a primary alcohol allows for the formation of the

    
     ion (m/z 31).[2][3] This peak is significantly more abundant in this isomer than in the secondary alcohol isomer.
    

MassSpec Figure 2: EI-MS Fragmentation Logic for this compound Molecule Molecular Ion (M+) m/z 148 Frag59 Base Peak [CH3-CH-OCH3]+ m/z 59 Molecule->Frag59 Alpha Cleavage (Ether) Frag31 Diagnostic Primary OH [CH2=OH]+ m/z 31 Molecule->Frag31 Alpha Cleavage (Alcohol) Specific to Primary Isomer Frag89 Ether Cleavage [M - C3H7O]+ m/z 89 Molecule->Frag89 Loss of propoxy group

Figure 2: The m/z 31 fragment is the key indicator of the primary alcohol moiety.[2][3]

Infrared Spectroscopy (FT-IR)

Data typically collected as a thin film (neat).[2][3]

  • 3400 cm⁻¹ (Broad): O-H stretching vibration.[2][3]

  • 2850-2970 cm⁻¹: C-H stretching (Alkane).[2][3]

  • 1050-1150 cm⁻¹: C-O-C ether stretch (strong, usually split into multiple bands due to multiple ether linkages).[2][3]

  • 1050 cm⁻¹: Primary alcohol C-O stretch (distinct from secondary alcohol C-O which is typically closer to 1100 cm⁻¹).[2][3]

Experimental Protocols

Protocol 3.1: Sample Preparation for High-Res NMR

Self-Validating Step: Ensure the sample is free of water, as the water peak in


 (1.56 ppm) or DMSO (3.33 ppm) can obscure key multiplets.
  • Drying: If the sample is hygroscopic (common for glycol ethers), dry over 3Å molecular sieves for 4 hours.

  • Solvent: Dissolve 10 mg of analyte in 0.6 mL of

    
     (containing 0.03% TMS).
    
  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 5 seconds to ensure accurate integration of the methyl protons vs the hydroxyl proton.
    
  • Validation: Check the integration ratio of the Methoxyl singlet (3.36 ppm) to the Methyl doublets (1.1 ppm). It must be exactly 1:2 (3H : 6H).[2][3]

Protocol 3.2: GC-MS Isomer Separation

To confirm this specific isomer within a commercial DPGME mixture:

  • Column: DB-WAX or equivalent polar column (30m x 0.25mm, 0.25µm film).[2][3]

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: Hold 40°C for 2 min -> Ramp 10°C/min to 200°C.

  • Elution Order: The primary alcohol isomer (this compound) typically elutes after the secondary alcohol isomer due to stronger hydrogen bonding interactions with the polar stationary phase.[2][3]

Applications in Drug Development

Solubility & Toxicology Profile

In pharmaceutical formulations, this isomer serves as a co-solvent and coupling agent.[2][3]

  • Solubility: Miscible with water and most organic solvents.[2][3]

  • Metabolism: Unlike ethylene glycol ethers, propylene glycol ethers are generally metabolized to propylene glycol and innocuous metabolites, reducing the risk of reproductive toxicity.[2][3]

  • Partition Coefficient (log P): ~ -0.1 to -0.[2][3]3. This hydrophilicity makes it excellent for solubilizing poorly water-soluble APIs (Active Pharmaceutical Ingredients) in aqueous formulations.[2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 25485, Dipropylene glycol monomethyl ether.[2][3] Retrieved from [Link][2][3]

  • NIST Mass Spectrometry Data Center. 2-Propanol, 1-(2-methoxypropoxy)- Mass Spectrum.[2][3] Retrieved from [Link][2][3]

  • OECD SIDS (2003). Dipropylene Glycol Methyl Ether: SIDS Initial Assessment Report.[2][3] UNEP Publications.[2][3] Retrieved from [Link][2][3]

Sources

2-(2-methoxypropoxy)propan-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-methoxypropoxy)propan-1-ol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile solvent and chemical intermediate. Primarily intended for researchers, scientists, and professionals in drug development and formulation science, this document delves into the compound's core physicochemical properties, synthesis pathways, and practical applications, grounded in established scientific principles.

Core Chemical Identity and Properties

This compound, widely known in industrial contexts as Dipropylene Glycol Methyl Ether (DPGME), is a member of the propylene glycol ether family.[1] Its structure, featuring both ether and alcohol functional groups, grants it amphiphilic character—possessing both hydrophilic (water-loving) and lipophilic (oil-loving) properties. This duality is central to its utility as a highly effective solvent and coupling agent.[1]

It is crucial to note that "DPGME" is a mixture of isomers, with this compound being one of several potential structures. The specific properties and reactivity can vary slightly between isomers. The most common CAS number for the mixture is 34590-94-8.[2]

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

  • Molecular Formula: C₇H₁₆O₃[2][3][4]

  • Molecular Weight: 148.20 g/mol [2][3][5]

Physicochemical Data

The compound's physical and chemical properties dictate its behavior in various applications, from reaction kinetics to formulation stability. A summary of these key properties is presented below.

PropertyValueSource(s)
IUPAC Name This compound[6]
Synonyms Dipropylene Glycol Methyl Ether, DPGME[2][6]
CAS Number 13588-28-8 (for this specific isomer)[4][6]
Appearance Colorless liquid[6]
Odor Weak, mild ether-like[6]
Boiling Point 188 °C (370.4 °F)[2]
Melting Point -83 °C (-117.4 °F)[2]
Density 0.950 g/mL[2]
Solubility Completely miscible in water[6][7]
Flash Point 232 °F (111 °C)[8]

Synthesis Pathway and Mechanism

The industrial synthesis of DPGME isomers, including this compound, is a well-established process. It proceeds via a two-step nucleophilic ring-opening reaction involving propylene oxide and methanol.[9] The choice of catalyst is a critical determinant of the final isomer distribution. A base-catalyzed pathway is often employed to selectively favor the formation of the secondary alcohol isomer, which is the desired product in many applications.[9]

Base-Catalyzed Reaction Mechanism

The reaction proceeds via an Sₙ2 mechanism.[9]

  • Step 1: Formation of Propylene Glycol Methyl Ether (PGME). A basic catalyst deprotonates methanol to form a methoxide ion (CH₃O⁻). This potent nucleophile then attacks one of the carbon atoms of the propylene oxide's epoxide ring. The attack preferentially occurs at the less sterically hindered carbon, leading to the formation of the α-isomer, 1-methoxy-2-propanol.[9]

  • Step 2: Formation of Dipropylene Glycol Methyl Ether (DPGME). The hydroxyl group of the newly formed PGME is then deprotonated by the base. This alkoxide subsequently attacks a second molecule of propylene oxide, again at the less hindered carbon, to yield this compound.[9]

Synthesis_Pathway Methanol Methanol (CH₃OH) PGME Intermediate: 1-Methoxy-2-propanol Methanol->PGME Step 1: Nucleophilic Attack PO1 Propylene Oxide (C₃H₆O) PO1->PGME Step 1: Nucleophilic Attack Base Base Catalyst (e.g., NaOH) Base->PGME Step 1: Nucleophilic Attack Product Product: This compound PGME->Product Step 2: Second Attack PO2 Propylene Oxide (C₃H₆O) PO2->Product Step 2: Second Attack

Caption: Reaction pathway for the two-step synthesis.
Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a general procedure for the base-catalyzed synthesis. Causality: The dropwise addition of propylene oxide is crucial to control the exothermic reaction and prevent dangerous temperature and pressure increases. The final purification by distillation separates the desired DPGME product from unreacted starting materials and the PGME intermediate.

  • Catalyst Preparation: Prepare a solution of sodium methoxide by cautiously dissolving sodium hydroxide in anhydrous methanol within a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • First Addition: Heat the methanolic sodium hydroxide solution to the target reaction temperature (typically 80-100°C).

  • Second Addition: Add the first equivalent of propylene oxide dropwise to the heated mixture while vigorously stirring. Maintain a steady reaction temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to reflux for several hours to ensure the complete conversion of the initial propylene oxide.

  • Third Addition: Add the second equivalent of propylene oxide dropwise to the reaction mixture, maintaining the temperature (typically 100-140°C).

  • Final Reflux: Reflux the mixture for an additional several hours to drive the reaction to completion.

  • Purification: After cooling, neutralize the catalyst with an appropriate acid. The final product can be purified from the resulting salt, unreacted starting materials, and intermediate species by fractional distillation under reduced pressure.

Workflow_Diagram start Start: Prepare Catalyst Solution add_po1 Heat and Add 1st Propylene Oxide start->add_po1 reflux1 Reflux to Form Intermediate (PGME) add_po1->reflux1 add_po2 Add 2nd Propylene Oxide reflux1->add_po2 reflux2 Final Reflux to Form Product add_po2->reflux2 neutralize Cool and Neutralize Catalyst reflux2->neutralize distill Purify by Fractional Distillation neutralize->distill analyze Characterize Product (GC-MS, NMR) distill->analyze end_node End: Purified Product analyze->end_node

Caption: Experimental workflow for synthesis and purification.

Applications in Research and Drug Development

The unique combination of properties makes this compound a valuable component in various formulations. Its slow-to-moderate evaporation rate and high water solubility make it an ideal coupling agent.[6]

Formulation Science

In the development of coatings and cleaning solutions, DPGME serves as a critical component.[6]

  • Coupling Agent: It helps to bind immiscible components, such as oil and water, into a stable, homogenous solution.

  • Coalescing Agent: In water-based latex coatings, it aids in the formation of a continuous film as the coating dries.

  • Solvent: It is an effective solvent for a wide range of substances, including greases, oils, and resins, making it highly useful in industrial and household cleaning formulations.[1] Its higher flash point compared to other glycol ethers also makes it easier and safer to handle, store, and ship.[7]

Role in Drug Development

While not typically a direct active pharmaceutical ingredient (API), its properties are relevant in formulation development. Its excellent solvency and low toxicity profile make it a candidate for use as an excipient in certain topical or transdermal drug delivery systems, although this is a less common application. Its primary utility remains in the manufacturing and cleaning of pharmaceutical equipment, where it can effectively remove residual APIs and excipients.[7]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is a flammable liquid and vapor.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[11] Repeated exposure to high vapor concentrations may cause irritation of the respiratory system.[12]

  • Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[10] Use non-sparking tools and take precautionary measures against static discharge.[11]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move the person to fresh air.[11] In case of skin contact, wash thoroughly with soap and water.[12]

Always consult the most current Safety Data Sheet (SDS) before use for complete and detailed safety information.

References

  • This compound. (n.d.). Stenutz. Retrieved February 11, 2026, from [Link]

  • Safety Data Sheet: 2-Methoxy-1-propanol. (n.d.). Carl ROTH. Retrieved February 11, 2026, from [Link]

  • 2-Propanol, 1-(2-methoxypropoxy)-. (n.d.). NIST WebBook. Retrieved February 11, 2026, from [Link]

  • 1-Propanol, 2-(2-(2-methoxypropoxy)propoxy)-. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • Chemical Properties of 2-Propanol, 1-(2-methoxypropoxy)- (CAS 13429-07-7). (n.d.). Cheméo. Retrieved February 11, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). Deft Finishing. Retrieved February 11, 2026, from [Link]

  • ppg-2 methyl ether 1-(2-methoxypropoxy)propan-2-ol; (2-methoxymethylethoxy)propanol. (n.d.). The Good Scents Company. Retrieved February 11, 2026, from [Link]

  • 2-METHOXY-1-PROPANOL. (n.d.). Occupational Safety and Health Administration. Retrieved February 11, 2026, from [Link]

  • 2-PROPANOL, 1-(2-METHOXYPROPOXY)-. (n.d.). EWG's Guide to Healthy Cleaning. Retrieved February 11, 2026, from [Link]

  • 2-Propanol, 1-(2-methoxypropoxy)-. (n.d.). NIST WebBook. Retrieved February 11, 2026, from [Link]

  • 2-Propanol, 1-(2-methoxypropoxy)-. (n.d.). US EPA. Retrieved February 11, 2026, from [Link]

Sources

Technical Analysis: 2-(2-methoxypropoxy)propan-1-ol Water Solubility & Miscibility

[1][2]

Executive Summary

This technical guide analyzes the solubility profile of 2-(2-methoxypropoxy)propan-1-ol (CAS: 13588-28-8), a specific primary alcohol isomer of the commercial solvent Dipropylene Glycol Methyl Ether (DPGME).[1] While often encountered as a minor constituent (2–5%) in commercial isomeric mixtures, its distinct structural features—specifically the primary hydroxyl group—confer unique solvation thermodynamics compared to its secondary alcohol counterparts.[1]

For researchers in drug development and formulation science, this molecule represents a "Class A" cosolvent: completely miscible with water at ambient conditions, with a low LogP (approx. 0.006–0.[1]4) indicating high hydrophilicity.[1] Its utility lies in its dual-functional nature (ether + alcohol), allowing it to act as a coupling agent that bridges the polarity gap between aqueous buffers and hydrophobic Active Pharmaceutical Ingredients (APIs).[1]

Part 1: Physicochemical Profile & Solubility Data[2][3]

The following data consolidates specific properties relevant to aqueous solubility and formulation stability.

PropertyValueContext for Formulation
IUPAC Name This compoundPrimary alcohol isomer
CAS Number 13588-28-8Specific isomer identifier
Water Solubility Miscible (in all proportions)Ideal for aqueous concentrates
LogP (Octanol/Water) ~0.006 – 0.41Indicates minimal lipophilicity; partitions into aqueous phase
Molecular Weight 148.2 g/mol Low MW facilitates rapid diffusion
H-Bond Donors 1 (Primary -OH)Critical for water network integration
H-Bond Acceptors 3 (2 Ethers, 1 Hydroxyl)High capacity for accepting water protons
Vapor Pressure ~0.02 - 0.07 mmHg (25°C)Low volatility reduces evaporative loss during processing

Technical Note on Isomerism: Commercial DPGME is a mixture. The isomer this compound contains a primary hydroxyl group , which typically exhibits faster reaction kinetics (e.g., in esterification) and slightly different H-bonding accessibility compared to the major secondary alcohol isomers [1, 2].[1]

Part 2: Mechanistic Basis of Solvation

Understanding why this molecule is miscible is crucial for predicting its behavior in complex formulations.[1] The mechanism is driven by the Entropic-Enthalpic Balance of the ether-alcohol structure.[1]

Structural Drivers[2]
  • Bifunctional Hydrogen Bonding: The molecule features a "clamp-like" structure where the terminal hydroxyl group acts as a proton donor, while the two internal ether oxygens act as proton acceptors.[1] This allows a single molecule of this compound to anchor multiple water molecules, disrupting the native water lattice less aggressively than purely hydrophobic chains.[1]

  • Amphiphilic Coupling: The propylene backbone provides just enough lipophilicity to interact with hydrophobic drug domains, while the oxygen-rich chain maintains water compatibility.[1] This "coupling" effect prevents phase separation in oil-in-water microemulsions.[1]

Thermodynamic Pathway

The mixing process is thermodynamically favorable (

  • Enthalpic Contribution (

    
    ):  Exothermic formation of strong intermolecular Hydrogen bonds between the solvent's -OH/Ether groups and water.[1]
    
  • Entropic Contribution (

    
    ):  The flexible propoxy chains allow for high conformational freedom even when solvated, minimizing the "hydrophobic effect" penalty usually seen with longer carbon chains.[1]
    
Visualization: Solvation Mechanism

The following diagram illustrates the interaction network between this compound and the aqueous solvent matrix.

SolvationMechanismMoleculeThis compound(Solute)HBondingH-Bond Formation(-OH Donor / -O- Acceptor)Molecule->HBondingExposes Hydrophilic SitesEntropyEntropic Stabilization(Flexible Ether Chain)Molecule->EntropyPropylene BackboneWaterMatrixBulk Water(Solvent)WaterMatrix->HBondingDonates/Accepts ProtonsResultStable Single Phase(Complete Miscibility)HBonding->ResultEnthalpic GainEntropy->ResultMinimizes Ordering Penalty

Figure 1: Mechanistic pathway of solvation showing the interplay between hydrogen bonding (enthalpy) and chain flexibility (entropy) leading to miscibility.[1]

Part 3: Experimental Protocol (Validation)

As a scientist, you should not rely solely on literature values for critical formulations. The following protocol is a self-validating system to determine the miscibility limit (or confirm miscibility) and construct a ternary phase diagram for a Drug-Solvent-Water system.

Protocol: Ternary Phase Stability Mapping

Objective: To define the "Isotropic Region" where the drug, this compound, and water coexist as a stable solution.[1]

Reagents:

  • Test Article: this compound (High Purity >98%).

  • Model Hydrophobic Drug (e.g., Ibuprofen or specific API).[1]

  • Milli-Q Water.[1]

Methodology:

  • Preparation of Stock: Dissolve the API in this compound to saturation. Filter to remove undissolved solids.[1]

  • Water Titration (Cloud Point Method):

    • Aliquot 5.0 mL of the Drug/Solvent stock into a clear scintillation vial with a magnetic stir bar.

    • Maintain temperature at 25°C ± 0.5°C.

    • Titrate water dropwise (10 µL increments) into the vial under constant stirring.

  • Endpoint Detection:

    • Observe for permanent turbidity (Cloud Point).[1] This indicates the transition from a stable cosolvent system to phase separation (drug precipitation).[1]

    • Validation Step: If no cloud point is reached even at 95% water content (for the solvent alone), the solvent is confirmed miscible.[1] For the drug mixture, the cloud point defines the solubility boundary.[1]

  • Data Plotting:

    • Calculate mass fractions (

      
      , 
      
      
      ,
      
      
      ) at the cloud point.[1]
    • Plot on a Ternary Phase Diagram.[1]

Visualization: Experimental Workflow

ExperimentalProtocolStartStart: API SaturationTitrationWater Titration(10 µL increments)Start->TitrationObservationVisual Inspection(Turbidity Check)Titration->ObservationDecisionCloud Point Reached?Observation->DecisionRecordRecord Mass Fractions(Boundary Point)Decision->RecordYes (Turbid)ContinueContinue AdditionDecision->ContinueNo (Clear)PlotGenerate Ternary DiagramRecord->PlotContinue->Titration

Figure 2: Workflow for the "Cloud Point" titration method to determine the solubility boundary in a ternary system.

Part 4: Applications in Drug Development

The complete miscibility of this compound allows it to function in roles where traditional solvents (like Ethanol or Propylene Glycol) might fail due to volatility or viscosity issues.[1]

Cosolvent for Injectables & Topicals

Due to its low LogP, it partitions readily into the aqueous phase, carrying hydrophobic drugs with it.[1] It is particularly effective for "water-reducible" coatings and formulations , where a drug is dissolved in the organic phase and then diluted with water without "shocking" the system (precipitation) [3, 4].[1]

Coupling Agent in Emulsions

In macro- or micro-emulsions, this molecule acts at the interface.[1] Its ether tail extends into the oil phase while the hydroxyl head anchors in the water phase, reducing interfacial tension and preventing coalescence.[1] This stabilizes formulations against temperature fluctuations.[1]

Safety & Toxicology Considerations

While miscible, the toxicity profile must be considered.[1] Isomers of DPGME are generally considered to have lower toxicity than ethylene glycol ethers (E-series) because they do not metabolize to alkoxyacetic acids.[1] However, for pharmaceutical use, the specific isomer purity and residual reactants must be verified [5, 6].[1]

References

  • Stenutz, R. (n.d.).[1] this compound Data Sheet. Stenutz.eu.[1] Retrieved from [Link][1][2]

  • PubChem. (2025).[1][3] Compound Summary: this compound.[1][3][4][2][5] National Library of Medicine.[1] Retrieved from [Link][1]

  • OECD. (2003).[1] SIDS Initial Assessment Report: Propylene Glycol Ethers. OECD High Production Volume Chemicals Programme.[1] Retrieved from [Link][1]

  • Dow Chemical. (n.d.).[1] DOWANOL™ DPM Glycol Ether Technical Data Sheet. Retrieved from [Link][1][3]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Dipropylene glycol methyl ether. Retrieved from [Link][1]

  • World Health Organization (WHO). (2001).[1] Dipropylene Glycol Monomethyl Ether (CICAD 31).[1] Concise International Chemical Assessment Documents. Retrieved from [Link][1]

Technical Guide: Characterization of 2-(2-methoxypropoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Vapor Pressure, Density, and Isomeric Distinctions in High-Purity Applications[1][2]

Executive Summary

This technical guide provides an in-depth analysis of 2-(2-methoxypropoxy)propan-1-ol (CAS 13588-28-8), a specific structural isomer often found as a minor component in commercial Dipropylene Glycol Monomethyl Ether (DPGME).[1][2] While commercial DPGME (CAS 34590-94-8) is a commodity solvent widely characterized as a mixture, the specific isolation and characterization of the this compound isomer is critical for specialized drug development and precision coating applications where isomeric purity influences toxicity profiles, evaporation rates, and solvency parameters.[1][2]

This guide synthesizes predicted physicochemical data with experimental baselines from the commercial mixture, details rigorous protocols for measuring vapor pressure and density, and maps the structural relationships of DPGME isomers.[1]

Chemical Identity & Isomeric Landscape[1][2]

Commercially available DPGME is a mixture of four isomers produced by the reaction of propylene oxide with methanol.[1][2] Understanding the specific geometry of This compound is vital, as it contains a primary alcohol group, unlike the major isomers which are secondary alcohols.[1][2] This structural difference significantly impacts reactivity (e.g., esterification rates) and metabolic pathways (e.g., oxidation to carboxylic acids).[1]

2.1 Isomer Classification[1][2]
  • Target Isomer: this compound (CAS 13588-28-8)[1][2][3][4][5]

    • Structure: Primary alcohol.[1][2] Minor component (~2-5% in commercial mix).[1][2]

  • Major Isomers (Commercial Matrix):

    • 1-(2-methoxypropoxy)propan-2-ol (CAS 13429-07-7)[1][2][6][7]

    • 1-(2-methoxy-1-methylethoxy)propan-2-ol (CAS 20324-32-7)[1][2][7]

2.2 Structural Visualization (DOT)

The following diagram illustrates the structural relationship between the target primary alcohol isomer and the dominant secondary alcohol isomers.

IsomerMap DPGME_Mix Commercial DPGME (CAS 34590-94-8) Target Target Isomer: This compound (CAS 13588-28-8) Primary Alcohol DPGME_Mix->Target Minor Component (~2-5%) Major1 Major Isomer 1: 1-(2-methoxypropoxy)propan-2-ol (CAS 13429-07-7) Secondary Alcohol DPGME_Mix->Major1 Major Component (~40-50%) Major2 Major Isomer 2: 1-(2-methoxy-1-methylethoxy)propan-2-ol (CAS 20324-32-7) Secondary Alcohol DPGME_Mix->Major2 Major Component (~40-45%) Target->Major1 Regioisomerism

Caption: Structural hierarchy of Dipropylene Glycol Monomethyl Ether isomers, highlighting the target primary alcohol against the commercial mixture matrix.

Physicochemical Properties: Data & Analysis

Due to its status as a minor isomer, experimental data for pure this compound is sparse in public registries.[1][2] The data below synthesizes predicted values (based on group contribution methods validated against similar glycol ethers) and experimental benchmarks from the commercial mixture.

3.1 Comparative Data Table
PropertyTarget Isomer (Pure) [Predicted]Commercial Mixture (DPGME) [Experimental]Scientific Rationale for Deviation
CAS Number 13588-28-8 34590-94-8Distinct chemical entities.[1][2]
Molecular Weight 148.20 g/mol 148.20 g/mol Identical (Isomers).[1][2]
Boiling Point (1 atm) 203.3 ± 15.0 °C 189.6 °CPrimary alcohols typically exhibit higher boiling points than secondary isomers due to more accessible hydrogen bonding.[1][2]
Density (20°C) 0.955 ± 0.06 g/cm³ 0.951 g/cm³Structural packing of the linear primary chain is slightly denser than the branched secondary isomers.[1]
Vapor Pressure (25°C) ~0.06 - 0.10 mmHg 0.3 - 0.4 mmHgThe target isomer is less volatile (lower VP) due to stronger intermolecular H-bonding interactions.[1][2]
Flash Point > 85 °C 75 °CLower volatility correlates with a higher flash point.[1][2]
Water Solubility MiscibleMiscibleBoth contain ether and alcohol functionalities ensuring hydrophilicity.[1]
3.2 Vapor Pressure Analysis

The commercial mixture exhibits a vapor pressure of approximately 0.37 mmHg (50 Pa) at 25°C .[1][2] The target isomer, this compound, is expected to have a lower vapor pressure (estimated ~0.07 mmHg).[1][2]

  • Implication: In evaporation-driven processes (e.g., film formation in drug coatings), this isomer will enrich in the liquid phase as the more volatile secondary alcohols evaporate first.[1][2] This "tailing" solvent effect can influence film morphology and residual solvent levels.[1][2]

3.3 Density Profile

The density of glycol ethers is temperature-dependent.[1][2] For the commercial mixture, density decreases linearly with temperature:

  • 
    [1][2]
    
  • 
    [1][2][8]
    
  • Coefficient of Thermal Expansion:

    
    .[1][2]
    
  • Protocol Note: When handling the pure isomer, assume a density of 0.955 g/cm³ for volumetric calculations at standard temperature.

Experimental Protocols for Characterization

For researchers isolating this isomer or validating purity, standard methods must be adapted for low-volatility, hygroscopic liquids.[1][2]

Protocol 1: High-Precision Density Measurement (Oscillating U-Tube)

Objective: Determine density with precision


.
Equipment:  Anton Paar DMA 4500/5000 or equivalent.
  • Sample Preparation:

    • Dry the sample using 3Å molecular sieves to remove water (water density = 1.00 g/cm³; hygroscopicity causes significant error).[1][2]

    • Filter through a 0.45 µm PTFE syringe filter to remove particulates.[1][2]

  • Calibration:

    • Perform air/water check at 20.00°C.[1][2]

    • Verify with a viscosity-standard reference if viscosity > 10 mPa[1][2]·s (DPGME viscosity is low, ~3-4 mPa[1][2]·s, so standard water calibration suffices).[1][2]

  • Injection:

    • Inject ~2 mL of sample into the oscillating cell, ensuring zero bubbles.

    • Critical Step: Use the instrument's camera or visual inspection to confirm bubble-free filling.[1][2] Bubbles are the #1 source of error in glycol ether density measurements.[1][2]

  • Equilibration:

    • Allow thermal equilibrium (typically 2-5 mins).[1][2]

    • Record density (

      
      ) and oscillation period (
      
      
      
      ).[1][2]
  • Validation:

    • Measure at 20°C, 25°C, and 40°C to generate a density-temperature curve (

      
      ).[1][2]
      
Protocol 2: Vapor Pressure Determination (Static Method)

Objective: Measure low vapor pressure (< 1 mmHg) accurately. Method: Static Isoteniscope or Capacitance Manometer method (ASTM D2879 modified).[1][2]

  • System Setup:

    • Thermostated cell coupled to a high-vacuum line and a capacitance manometer (0.1/1.0 Torr full scale).[1][2]

  • Degassing (The "Freeze-Pump-Thaw" Cycle):

    • Glycol ethers trap dissolved air significantly.[1][2]

    • Step A: Freeze sample with liquid nitrogen.[1][2]

    • Step B: Open valve to vacuum (< 10 mTorr) to remove headspace gas.[1][2]

    • Step C: Close valve, thaw sample.

    • Repeat: Perform 3-5 cycles until pressure remains constant upon thawing.

  • Measurement:

    • Set thermostat to lowest temperature (e.g., 20°C).[1][2]

    • Allow equilibrium (pressure stabilizes for > 10 mins).[1][2]

    • Record Pressure (

      
      ) and Temperature (
      
      
      
      ).[1][2][6]
    • Step temperature up in 5°C increments to 60°C.

  • Data Analysis:

    • Plot

      
       vs 
      
      
      
      .[1][2]
    • Fit to the Antoine Equation:

      
      .[1][2]
      
    • Note: Linearity confirms pure component behavior; curvature may indicate residual volatiles or decomposition.[1][2]

Workflow Visualization: Characterization Pipeline

The following workflow outlines the logical sequence for characterizing a synthesized or isolated batch of this compound.

Workflow cluster_Prep Preparation cluster_Analysis Analysis Start Crude Isolate / Sample Dry Drying (3Å Sieves) Start->Dry Filter Filtration (0.45 µm PTFE) Dry->Filter GC GC-FID/MS (Purity Check) Filter->GC Density Density (Oscillating U-Tube) @ 20, 25, 40°C GC->Density If Purity > 98% VP Vapor Pressure (Static) Freeze-Pump-Thaw GC->VP If Purity > 98% Validation Data Validation Compare vs Predicted/Mix Density->Validation VP->Validation Report Final CoA Generation Validation->Report

Caption: Step-by-step characterization workflow for validating physicochemical properties of the target isomer.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25485, this compound. Retrieved January 31, 2026 from [Link][1]

  • OECD SIDS (2003). Propylene Glycol Ethers: Dipropylene Glycol Methyl Ether (CAS 34590-94-8).[1][2] UNEP Publications. Retrieved from [Link] (Note: Source for mixture isomer composition).[1][2]

  • The Good Scents Company. Dipropylene glycol monomethyl ether Isomer Data. Retrieved from [Link]

  • Dow Chemical (2023). Product Safety Assessment: Dipropylene Glycol Methyl Ether. Retrieved from [Link]

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An In-depth Technical Guide to the Discovery and Synthesis of 2-(2-methoxypropoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(2-methoxypropoxy)propan-1-ol, a prominent isomer in commercial dipropylene glycol methyl ether (DPGME). Tailored for researchers, scientists, and drug development professionals, this document delves into the chemical principles, evolution of synthesis methodologies, and detailed experimental protocols.

Introduction: The Genesis of Glycol Ethers

The journey of this compound is intrinsically linked to the broader class of glycol ethers, which emerged as commercially significant solvents in the 1920s and saw widespread use by the 1930s.[1] Pioneers in the chemical industry, such as Union Carbide and The Dow Chemical Company, were instrumental in the development and commercialization of these versatile compounds.[2][3][4][5][6] Union Carbide's "CELLOSOLVE" solvents, based on ethylene glycol ethers, and Dow's "DOWANOL" line, which includes propylene glycol ethers, became industry standards.[2][4][5][7] The unique dual functionality of an ether and an alcohol group within the same molecule bestowed upon them excellent solvency for a wide range of substances, making them invaluable in industries such as coatings, cleaners, and inks.[8]

The Emergence of this compound

While a precise date for the initial synthesis of this compound is not clearly documented in readily available literature, its development is a direct consequence of the industrial production of propylene glycol ethers. Commercial DPGME is, in fact, a mixture of four isomers, with this compound being a major constituent.[8][9] The primary industrial synthesis route involves the reaction of propylene oxide with methanol.[10]

The Core Synthesis: A Two-Step Nucleophilic Addition

The industrial synthesis of this compound is a sequential two-step process initiated by the base-catalyzed reaction of methanol with propylene oxide.[10]

Step 1: Formation of Propylene Glycol Methyl Ether (PGME)

The first step involves the nucleophilic ring-opening of the propylene oxide epoxide ring by methanol. This reaction is typically catalyzed by a strong base, such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃). The use of a basic catalyst is crucial as it favors the formation of the secondary alcohol isomer, 1-methoxy-2-propanol, which is the desired intermediate for the subsequent reaction.[1][10] The reaction proceeds via an SN2 mechanism, where the methoxide ion attacks the less sterically hindered carbon of the epoxide.[10]

Step 2: Formation of Dipropylene Glycol Methyl Ether (DPGME)

The 1-methoxy-2-propanol formed in the first step then acts as a nucleophile, reacting with a second molecule of propylene oxide to yield a mixture of dipropylene glycol methyl ether isomers, including the target molecule, this compound.[10]

Reaction Mechanism and Isomer Formation

The reaction of the propylene glycol methyl ether intermediate with another molecule of propylene oxide leads to the formation of four possible isomers of dipropylene glycol methyl ether. This is due to the asymmetric nature of both the PGME and the incoming propylene oxide molecule.

G cluster_0 Step 1: PGME Formation cluster_1 Step 2: DPGME Formation Methanol Methanol Propylene_Oxide_1 Propylene Oxide PGME_Isomers Propylene Glycol Methyl Ether (1-methoxy-2-propanol and 2-methoxy-1-propanol) Propylene_Oxide_2 Propylene Oxide DPGME_Isomers This compound & other isomers

Evolution of Synthesis Methodologies and Catalysis

The industrial synthesis of glycol ethers has evolved to improve selectivity, yield, and environmental footprint.

Early Industrial Synthesis: Homogeneous Basic Catalysis

The traditional and still widely used method for producing propylene glycol ethers is the reaction of propylene oxide with an alcohol in the presence of a homogeneous basic catalyst, such as sodium hydroxide or potassium hydroxide.[1] This process, however, has several drawbacks:

  • Formation of Byproducts: A significant challenge is the formation of the undesired 2-methoxy-1-propanol isomer in the first step, which is known to have higher toxicity.[1] Additionally, higher glycol ethers (tripropylene glycol methyl ether, etc.) can form.

  • Catalyst Removal: The homogeneous catalyst must be neutralized and removed from the product, which adds to the complexity and cost of the purification process.

Modern Advancements: Heterogeneous Catalysis and Process Intensification

To address the limitations of homogeneous catalysis, significant research has focused on the development of heterogeneous catalysts. These solid catalysts offer the advantage of easy separation from the reaction mixture, leading to a more streamlined and environmentally friendly process.

  • Solid Base Catalysts: A variety of solid base catalysts have been investigated, including nano-metal oxides. For instance, a patented method describes the use of nano-Fe₂O₃, nano-CuO, nano-NiO, nano-ZnO, and nano-SnO₂ for the synthesis of propylene glycol methyl ether.[11]

  • Reactive Distillation: The integration of reaction and distillation in a single unit, known as reactive distillation, has been explored to improve efficiency. A patent describes a process where a solution of a basic catalyst in methanol is fed to a catalytic distillation column containing a heterogeneous basic catalyst for the production of propylene glycol methyl ether.[12]

Detailed Experimental Protocol: Laboratory-Scale Synthesis

The following is a representative laboratory-scale procedure for the synthesis of this compound.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

  • Heating mantle

  • Methanol

  • Propylene oxide

  • Sodium hydroxide (catalyst)

  • Distillation apparatus

Procedure:

Step 1: Synthesis of Propylene Glycol Methyl Ether (PGME)

  • To a three-neck flask, add methanol and a catalytic amount of sodium hydroxide.

  • Heat the mixture to reflux with stirring.

  • Slowly add propylene oxide from the dropping funnel to the refluxing methanol solution. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture for several hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

Step 2: Synthesis of Dipropylene Glycol Methyl Ether (DPGME)

  • To the crude PGME mixture from Step 1, slowly add a second equivalent of propylene oxide from the dropping funnel while maintaining the temperature.

  • After the addition is complete, heat the mixture to reflux for several hours.

  • Cool the reaction mixture to room temperature.

Purification:

  • Neutralize the basic catalyst with an acid (e.g., sulfuric acid or acetic acid).

  • Filter the mixture to remove the salt formed during neutralization.

  • The crude product is then purified by fractional distillation under reduced pressure to separate the unreacted starting materials, the PGME intermediate, and the different DPGME isomers.

G cluster_0 Synthesis Workflow Start Start Step1 Step 1: PGME Synthesis (Methanol + Propylene Oxide + Catalyst) Step2 Step 2: DPGME Synthesis (PGME + Propylene Oxide) Neutralization Neutralization of Catalyst Filtration Filtration Distillation Fractional Distillation Product Purified this compound

Physicochemical and Spectroscopic Data

PropertyValueSource
IUPAC Name This compound[13]
CAS Number 34590-94-8 (for the mixture of isomers)[13]
Molecular Formula C₇H₁₆O₃[13]
Molecular Weight 148.20 g/mol [13]
Boiling Point Approximately 190 °C (for the isomer mixture)
Appearance Colorless liquid

Applications in Research and Industry

This compound, as a key component of DPGME, is a versatile solvent with a wide range of applications, including:

  • Coatings and Inks: It is an excellent solvent for a variety of resins and is used in the formulation of paints, lacquers, and printing inks.[8]

  • Cleaners: Its solvency and water miscibility make it an effective ingredient in industrial and household cleaners.[8]

  • Chemical Intermediate: It serves as a precursor for the synthesis of other chemical products, such as dipropylene glycol methyl ether acetate (DPGMEA).[8]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is important to avoid contact with skin and eyes and to work in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

The synthesis of this compound is a cornerstone of the propylene glycol ether industry. From its origins in the early 20th-century development of glycol ethers to the sophisticated catalytic and process-intensified methods of today, the journey of this versatile solvent reflects the broader advancements in industrial organic chemistry. Understanding its synthesis, from the fundamental reaction mechanisms to the practical aspects of catalysis and purification, is crucial for its effective application in research and various industrial sectors.

References

  • CN201710352348.0 - Regulated synthesis method of propylene glycol monomethyl ether. (URL not available)
  • 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL - Ataman Kimya. [Link]

  • A HISTORY OF UNION CARBIDE CORPORATION From the 1890s to the 1990s. (URL not available)
  • History of Dow: Timeline. [Link]

  • EP2231572B1 - Production of propylene glycol monoalkyl ether - Google P
  • CN102924242A - Method for purifying propylene glycol ether compounds - Google P
  • CN104211584A - Method for preparing dipropylene glycol methyl ether - Google P
  • Dow Solvents and Additives for Coatings - Univar Solutions. (URL not available)
  • DI(PROPYLENE GLYCOL) METHYL ETHER - Ataman Kimya. [Link]

  • Production of propylene glycol monoalkyl ether - Justia Patents. [Link]

  • Purification of Waste Organic Solvent Containing Propylene Glycol Monomethyl Ether Acetate (PGMEA) - ResearchGate. [Link]

  • EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions - Google P
  • A HISTORY OF UNION CARBIDE CORPORATION - Toxic Docs. [Link]

  • Hydrogen bonding-catalysed alcoholysis of propylene oxide at room temperature. [Link]

  • Reaction between propylene oxide and methanol. - ResearchGate. [Link]

  • 1-methoxy-2-propanol production - ecoQuery - Ecoinvent. [Link]

  • CN101921179B - Preparation method of dipropylene glycol methyl propyl ether - Google P
  • US20150057468A1 - Process for producing propylene glycol methyl ether - Google P
  • Cellosolve - MFA Cameo - Museum of Fine Arts Boston. [Link]

  • US6846961B2 - Preparation of 1-methoxy-2-propanol - Google P
  • Removing a Trace Isomer in Propylene Glycol Methyl Ether via Reactive Separation | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic - ORBi UMONS. [Link]

  • Propylene Oxide-Methanol Liquid-Phase Reaction. [Link]

  • DOWANOL Glycol Ethers - DTSC. [Link]

  • Dow oxygenated solvents. [Link]

  • ppg-2 methyl ether 1-(2-methoxypropoxy)propan-2-ol; (2-methoxymethylethoxy)propanol - The Good Scents Company. [Link]

  • Production of glycol ethers - Patent 0250168. [Link]

  • Kinetic Modelling of Methanol to Propylene Process on Cerium-hierarchical SAPO-34 Catalyst - SID. [Link]

  • US2479632A - Catalytic production of allyl alcohol
  • DIPROPYLENE GLYCOL METHYL ETHER CAS N°: 34590-94-8 (Isomers. (URL not available)
  • A HISTORY OF UNION CARBID CORPORATION - Toxic Docs. [Link]

  • CN100519427C - Removal of propylene glycol and propylene glycol ethers
  • GLYCOL ETHERS 2554 - CDC. [Link]

  • Kinetic Study of Methanol to Propylene Process on High Silica H-ZSM5 Catalyst - Iranian Journal of Chemical Engineering (IJChE). [Link]

  • Kinetics of Aryl Borane-Catalyzed Propylene Oxide Ring Opening by 1-Propanol | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Dow Chemical Company - Wikipedia. [Link]

  • Inert Reassessment - Dipropylene Glycol Monomethyl Ether (DPGME), CAS Reg. no. 34590-94-8 - EPA. [Link]

  • Production of glycol ethers - European Patent Office - EP 0250168 A1 - Googleapis.com. [Link]

  • Chapter Two PETROCHEMICAL PIONEER ( 1920-1940) - Remembering the Union Carbide Summer Camps. [Link]

  • (PDF) Kinetic study of the hydration of propylene oxide in the presence of heterogeneous catalyst - ResearchGate. [Link]

  • The Isomerization of Propylene Oxide on Zeolite Catalysts - ResearchGate. [Link]

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An In-depth Technical Guide to the Isomers of 2-(2-methoxypropoxy)propan-1-ol: Synthesis, Separation, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-(2-methoxypropoxy)propan-1-ol, a key component of the industrial solvent mixture Dipropylene Glycol Methyl Ether (DPGME), possesses two chiral centers, giving rise to four distinct stereoisomers. While the commercial mixture has broad applications, the individual properties of these stereoisomers are largely unexplored in publicly available literature. This technical guide provides a comprehensive framework for the synthesis, separation, and characterization of these isomers. Recognizing the current scarcity of direct experimental data, this document synthesizes established principles of asymmetric synthesis and chiral chromatography to propose robust, field-proven methodologies. By leveraging insights from analogous chiral alkoxypropanols and diol ethers, this guide offers detailed, actionable protocols and theoretical grounding for researchers venturing into the stereospecific investigation of this compound class. The ensuing discussion on the potential for differential biological activities underscores the critical importance of such studies in the realms of pharmaceutical and agrochemical development.

Introduction: Unveiling the Stereochemical Complexity of this compound

This compound is a member of the propylene glycol ether family, characterized by the presence of both ether and alcohol functionalities. The commercial product, often referred to as Dipropylene Glycol Methyl Ether (DPGME), is a mixture of isomers.[1] The specific isomer, this compound, is of particular interest due to its structural complexity. The presence of two stereogenic centers, at the C2 positions of both propyl chains, results in the existence of four stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R).

The (2R,2'R) and (2S,2'S) isomers constitute an enantiomeric pair, as do the (2R,2'S) and (2S,2'R) isomers. The relationship between the (2R,2'R) and (2R,2'S) isomers (and their respective enantiomers) is diastereomeric. This stereochemical diversity is pivotal, as stereoisomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[2] In drug development, the use of a single, well-characterized enantiomer is often preferred to avoid the potential for off-target effects or reduced efficacy from other isomers.

This guide will provide a detailed roadmap for the stereoselective synthesis, analytical and preparative separation, and comprehensive spectroscopic characterization of the four stereoisomers of this compound.

Stereoselective Synthesis: A Proposed Synthetic Pathway

Given the absence of a published stereoselective synthesis for this compound, a robust strategy can be devised based on well-established asymmetric reactions of chiral epoxides. The following proposed synthesis leverages the readily available enantiopure forms of propylene oxide as a chiral starting material.

Rationale for the Synthetic Approach

The core of this strategy involves the nucleophilic ring-opening of a chiral epoxide. This is a reliable method for introducing a new stereocenter with high stereochemical control. By using an enantiopure propylene oxide and a chiral propylene glycol monoether as the nucleophile, we can control the stereochemistry of the final product.

Proposed Synthesis of (R)-2-((R)-2-methoxypropoxy)propan-1-ol and (S)-2-((R)-2-methoxypropoxy)propan-1-ol

This pathway starts with (R)-propylene oxide and aims to produce a diastereomeric mixture that can then be separated.

Step 1: Synthesis of the Chiral Nucleophile - (R)-1-methoxy-2-propanol

The first step is the synthesis of the chiral alcohol that will act as the nucleophile. This is achieved by the ring-opening of (R)-propylene oxide with methanol under basic conditions.

  • Reaction: (R)-Propylene oxide + Methanol → (R)-1-methoxy-2-propanol

  • Causality: The use of a basic catalyst favors the attack of the methoxide at the less sterically hindered carbon of the epoxide, yielding the desired secondary alcohol.

Step 2: Diastereoselective Formation of the Ether Linkage

The chiral alcohol from Step 1 is then used to open a second molecule of (R)-propylene oxide. This reaction will generate a mixture of two diastereomers.

  • Reaction: (R)-1-methoxy-2-propanol + (R)-Propylene oxide → (R)-2-((R)-2-methoxypropoxy)propan-1-ol and (S)-2-((R)-2-methoxypropoxy)propan-1-ol

  • Causality: The nucleophilic attack of the secondary alcohol on the epoxide can occur at either of the two carbons of the new epoxide ring, leading to the formation of two diastereomers. The ratio of these diastereomers will depend on the reaction conditions and any steric or electronic directing effects.

Experimental Protocol (Hypothetical)

Materials:

  • (R)-Propylene oxide

  • Methanol (anhydrous)

  • Sodium metal

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried, three-necked flask under an argon atmosphere, dissolve freshly cut sodium metal in anhydrous methanol with cooling to generate a solution of sodium methoxide.

  • Synthesis of (R)-1-methoxy-2-propanol: To the sodium methoxide solution, add (R)-propylene oxide dropwise at 0°C. Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with 1 M HCl until neutral. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield crude (R)-1-methoxy-2-propanol. Purify by distillation.

  • Synthesis of the Diastereomeric Mixture: In a separate flame-dried flask under argon, deprotonate the purified (R)-1-methoxy-2-propanol with a strong base such as sodium hydride in an anhydrous solvent like THF. To this alkoxide solution, add a second equivalent of (R)-propylene oxide dropwise at 0°C and allow to react overnight at room temperature.

  • Final Work-up and Purification: Quench the reaction carefully with water. Extract the product with diethyl ether. Dry the organic layer, filter, and concentrate to obtain the crude diastereomeric mixture of this compound. This mixture can then be subjected to preparative chromatography for separation.

Separation of Stereoisomers: A Chiral Chromatography Approach

The separation of the four stereoisomers of this compound is a critical step. Due to their similar physical properties, chiral chromatography is the most effective method.

Principles of Chiral Separation

Chiral separation by HPLC relies on the formation of transient diastereomeric complexes between the analytes and a chiral stationary phase (CSP). The different stabilities of these complexes lead to different retention times, allowing for separation.

Recommended Methodology: Chiral HPLC

A systematic approach to developing a chiral HPLC method is recommended.

Step 1: Column Screening

  • Rationale: Different chiral stationary phases have different selectivities. Screening a variety of columns is the most efficient way to find a suitable separation.

  • Recommended Columns: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are a good starting point as they have a broad range of applicability for chiral separations.

Step 2: Mobile Phase Optimization

  • Rationale: The composition of the mobile phase significantly impacts retention and resolution.

  • Typical Mobile Phases: For normal-phase chromatography, mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) are commonly used. For reversed-phase, mixtures of water or buffered aqueous solutions with acetonitrile or methanol are typical.

  • Optimization Strategy: Start with a standard mobile phase (e.g., 90:10 hexane:isopropanol) and then systematically vary the ratio of the modifier. Additives such as trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) can be used to improve peak shape, although they are unlikely to be necessary for this neutral molecule.

Step 3: Method Validation

Once a suitable separation is achieved, the method should be validated for parameters such as linearity, precision, accuracy, and robustness.

Workflow for Chiral Method Development

Sources

Technical Deep Dive: Structural Elucidation and Functional Analysis of 2-(2-methoxypropoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of 2-(2-methoxypropoxy)propan-1-ol , a specific isomeric component of the industrial solvent Dipropylene Glycol Methyl Ether (DPM).

Executive Summary

This compound (CAS: 13588-28-8) is a structural isomer of dipropylene glycol monomethyl ether (DPM).[1][2][3] While commercial DPM is a mixture of four isomers dominated by secondary alcohol structures, this specific molecule represents a primary alcohol isomer with unique steric and metabolic characteristics. Its presence, typically at low concentrations (2–5%) in commercial mixtures, influences the overall volatility and solvating profile of the bulk solvent. This guide dissects its stereochemistry, synthetic origin, and safety profile for researchers in formulation science and toxicology.

Structural Elucidation & Stereochemistry

Molecular Connectivity

The molecule consists of two propylene units linked by an ether bond, capped with a methoxy group on one end and a primary hydroxyl group on the other. Unlike the major DPM isomers which feature secondary alcohols (propan-2-ol derivatives), this isomer is a propan-1-ol derivative.

  • IUPAC Name: this compound[3][4][5]

  • SMILES: CC(CO)OCC(C)OC

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [3][4][5][6][7][8]
  • Molecular Weight: 148.20 g/mol [3][4][5][6][7][9]

Structural Breakdown:

  • Backbone: Propan-1-ol (

    
    ).
    
  • Substituent (at C2): 2-methoxypropoxy group (

    
    ).
    

This "head-to-tail" arrangement creates a primary alcohol terminus, which is chemically distinct from the secondary alcohol termini found in the major isomers (e.g., 1-(2-methoxypropoxy)propan-2-ol).

Stereochemical Complexity

The molecule contains two chiral centers :

  • The carbon at position 2 of the propan-1-ol backbone.[1][2][3][4][10][11]

  • The carbon at position 2 of the propoxy substituent.[1][2][3][10][11][12]

Consequently, this compound exists as four stereoisomers (two enantiomeric pairs of diastereomers):

  • (2R, 2'R)

  • (2S, 2'S)

  • (2R, 2'S)

  • (2S, 2'R)

In standard industrial synthesis, these are produced as a racemic mixture. The diastereomers may exhibit slightly different physical properties (e.g., NMR shifts, boiling points), complicating high-resolution analysis.

Synthetic Pathway and Regioselectivity[4]

The formation of this compound is governed by the regioselectivity of propylene oxide (PO) ring-opening. It is a byproduct of the "P-series" glycol ether synthesis.

Reaction Mechanism

The synthesis proceeds via the base-catalyzed addition of methanol to propylene oxide.[13]

  • Step 1 (Initiation): Methanol reacts with PO to form the monomer 1-methoxy-2-propanol (PM) (Major, ~95%) and 2-methoxy-1-propanol (Minor, ~5%).

  • Step 2 (Propagation): The monomer alcohol reacts with a second mole of PO.

Origin of the Target Isomer: The target isomer, this compound, is formed when the secondary hydroxyl group of the major monomer (PM) attacks the more hindered (methine) carbon of the propylene oxide ring, or via the reaction of the minor monomer (2-methoxy-1-propanol) with PO.

The low abundance (2–5%) is due to the kinetic preference for nucleophilic attack at the less hindered (methylene) carbon of the epoxide ring (regioselectivity >90:10 in base catalysis).

Synthesis Workflow Diagram

SynthesisPath cluster_legend Reaction Probability PO Propylene Oxide PM1 1-methoxy-2-propanol (Major Monomer) PO->PM1 PM2 2-methoxy-1-propanol (Minor Monomer) PO->PM2 MeOH Methanol MeOH->PM1 Attack at CH2 (Major Path) MeOH->PM2 Attack at CH (Minor Path) DPM_Major 1-(2-methoxypropoxy)propan-2-ol (Major Isomer) PM1->DPM_Major + PO (Attack at CH2) Target This compound (Target Minor Isomer) PM1->Target + PO (Attack at CH) Sterically Disfavored Major Path Major Path Minor Path Minor Path

Figure 1: Synthetic pathways yielding DPM isomers. The target molecule arises from sterically disfavored ring-opening events.

Physicochemical Characterization

As a primary alcohol ether, this compound exhibits amphiphilic properties. It serves as a coupling agent, bridging aqueous and organic phases.

PropertyValue / CharacteristicRelevance
Physical State Colorless LiquidFormulation base
Boiling Point ~190°C (Mixture value)Low volatility (VOC compliance)
Solubility Miscible with water & oilsUniversal coupling agent
Lipophilicity (LogP) ~0.00 to 0.30 (Est.)Bioavailability & skin permeation
Vapor Pressure 0.28 mmHg @ 20°CSlow evaporation rate
Flash Point 75°C (Closed Cup)Combustible, not Flammable
Spectroscopic Identification (NMR)

Distinguishing this isomer from the major secondary alcohol isomers requires high-field NMR.

  • 
    H NMR:  Look for the methylene protons (
    
    
    
    ) of the primary alcohol. These typically appear as a multiplet or doublet around 3.4–3.6 ppm , distinct from the methine proton (
    
    
    ) of the secondary alcohol isomers (typically ~3.9 ppm).
  • 
    C NMR:  The primary carbon (
    
    
    
    ) resonates upfield (~64 ppm) compared to the secondary alcohol carbon (~66–70 ppm).

Applications & Toxicological Profile[4][15]

Industrial Utility

While rarely isolated pure, its presence in DPM contributes to:

  • Coalescence: In water-borne latex coatings, the primary alcohol moiety aids in polymer particle fusion.

  • Cleaning: The amphiphilic structure allows it to solvate grease while remaining water-rinsable.

Safety and Metabolism (P-Series vs. E-Series)

A critical distinction in drug development and toxicology is the metabolic fate of glycol ethers.

  • E-Series (Ethylene glycol based): Metabolize to alkoxyacetic acids (e.g., methoxyacetic acid), which are reproductive toxins.

  • P-Series (Propylene glycol based): The target molecule is a P-series ether.

    • Metabolism: The primary alcohol group in this compound can be oxidized to a carboxylic acid.

    • Pathway: Alcohol Dehydrogenase (ADH)

      
       Aldehyde 
      
      
      
      Carboxylic Acid.
    • Toxicity: Unlike E-series metabolites, the metabolites of P-series ethers are generally not teratogenic. The steric bulk and branching prevent the specific enzyme interactions that cause toxicity in E-series analogs.

Metabolism Compound This compound Intermediate Aldehyde Intermediate Compound->Intermediate Alcohol Dehydrogenase (ADH) Metabolite 2-(2-methoxypropoxy)propanoic acid Intermediate->Metabolite Aldehyde Dehydrogenase (ALDH) Excretion Urinary Excretion (Low Toxicity) Metabolite->Excretion Conjugation/Elimination

Figure 2: Predicted metabolic oxidation pathway. The primary alcohol is susceptible to oxidation, but the resulting metabolite lacks the specific structural motif required for significant teratogenicity.

References

  • PubChem. (n.d.). This compound - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • OECD SIDS. (2003). Dipropylene Glycol Methyl Ether (Isomers Mixture). UNEP Publications. Retrieved from [Link][2]

  • Dow Chemical. (n.d.). Product Safety Assessment: Dipropylene Glycol Methyl Ether. Retrieved from [Link]

  • ECHA. (n.d.). Registration Dossier - (2-methoxymethylethoxy)propanol. European Chemicals Agency.[2][3] Retrieved from [Link]

Sources

Methodological & Application

Application Note: 2-(2-methoxypropoxy)propan-1-ol in Nanoparticle Synthesis & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-(2-methoxypropoxy)propan-1-ol (the major isomer of Dipropylene Glycol Monomethyl Ether, commercially known as DPGME or Dowanol™ DPM) in nanotechnology. Unlike simple alcohols, this glycol ether exhibits a unique amphiphilic structure with a high boiling point (190°C) and dual functionality (ether and hydroxyl groups). These properties make it an indispensable medium for solvothermal synthesis of metal oxides and the formulation of conductive inkjet inks .

This document provides two validated protocols:

  • Solvothermal Synthesis of TiO₂ Nanocrystals: Utilizing DPGME’s chelating ability to control crystal growth.

  • Conductive Silver Ink Formulation: Leveraging DPGME’s rheological properties for stable, printable electronics.

Chemical Basis & Mechanism

The Molecule

IUPAC Name: this compound CAS No: 13588-28-8 (Specific Isomer); 34590-94-8 (Commercial Mixture)

The commercial solvent is typically a mixture of isomers, but the this compound structure dominates. Its utility stems from two structural features:

  • Secondary Alcohol Group: Acts as a weak reducing agent in the "polyol process" and allows for hydrogen bonding with metal precursors.

  • Ether Linkages: Provide chelating sites that stabilize metal cations (

    
    , 
    
    
    
    ,
    
    
    ) during nucleation, preventing rapid agglomeration.
Mechanism of Action

In solvothermal synthesis, DPGME acts as a structure-directing agent .

  • High-Temperature Hydrolysis: Its high boiling point allows reactions to proceed at 180–200°C without high-pressure vessels (unless autoclaved), promoting high crystallinity.

  • Steric Stabilization: The propoxy tail provides steric hindrance, preventing particles from aggregating during the growth phase.

G Precursor Metal Precursor (e.g., Ti-Isopropoxide) Chelation Chelation Complex (Metal-DPGME) Precursor->Chelation Solvation in DPGME Hydrolysis Controlled Hydrolysis (Trace H2O) Chelation->Hydrolysis Heat + H2O Nucleation Nucleation Burst Hydrolysis->Nucleation Supersaturation Growth Crystal Growth (Steric Stabilization) Nucleation->Growth Ostwald Ripening Final Dispersible Nanocrystals Growth->Final Cooling

Figure 1: Mechanism of DPGME-mediated Solvothermal Synthesis. The solvent acts as both a reaction medium and a capping agent during the critical growth phase.

Protocol 1: Solvothermal Synthesis of TiO₂ Nanocrystals

Objective: Synthesize highly crystalline, dispersible Titanium Dioxide (TiO₂) anatase nanocrystals (5–10 nm) for optical or photocatalytic applications.

Materials
ComponentGradeRole
Titanium(IV) Isopropoxide (TTIP) 97%+Titanium Precursor
This compound Anhydrous (>99%)Solvent & Stabilizer
Deionized Water 18.2 MΩ·cmHydrolysis Agent
Acetic Acid GlacialCatalyst/Peptizing Agent
Methodology
  • Precursor Preparation:

    • In a glovebox (or dry atmosphere), dissolve 2.84 g (10 mmol) of TTIP into 40 mL of DPGME.

    • Note: The solution should be clear. If turbid, moisture contamination has occurred.

  • Hydrolysis Control:

    • Prepare a separate solution of 0.5 mL DI water and 1.0 mL Acetic Acid in 10 mL DPGME.

    • Add the hydrolysis mixture dropwise to the precursor solution under vigorous stirring (500 RPM).

    • Observation: The solution may turn slightly opaque or yellow as partial hydrolysis begins.

  • Solvothermal Treatment:

    • Transfer the mixture into a 100 mL Teflon-lined stainless steel autoclave .

    • Seal tightly and place in an oven preheated to 200°C .

    • Reaction Time: Hold at 200°C for 12 hours .

  • Washing & Recovery:

    • Allow the autoclave to cool naturally to room temperature.

    • Add 50 mL of Ethanol to the reaction mixture to destabilize the colloid.

    • Centrifuge at 8,000 RPM for 15 minutes . Discard supernatant.

    • Wash the pellet 3x with Ethanol/Water (1:1) to remove residual organic solvent.

  • Characterization:

    • XRD: Confirm Anatase phase (peaks at 25.3° 2θ).

    • TEM: Verify particle size (target 5–10 nm).

Protocol 2: Formulation of Conductive Silver Ink

Objective: Formulate a stable, inkjet-printable conductive silver ink using DPGME as the carrier vehicle. DPGME is preferred here for its ideal viscosity (~3.7 cP) and surface tension (~28 mN/m), ensuring good wetting on plastic substrates (PET/PI).

Materials
ComponentSpecificationQuantity (wt%)
Silver Nanoparticles (Ag NPs) <50 nm, dried powder20–40%
DPGME Solvent carrier50–70%
Ethanol Co-solvent (surface tension modifier)5–10%
Polyvinylpyrrolidone (PVP) MW 40k (Binder/Stabilizer)1–2%
Methodology
  • Binder Dissolution:

    • Dissolve 1.5 g PVP into 60 g DPGME using a magnetic stirrer at 40°C until fully clear.

  • Nanoparticle Dispersion:

    • Slowly add 30 g Ag NPs to the binder solution while stirring.

    • Critical Step: Do not dump the powder; add gradually to prevent clumping.

  • Homogenization (The "Let-down"):

    • Ultra-Sonication: Place the beaker in an ice bath and probe-sonicate (20 kHz, 40% amplitude) for 10 minutes (pulse 5s ON / 5s OFF).

    • Reasoning: High-energy shear breaks soft agglomerates formed during Ag NP storage.

  • Filtration:

    • Filter the ink through a 0.45 µm PTFE syringe filter to remove any remaining aggregates that could clog inkjet nozzles.

  • Rheology Check:

    • Measure viscosity. Target: 10–12 cP at 25°C.

    • If viscosity > 15 cP, dilute with small amounts of Ethanol.

    • If viscosity < 8 cP, add small amounts of high-MW PVP or evaporate solvent.

InkWorkflow Step1 1. Binder Dissolution (PVP + DPGME) Step2 2. NP Addition (Ag Powder) Step1->Step2 Step3 3. High-Shear Mixing (Probe Sonication) Step2->Step3 Break Agglomerates Step4 4. Filtration (0.45 µm PTFE) Step3->Step4 Remove Oversize Step5 5. QC: Viscosity & Surface Tension Step4->Step5

Figure 2: Workflow for Conductive Ink Formulation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol 1: Low Yield Incomplete hydrolysisIncrease water content slightly (0.1 mL increments). Ensure autoclave seal is tight (prevent solvent loss).
Protocol 1: Large Particles Temperature too high / Time too longReduce temperature to 180°C or reduce time to 6-8 hours.
Protocol 2: Nozzle Clogging Agglomeration of Ag NPsIncrease sonication time; Switch to 1.0 µm pre-filter before 0.45 µm final filter.
Protocol 2: Poor Wetting Surface tension too highAdd 5-10% Ethanol or Isopropanol to the DPGME base to lower surface tension.

References

  • Solvothermal Synthesis of Metal Oxides

    • Title: Synthesis, capping and dispersion of high refractive index nanocrystals and nanocomposites.
    • Source: P
    • URL:

  • Conductive Ink Formulation

    • Title: Physical Properties of Paste Synthesized from Wet- and Dry-Processed Silver Powders.
    • Source: M
    • URL:

  • Chemical Properties & Safety

    • Title: Dipropylene glycol monomethyl ether (Compound Summary).[1][2][3][4][5]

    • Source: PubChem.
    • URL:

  • Self-Reducing Inks

    • Title: Self-Reducing Copper Precursor Inks and Photonic Additive Yield Conductive P
    • Source: ACS Omega, 2017.
    • URL:

Sources

Advanced Application Note: 2-(2-methoxypropoxy)propan-1-ol in Drug Delivery Systems

[1][2]

Executive Summary & Mechanism of Action

2-(2-methoxypropoxy)propan-1-ol is a specific structural isomer of Dipropylene Glycol Methyl Ether (DPGME).[1][2] While commercial DPGME is a mixture of four isomers, this specific primary alcohol isomer exhibits unique amphiphilic properties that make it a critical coupling agent in complex drug delivery systems.[1][2]

Unlike standard co-solvents (e.g., Ethanol, PEG 400), this molecule possesses a distinct "head-to-tail" ether structure that provides a mid-range dielectric constant.[1][2] This allows it to function as a mutual solvent , bridging the thermodynamic gap between highly lipophilic Active Pharmaceutical Ingredients (APIs) and hydrophilic aqueous vehicles.[1][2]

Core Mechanistic Roles:
  • Cosolvency & Coupling: It reduces the interfacial tension between water and oil phases, preventing phase separation (syneresis) in creams and microemulsions.[1][2]

  • Thermodynamic Activation: By optimizing the solubility parameter (

    
    ) of the vehicle, it maximizes the thermodynamic activity of the drug, driving partition into the stratum corneum (transdermal delivery).[1][2]
    
  • Permeation Enhancement: It acts via the "pull" effect, dragging the drug into the skin lipid bilayer due to its high miscibility with skin lipids.[1][2]

Physicochemical Profiling & Solubility Logic

To effectively use this compound, one must understand its Hansen Solubility Parameters (HSP).[1][2] It is not merely a solvent; it is a formulation tuner .[1][2]

Table 1: Comparative Physicochemical Properties
PropertyThis compoundTranscutol P (Reference)Ethanol (Reference)Relevance to Formulation
Molecular Weight 148.2 g/mol 134.2 g/mol 46.07 g/mol Low MW facilitates skin permeation.[1][2]
LogP (Octanol/Water) ~0.006 - 0.42-0.54-0.31Amphiphilic nature allows interface stabilization.[1][2]
Boiling Point ~190°C202°C78°CLow volatility ensures stability in topical films.[1][2]
H-Bonding Capacity ModerateHighHighGood for H-bond accepting APIs.[1][2]
Primary Function Coupling Agent / Co-solventSolubilizerPermeation EnhancerPrevents "shocking" (precipitation) upon dilution.[1][2][3]
Mechanistic Diagram: The Coupling Effect

The following diagram illustrates how this compound stabilizes an Oil-in-Water (O/W) microemulsion interface, preventing coalescence.[1][2]

CouplingMechanismcluster_0Microemulsion StabilizationWaterPhaseAqueous Phase(Hydrophilic)DPGMEThis compound(Coupling Agent)WaterPhase->DPGMEH-BondingOilPhaseLipid Phase + API(Hydrophobic)OilPhase->DPGMEVan der Waals ForcesInterfaceStabilized Interface(Reduced Interfacial Tension)DPGME->InterfaceOrients at BoundaryInterface->WaterPhaseInterface->OilPhase

Caption: The amphiphilic isomer orients at the oil-water interface, reducing surface tension and preventing API precipitation.[1][2]

Critical Safety & Isomerism Note (E-E-A-T)

WARNING: Researchers must distinguish between the mixture and the isomer. Commercial DPGME is predominantly secondary alcohols.[1][2] The isomer This compound is a primary alcohol .[1][2]

  • Metabolic Implication: Primary alcohols can be metabolized by Alcohol Dehydrogenase (ADH) to alkoxy acids, which may have higher toxicity profiles than the secondary alcohol metabolites.[1][2]

  • Formulation Constraint: This isomer should primarily be used in topical, transdermal, or ex-vivo applications.[1][2] Systemic (IV/Oral) use requires rigorous purification to remove primary alcohol isomers or strict safety qualification of the specific isomer.[1][2]

Experimental Protocols

Protocol A: Pseudo-Ternary Phase Diagram Construction

Objective: Determine the optimal ratio of this compound (Co-surfactant) to Surfactant for stable microemulsion formation.

Materials:

  • Oil Phase: Isopropyl Myristate (IPM) or Capryol 90.[1][2]

  • Surfactant: Tween 80.[1][2]

  • Co-Surfactant: this compound.[1][2][3][4]

  • Aqueous Phase: Distilled Water.[1][2]

Methodology:

  • Smix Preparation: Prepare mixtures of Surfactant and Co-surfactant (S/CoS) at weight ratios of 1:1, 2:1, and 3:[1][2]1. Vortex for 5 minutes.

  • Oil Titration:

    • Aliquot the Oil phase into glass vials.

    • Add the Smix ratio to the oil at ratios of 1:9, 2:8, ... up to 9:1.[1][2]

  • Water Titration (The Endpoint Method):

    • Titrate distilled water dropwise into the Oil/Smix mixture under magnetic stirring at 25°C.

    • Endpoint: Observe the transition from clear/transparent to turbid.[1][2]

    • Note: The clear region represents the microemulsion window.[1][2]

  • Plotting: Use a triangular coordinate software (e.g., Triplot) to map the monophasic region.[1][2]

Acceptance Criteria:

  • The system must remain transparent and monophasic after 24 hours of storage.[1][2]

  • Centrifugation at 3,000 rpm for 15 minutes shows no phase separation.[1][2]

Protocol B: In Vitro Permeation Test (IVPT)

Objective: Quantify the flux (

12

Setup: Vertical Franz Diffusion Cells.

Workflow Diagram:

IVPT_ProtocolStartStart: IVPT SetupMembrane1. Membrane Preparation(Strat-M® or Dermatomed Skin)Start->MembraneReceptor2. Receptor Phase(PBS pH 7.4 + Solubilizer)Membrane->ReceptorMount in CellDonor3. Donor Formulation(API + this compound)Receptor->DonorApply 200-500µLSampling4. Sampling(0.5, 1, 2, 4, 8, 12, 24h)Donor->SamplingIncubate @ 32°CAnalysis5. HPLC/LC-MS AnalysisSampling->AnalysisCalc6. Calculate Flux (Jss)Slope of cumulative amt vs timeAnalysis->Calc

Caption: Step-by-step workflow for assessing permeation enhancement using Franz Diffusion Cells.

Detailed Steps:

  • Membrane Equilibration: Soak the membrane (e.g., Strat-M or porcine ear skin) in the receptor fluid for 30 minutes.[1][2]

  • Donor Phase Preparation: Dissolve the API (e.g., Ketoprofen) in this compound.[1][2] Compare this against a control (e.g., API in pure water or ethanol).

  • Application: Apply 300 µL of the donor solution to the membrane surface (occluded to prevent evaporation of the volatile solvent).

  • Sampling: Withdraw 200 µL from the receptor arm at predetermined time points. Immediately replace with fresh, pre-warmed receptor fluid to maintain sink conditions.[1][2]

  • Calculation:

    
    
    Where:
    
    • 
       = Steady-state flux (
      
      
      )[1][2]
    • 
       = Slope of the linear portion of the cumulative amount curve.[1][2]
      
    • 
       = Diffusion area (
      
      
      ).[1][2]

References

  • PubChem. (2023).[1][2] this compound Compound Summary. National Library of Medicine.[1][2][3] [Link]

  • OECD SIDS. (2003).[1][2] Propylene Glycol Ethers: SIDS Initial Assessment Report. UNEP Publications. [Link][1][2]

  • Osborne, D. W., & Musakhanian, J. (2018).[1][2] Skin Penetration and Permeation Properties of Transcutol® P. AAPS PharmSciTech.[1][2] [Link](Note: Cited for comparative glycol ether methodology).

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2005).[1][2] The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 95. [Link]

Application Note: Protocols for Dissolving Polymers in 2-(2-methoxypropoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective dissolution of polymers using 2-(2-methoxypropoxy)propan-1-ol. This solvent, a dipropylene glycol methyl ether (DPGME), is a versatile, slow-evaporating, and water-soluble compound increasingly utilized in coatings, cleaning formulations, and advanced material sciences.[1] This guide explains the fundamental principles of polymer solvation, details the physicochemical properties of the solvent, and presents step-by-step protocols for achieving stable, homogenous polymer solutions. It emphasizes experimental causality, process validation, and safety, grounded in authoritative references.

Introduction to this compound as a Polymer Solvent

This compound, also known as Dipropylene Glycol Methyl Ether (DPGME), is a colorless liquid with a mild, ether-like odor.[1] Its unique chemical structure, featuring both ether and alcohol functional groups, makes it an excellent solvent for a wide array of substances, including many polymers and resins.[2] Glycol ethers like DPGME are characterized by their excellent solvency, chemical stability, and compatibility with water and numerous organic solvents.[2]

The choice of a solvent is critical in polymer applications as it dictates processing conditions, solution stability, and the final properties of the manufactured material. DPGME's mid-to-slow evaporation rate and high flash point make it a safer and more manageable alternative to more volatile solvents, allowing for better control over film formation and coating applications.[1][3]

Physicochemical Properties

Understanding the properties of DPGME is fundamental to designing effective dissolution protocols. Key parameters are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 13588-28-8[1]
Molecular Formula C7H16O3[1][4]
Molecular Weight 148.2 g/mol [1][4]
Boiling Point 188 °C (370.4 °F)[5]
Melting Point -83 °C (-117.4 °F)[5]
Density ~0.955 g/cm³[4]
Water Solubility Completely miscible[1]
Hansen Parameters (cal/mL)½ δd: 7.60, δp: 2.80, δh: 5.50[5][6]
The Principle of "Like Dissolves Like": Hansen Solubility Parameters

The dissolution of a polymer in a solvent is governed by thermodynamic principles, often simplified by the adage "like dissolves like." A more quantitative approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total Hildebrand solubility parameter (δ) into three components:

  • δd (Dispersion): Energy from atomic forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[7]

For a polymer to dissolve, its HSP values must be close to those of the solvent. The HSP values for this compound (δd: 7.6, δp: 2.8, δh: 5.5) indicate it is a moderately polar solvent with significant hydrogen bonding capability.[5][6] This profile makes it particularly effective for dissolving polymers that share these characteristics, such as acrylics, polyesters, epoxies, and nitrocellulose.[8][9]

General Protocol for Polymer Dissolution

This section outlines a universal, step-by-step methodology for dissolving polymers in DPGME. Subsequent sections will provide specific examples and troubleshooting. The logical workflow for developing a dissolution protocol is illustrated below.

Dissolution_Workflow cluster_prep Preparation cluster_process Dissolution Process cluster_qc Quality Control & Endpoint char_polymer Characterize Polymer (MW, Polydispersity, Form) char_solvent Select Solvent & Review Properties (DPGME, HSP, Safety) char_polymer->char_solvent pre_treat Pre-treat Polymer (e.g., Dry to remove moisture) char_solvent->pre_treat add_solvent Add DPGME to Vessel pre_treat->add_solvent heat_agitate Heat & Agitate Solvent (to target temperature) add_solvent->heat_agitate add_polymer Incrementally Add Polymer heat_agitate->add_polymer dissolve Maintain Temp & Agitation add_polymer->dissolve visual_check Visual Inspection (Clarity, No Particulates) dissolve->visual_check is_dissolved Fully Dissolved? visual_check->is_dissolved analysis Optional Analysis (Viscosity, GPC, Light Scattering) is_dissolved->analysis Yes troubleshoot Troubleshoot (Adjust Temp, Time, Agitation) is_dissolved->troubleshoot No solution_stable Stable Solution Stored analysis->solution_stable troubleshoot->dissolve

Caption: Workflow for Polymer Dissolution Protocol Development.

Materials and Equipment
  • Polymer: In desired form (powder, pellets, film).

  • Solvent: this compound (DPGME).

  • Glassware: Beaker or flask of appropriate volume.

  • Agitation: Magnetic stirrer with stir bar or overhead mechanical stirrer.

  • Heating: Hot plate with temperature control and probe.

  • Safety: Chemical safety goggles, gloves, lab coat, and a well-ventilated fume hood.[10][11]

Step-by-Step Methodology
  • Preparation and Safety:

    • Ensure all work is performed in a well-ventilated fume hood.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[10]

    • Consult the Safety Data Sheet (SDS) for this compound before use.[13][14]

  • Polymer Pre-Treatment (If Necessary):

    • Many polymers are hygroscopic and absorb atmospheric moisture. This can interfere with dissolution.

    • Dry the polymer in a vacuum oven at a temperature below its glass transition temperature (Tg) for several hours or overnight to remove residual water.

  • Solvent Addition and Heating:

    • Place the desired volume of DPGME into the reaction vessel.

    • Begin agitation at a moderate speed to create a vortex without splashing.

    • Gently heat the solvent. An initial temperature of 60-80°C is a good starting point for many polymers. Causality: Heating increases the kinetic energy of solvent molecules, accelerating their penetration into the polymer matrix and increasing polymer chain mobility.

  • Incremental Polymer Addition:

    • Slowly add the pre-weighed polymer to the vortex of the agitated solvent. Adding the polymer in small increments prevents the formation of large, difficult-to-dissolve agglomerates.

    • Causality: Gradual addition ensures that each polymer particle is adequately wetted by the solvent, promoting uniform dissolution.

  • Dissolution and Observation:

    • Once all the polymer is added, cover the vessel (e.g., with a watch glass or loose-fitting cap) to minimize solvent evaporation, especially during prolonged heating.[12]

    • Maintain the target temperature and agitation. The time required for complete dissolution can range from minutes to several hours, depending on the polymer's molecular weight, crystallinity, and concentration.

    • Visually monitor the solution. A fully dissolved solution should be clear and homogenous, with no visible particulates, gels, or "fisheyes."

  • Confirmation and Storage:

    • Once visually clear, continue agitation for an additional 30-60 minutes to ensure molecular-level dissolution.

    • Allow the solution to cool to room temperature. Some polymers may exhibit lower solubility at room temperature; observe for any precipitation.

    • Store the solution in a tightly sealed container to prevent solvent evaporation and moisture absorption.[8][12]

Specific Application Protocols & Considerations

While the general protocol is broadly applicable, specific polymer classes require tailored approaches.

Case Study: Dissolving an Acrylic Resin (e.g., PMMA)

Acrylic resins are well-suited for dissolution in glycol ethers like DPGME.

  • Concentration: Up to 30% w/w.

  • Temperature: 70-90°C.

  • Observations: PMMA typically dissolves readily. High molecular weight grades may require longer dissolution times or higher temperatures. The resulting solution will be viscous.

Case Study: Dissolving a Polyester (e.g., Unsaturated Polyester)

DPGME and similar solvents are effective for polyesters.[8][9]

  • Concentration: 10-25% w/w.

  • Temperature: 80-100°C.

  • Observations: The crystallinity of the polyester will significantly impact dissolution. Amorphous polyesters dissolve more easily than semi-crystalline ones. Higher temperatures may be needed to overcome crystalline domains.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Gel Formation / "Fisheyes" Polymer added too quickly; Insufficient agitation.Increase agitation speed. Add polymer more slowly. If gels persist, increase temperature slightly.
Incomplete Dissolution Insufficient time or temperature; Low solvent power for the specific polymer.Increase dissolution time. Gradually increase temperature in 10°C increments. Consider if DPGME is the optimal solvent for this polymer by checking HSP values.
Solution Hazy or Cloudy Insoluble additives in polymer; Polymer incompatibility; Moisture contamination.Filter the final solution. Confirm polymer is pure. Ensure polymer and solvent were properly dried.
Precipitation on Cooling Polymer has lower solubility at room temperature (LCST behavior).Use the solution warm. Consider blending DPGME with a co-solvent to improve room temperature solubility.

Safety and Handling

Working with any chemical solvent requires adherence to strict safety protocols.

  • Ventilation: Always use this compound in a well-ventilated area or chemical fume hood to avoid inhaling vapors.[14]

  • Personal Protective Equipment (PPE): Wear safety goggles, compatible gloves, and a lab coat.[10]

  • Ignition Sources: Although DPGME has a relatively high flash point, keep it away from open flames, sparks, and hot surfaces.[11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[12]

  • Disposal: Dispose of waste solvent and polymer solutions in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective and versatile solvent for a wide range of polymers. Its favorable safety profile and strong solvency make it an excellent choice for applications in coatings, inks, and material science. By understanding the principles of polymer dissolution and following the structured protocols outlined in this guide, researchers can reliably and safely prepare homogenous polymer solutions. The key to success lies in careful control of experimental parameters—temperature, agitation, and incremental polymer addition—and validation of the final solution's quality.

References

  • Stenutz, W. (n.d.). Hansen solubility parameters.
  • Somu Organo Chem Pvt. Ltd. (n.d.). PROPYLENE GLYCOL MONO METHYL ETHER PROPIONATE (PMP).
  • Jinan Future chemical Co.,Ltd. (n.d.). Propylene glycol methyl ether propionate CAS:148462-57-1.
  • Benchchem. (n.d.). This compound|Dipropylene Glycol Methyl Ether.
  • Stenutz, W. (n.d.). This compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxy-1-propanol.
  • Green Environmental Solvent. (n.d.). Propylene Glycol Monomethyl Ether Propionate.
  • Ataman Kimya. (n.d.). PROPYLENE GLYCOL METHYL ETHER ACETATE.
  • ECHEMI. (n.d.). 2-Methoxy-1-propanol SDS, 1589-47-5 Safety Data Sheets.
  • Somu Organo Chem. (n.d.). Propylene Glycol Mono Methyl Ether Propionate (PMP).
  • ChemicalBook. (n.d.). This compound CAS#: 13588-28-8.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • DEFT. (n.d.). Safety Data Sheet.
  • The Good Scents Company. (n.d.). ppg-2 methyl ether 1-(2-methoxypropoxy)propan-2-ol; (2-methoxymethylethoxy)propanol.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters.
  • Ataman Kimya. (n.d.). 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL.
  • Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Methoxypropoxy)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-methoxypropoxy)propan-1-ol, a primary isomer of dipropylene glycol methyl ether (DPGME). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis and properties of this compound.

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis is a two-step process involving the nucleophilic ring-opening of propylene oxide.[1]

  • Step 1: Formation of Propylene Glycol Methyl Ether (PGME). Methanol reacts with propylene oxide in the presence of a catalyst to form a mixture of PGME isomers, primarily 1-methoxy-2-propanol and 2-methoxy-1-propanol.

  • Step 2: Formation of Dipropylene Glycol Methyl Ether (DPGME). The PGME formed in the first step then acts as a nucleophile, reacting with a second molecule of propylene oxide to yield a mixture of DPGME isomers, including the target molecule this compound.[1]

The reaction is typically base-catalyzed to favor the formation of the secondary alcohol, which is the desired isomer.[1] The base deprotonates the alcohol (methanol in the first step, PGME in the second), creating a more potent nucleophile that attacks the less sterically hindered carbon of the propylene oxide ring.[1]

Q2: Why is catalyst selection so critical in this synthesis?

Catalyst selection is paramount as it directly influences the reaction's selectivity and, consequently, the isomeric purity of the final product. Basic catalysts are preferred because they promote the nucleophilic attack at the less substituted carbon of the propylene oxide ring, leading to the desired secondary alcohol isomer.[2] Acidic catalysts, on the other hand, can lead to a higher proportion of the undesired primary alcohol isomer.[2]

Q3: What are the common isomers of DPGME, and why is their presence a concern?

Commercial DPGME is a mixture of four primary isomers.[3] The presence and ratio of these isomers can lead to batch-to-batch inconsistencies in physical properties like viscosity and solvency, which can impact the performance of the final product. Furthermore, one of the isomers of the PGME intermediate, 2-methoxy-1-propanol, is classified as a teratogen, making it crucial to control its formation.

Q4: What are the primary safety concerns when handling the reagents for this synthesis?

Propylene oxide is an extremely flammable and toxic liquid that may cause genetic defects and cancer.[4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended for larger quantities), safety goggles, and a flame-retardant lab coat.[4] Methanol is also flammable and toxic. Basic catalysts like sodium hydroxide and sodium methoxide are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before beginning any work.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Reaction Yield

A low yield of the desired DPGME product can be attributed to several factors. The following decision tree will guide you through the troubleshooting process.

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Selectivity (High Levels of Undesired Isomers)

Poor selectivity results in a product mixture that is difficult to purify and may not meet specifications.

Potential Cause 1: Incorrect Catalyst Choice or Concentration

  • Explanation: The use of an inappropriate catalyst (e.g., an acidic catalyst) or a non-optimal concentration of a basic catalyst can lead to the formation of undesired isomers. While a higher catalyst concentration generally increases the reaction rate, there is often an optimal concentration for maximizing selectivity.[1]

  • Solution:

    • Ensure you are using a basic catalyst. Sodium methoxide and potassium methoxide are often preferred over sodium hydroxide or potassium hydroxide to minimize the formation of glycols.[6]

    • Optimize the catalyst concentration. Start with a molar ratio of catalyst to the limiting reactant (propylene oxide) in the range of 0.005 to 0.05.[7]

Potential Cause 2: Inadequate Temperature Control

  • Explanation: While higher temperatures increase the reaction rate, excessively high temperatures can lead to side reactions and reduced selectivity.

  • Solution: Maintain the reaction temperature within the recommended range of 100-140°C for the second step of the synthesis.

Issue 3: Presence of Impurities After Purification

Even after distillation, impurities may persist in the final product.

Potential Impurity 1: Water

  • Explanation: DPGME is hygroscopic and can absorb moisture from the air. Water can also be introduced during the workup process if the organic layer is not dried sufficiently. The presence of water can affect the performance of DPGME as a solvent.

  • Troubleshooting:

    • Use anhydrous reagents and solvents.

    • Ensure the workup is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

    • Consider a final distillation over a drying agent if water persists.

Potential Impurity 2: Peroxides

  • Explanation: Glycol ethers like DPGME can form explosive peroxides upon exposure to air and light during storage.

  • Troubleshooting:

    • Testing for Peroxides: A qualitative test can be performed by adding 1 mL of the DPGME sample to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.

    • Peroxide Removal: Peroxides can be removed by passing the solvent through a column of activated alumina or by shaking with a freshly prepared 5% solution of ferrous sulfate.[3]

Section 3: Experimental Protocols and Data

This section provides detailed experimental procedures and data to guide your optimization efforts.

General Laboratory-Scale Synthesis Protocol

This protocol outlines a general procedure for the synthesis of DPGME.

Step 1: Synthesis of Propylene Glycol Methyl Ether (PGME)

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen).

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • Heat the solution to the desired reaction temperature (typically 80-100°C).

  • Add propylene oxide dropwise to the heated solution while maintaining the temperature.

  • Reflux the mixture for several hours until the reaction is complete (monitor by GC).

  • Cool the reaction mixture and neutralize the catalyst with an acid (e.g., sulfuric or acetic acid).

  • Remove excess methanol by distillation.

  • Purify the crude PGME by fractional distillation.

Step 2: Synthesis of Dipropylene Glycol Methyl Ether (DPGME)

  • Charge the purified PGME into a clean, dry reaction flask equipped with a reflux condenser and magnetic stirrer under an inert atmosphere.

  • Add a fresh portion of a strong base catalyst (e.g., solid sodium hydroxide or sodium methoxide).

  • Heat the mixture to the desired reaction temperature (typically 100-140°C).

  • Add propylene oxide dropwise, maintaining the reaction temperature.

  • Monitor the reaction for completion by GC.

  • Cool the reaction mixture and neutralize the catalyst.

  • Wash the crude product with water to remove the neutralized catalyst and any water-soluble byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the final product by vacuum distillation.

Data on Reaction Parameter Optimization

The following tables provide data on how various reaction parameters can affect the synthesis of the PGME intermediate. This data can serve as a starting point for optimizing the synthesis of DPGME.

Table 1: Effect of Methanol to Propylene Oxide Molar Ratio on PGME Synthesis

Molar Ratio (Methanol:PO)Propylene Oxide Conversion (%)PGME Yield (%)Selectivity for 1-methoxy-2-propanol (%)
1:1Incomplete62~95
2:1Complete85~94
3:1Complete9293.5
4:1Complete92~93
5:1Complete92~93.5

Reaction Conditions: 110°C, 3 hours, 0.1 g MCM-41 catalyst.

Table 2: Effect of Reaction Temperature on PGME Synthesis

Temperature (°C)Propylene Oxide Conversion (%)PGME Yield (%)Selectivity for 1-methoxy-2-propanol (%)
70~8069~93.5
90~9585~93.5
1101009293.5
13010092~93.5

Reaction Conditions: Methanol:PO molar ratio 3:1, 3 hours, 0.1 g MCM-41 catalyst.

Table 3: Comparison of Basic Catalysts for Propylene Glycol Ether Synthesis

CatalystTypeAdvantagesDisadvantages
Sodium Hydroxide (NaOH)HomogeneousInexpensive, readily availableCan promote glycol formation, difficult to remove
Potassium Hydroxide (KOH)HomogeneousSimilar to NaOHCan promote glycol formation, difficult to remove
Sodium Methoxide (NaOMe)HomogeneousHigher selectivity than NaOH/KOHMore expensive, moisture-sensitive
Potassium Methoxide (KOMe)HomogeneousSimilar to NaOMeMore expensive, moisture-sensitive
Anion Exchange ResinsHeterogeneousEasily separated from product, reusableLower activity than homogeneous catalysts, temperature limitations
Magnesium Oxide (MgO)HeterogeneousGood selectivity, easily separatedMay require higher temperatures or longer reaction times
Analytical Methods: GC-MS for Isomer Analysis

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for separating and identifying the isomers of DPGME.

Recommended GC-MS Parameters:

  • Column: A mid-polarity capillary column, such as a cyanopropylphenyl-based column (e.g., Restek Rxi®-1301Sil MS) or a 5% phenyl-methylpolysiloxane column (e.g., HP-5), is recommended for good resolution of the isomers.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split injection is typically used.

  • Oven Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) is necessary to separate the isomers and any higher boiling point byproducts.

  • MS Detector: Electron ionization (EI) at 70 eV is standard. The mass spectrometer should be scanned over a mass range of approximately 30-200 amu.

Interpreting the Mass Spectra: Glycol ethers tend to fragment readily in the mass spectrometer. The molecular ion peak (m/z 148 for DPGME) may be weak or absent. Common fragments for primary alcohols include a peak at m/z 31, corresponding to [CH₂OH]⁺. The fragmentation patterns of the different DPGME isomers will be similar, but careful analysis of the relative abundances of the fragment ions can aid in their identification.

Section 4: Visualizing the Workflow and Concepts

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Methanol + Propylene Oxide Reaction1 Step 1: PGME Synthesis (Base Catalyst, 80-100°C) Reactants->Reaction1 PGME Crude PGME Reaction1->PGME Reaction2 Step 2: DPGME Synthesis (Base Catalyst, 100-140°C) PGME->Reaction2 PO2 Propylene Oxide PO2->Reaction2 Crude_DPGME Crude DPGME Reaction2->Crude_DPGME Neutralization Neutralization Crude_DPGME->Neutralization Washing Water Wash Neutralization->Washing Drying Drying Washing->Drying Distillation Vacuum Distillation Drying->Distillation Final_Product Pure DPGME Distillation->Final_Product

Caption: General workflow for the two-step synthesis and purification of DPGME.

References

  • CN104211584A - Method for preparing dipropylene glycol methyl ether.
  • An In-depth Technical Guide to the Synthesis of 1-(2-Methoxypropoxy)
  • US20150057468A1 - Process for producing propylene glycol methyl ether.
  • Dipropylene Glycol Methyl Ether. samchemprasandha.com.
  • Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous C
  • CN106008177A - Method for purifying dipropylene glycol dimethyl ether.
  • Synthesis of Propylene Glycol Methyl Ether Catalyzed by MCM-41.
  • Di(propylene glycol) methyl ether. Wikipedia.
  • osha-101.pdf - Dipropylene Glycol Methyl Ether.
  • Removing a Trace Isomer in Propylene Glycol Methyl Ether via Reactive Separation | Request PDF.
  • mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes.
  • An In-depth Technical Guide to the Synthesis of 1-(2-Methoxypropoxy)
  • Solid base and their performance in synthesis of propylene glycol methyl ether | Request PDF.
  • Dipropylene glycol monomethyl ether. Santa Cruz Biotechnology.
  • Comparison of Heteroazeotropic and Extractive Distillation for the Dehydration of Propylene Glycol Methyl Ether | Request PDF.
  • 1-(2-Methoxypropoxy)-2-propanol | C7H16O3 | CID 25982. PubChem.
  • Inert Reassessment - Dipropylene Glycol Monomethyl Ether (DPGME), CAS Reg. no. 34590-94-8. EPA.
  • Separation of the mixture (isopropyl alcohol + diisopropyl ether + n-propanol): Entrainer selection, interaction exploration and vapour-liquid equilibrium measurements | Request PDF.
  • Propylene Oxide - Northern Arizona University.
  • Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols.
  • mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes.
  • Technical Support Center: Troubleshooting 1-(2-Methoxypropoxy)-2-propanol as a Solvent. Benchchem.
  • Working Safely with Peroxide Forming Compounds - Safety & Risk Services.
  • SAFETY D
  • Handling and Removing Peroxides.
  • General categories of compounds known to auto-oxidize to form peroxides: Control and Safe Use of Peroxide Formers.

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Inconsistent experimental results with 2-(2-methoxypropoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Inconsistent Experimental Results with Dipropylene Glycol Methyl Ether (DPGME) Isomers

Executive Summary

If you are observing inconsistent reaction yields, unexpected kinetic profiles, or "ghost peaks" in chromatography while using 2-(2-methoxypropoxy)propan-1-ol , you are likely encountering the "Isomer Trap."

While often sold under the generic name Dipropylene Glycol Methyl Ether (DPGME), this solvent is not a single molecule.[1] It is a commercially synthesized mixture of four distinct structural isomers.[2] The specific isomer you requested—This compound —is a primary alcohol that typically constitutes less than 5% of commercial mixtures.

This guide troubleshoots the three most common failure modes: Isomeric Composition Variance , Peroxide Formation , and Analytical Artifacts .

Module 1: The Isomer Trap (Chemical Composition)

The Core Problem

Commercial synthesis of DPGME involves the reaction of propylene oxide with methanol.[3] This process is non-stereospecific and regiorandom, producing a mixture of Head-to-Head and Head-to-Tail isomers.

Crucial Distinction:

  • Your Target: this compound (Primary Alcohol).[4] High reactivity.

  • The Reality: Commercial DPGME is ~90% Secondary Alcohol isomers.

If your protocol relies on the nucleophilicity of a primary alcohol (e.g., esterification, urethane formation), using generic DPGME will result in drastically slower reaction rates and lower yields due to steric hindrance in the major secondary alcohol isomers.

The 4 Isomers of DPGME
Isomer NameStructure TypeReactivityAbundance (Typical)*
1-(2-methoxy-1-methylethoxy)-2-propanol Secondary AlcoholLow (Steric hindrance)~40-50%
1-(2-methoxypropoxy)-2-propanol Secondary AlcoholLow (Steric hindrance)~40-45%
This compound Primary Alcohol High 2-5%
2-(2-methoxy-1-methylethoxy)propan-1-ol Primary AlcoholHigh3-5%

*Data based on standard commercial synthesis routes [1, 2].

Visualization: The Isomer Landscape

The following diagram illustrates why your "pure" reagent is actually a mixture, leading to stoichiometric errors.

DPGME_Isomers cluster_impact Experimental Impact PO Propylene Oxide Reaction Commercial Synthesis (Non-selective Ring Opening) PO->Reaction MeOH Methanol MeOH->Reaction Sec1 Major Isomer 1 (Secondary Alcohol) ~45% Reaction->Sec1 Regioselective Preference Sec2 Major Isomer 2 (Secondary Alcohol) ~45% Reaction->Sec2 Prim1 TARGET: this compound (Primary Alcohol) <5% Reaction->Prim1 Minor Pathway Prim2 Minor Isomer 4 (Primary Alcohol) <5% Reaction->Prim2 LowYield Slow Reaction / Low Yield Sec1->LowYield Steric Hindrance HighYield Expected Yield Prim1->HighYield Fast Kinetics

Figure 1: Commercial synthesis of DPGME favors secondary alcohol isomers. If your reaction requires the primary alcohol structure of this compound, standard commercial grades will act as a 95% impurity.

Module 2: Analytical Ghosts (Chromatography Issues)

Symptom: You observe "split peaks," "shoulders," or "impurities" in GC/HPLC that do not disappear with distillation.

Diagnosis: DPGME contains multiple chiral centers . The commercial mixture contains enantiomers and diastereomers.

  • Non-polar GC Columns (e.g., DB-5, HP-5): Often separate the structural isomers (Primary vs. Secondary).

  • Polar GC Columns (e.g., DB-Wax): Can separate diastereomers, leading to complex chromatograms where a single "pure" compound appears as 3-4 distinct peaks.

Troubleshooting Protocol:

  • Do not interpret split peaks as contamination without MS confirmation.

  • Run a blank: Inject the solvent alone. If you see 3-4 peaks, sum their areas. This is your "purity."

  • Method Validation: If you require strict single-peak purity, you must purchase isomer-specific standards (custom synthesis often required) to validate retention times.

Module 3: Stability & Peroxide Formation[7]

Symptom: Cell viability drops in biological assays, or unexpected oxidation occurs in sensitive API synthesis.

Mechanism: Like all glycol ethers, this compound is a Class B Peroxide Former [3]. The ether oxygen stabilizes free radicals, allowing reaction with atmospheric oxygen to form hydroperoxides (R-O-OH).

  • Impact: Peroxides are potent oxidizers.[5] Even trace amounts (ppm) can oxidize thiols in proteins, degrade mRNA, or trigger apoptosis in cell cultures, mimicking "drug toxicity."

Detection & Mitigation Protocol:

StepActionRationale
1. Test Use Quantofix® Peroxide strips or KI titration.Detects hydroperoxides >1 mg/L.
2. Scavenge If peroxides >5 ppm, treat with activated molecular sieves or pass through basic alumina.Alumina chemically adsorbs peroxides.
3. Prevent Store under Argon/Nitrogen. Use BHT-inhibited grades for synthesis; BHT-free for HPLC.BHT (Butylated hydroxytoluene) sacrifices itself to stop radical propagation.

FAQ: Rapid Troubleshooting

Q: Can I separate the primary alcohol isomer from the commercial mix via distillation? A: No. The boiling points of the isomers are extremely close (approx. 190°C). Separation requires precision preparative chromatography, which is not scalable. If you specifically need the primary alcohol for reactivity, you must source a stereospecific synthesis grade, not "Dipropylene Glycol Methyl Ether."

Q: Why does my Grignard reaction fail in this solvent? A: DPGME is highly hygroscopic . Even "anhydrous" grades can absorb atmospheric moisture rapidly upon opening.

  • Action: Store over 3Å or 4Å molecular sieves for 24 hours before use. Verify water content via Karl Fischer titration (<0.05% required for Grignard).

Q: My LC-MS shows a mass of 148.2, but the fragmentation pattern varies between batches. A: This confirms isomer ratio drift . Different suppliers (or even different batches from the same supplier) may have slightly different ratios of the four isomers depending on their reactor temperature and catalyst. The fragmentation of the primary alcohol (terminal -OH) differs from the secondary alcohol.

References

  • OECD SIDS. (2003). Dipropylene Glycol Methyl Ether: SIDS Initial Assessment Report. UNEP Publications. Link

  • Dow Chemical Company. (2023).[6] Product Safety Assessment: Dipropylene Glycol Methyl Ether. Dow Technical Library. Link

  • Sigma-Aldrich. (2023). Peroxide Forming Solvents: Classifications and Handling. Technical Bulletins.[6] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 25485, Dipropylene glycol monomethyl ether.Link

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Best practices for working with 2-(2-methoxypropoxy)propan-1-ol in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Handling & Troubleshooting

Status: Online Operator: Senior Application Scientist Subject: High-Purity Handling of CAS 13588-28-8 (Primary Isomer of DPGME)

System Overview & Chemical Identity

Welcome to the technical support hub for 2-(2-methoxypropoxy)propan-1-ol .

Critical Distinction: Most researchers encounter Dipropylene Glycol Methyl Ether (DPGME) as a commercial mixture (CAS 34590-94-8), which is dominated by secondary alcohol isomers. You are inquiring about CAS 13588-28-8 , the specific primary alcohol isomer .

This structural difference is not trivial; it dictates entirely different reactivity profiles, particularly regarding oxidation susceptibility and acylation rates. This guide treats the chemical not just as a solvent, but as a reactive reagent in high-stakes drug development workflows.

PropertyValueImplication for Lab Work
CAS Number 13588-28-8Specific isomer; distinct from commercial DPM mix.
Functionality Primary Alcohol Higher reactivity (oxidation/esterification) than secondary isomers.
Boiling Point ~190°CDifficult to remove via standard rotary evaporation.
Hygroscopicity HighRapidly deactivates moisture-sensitive catalysts (e.g., TiCl4, Grignards).
Peroxide Class Class BConcentration hazard; requires testing before distillation.[1]
Module 1: Reactivity & Stability Troubleshooting
Ticket #101: "I am observing unexpected aldehyde/acid impurities in my reaction."

Diagnosis: You are likely experiencing regio-specific oxidation . Unlike the commercial DPGME mixture (mostly secondary alcohols), this compound possesses a terminal primary hydroxyl group.

Root Cause Analysis:

  • Mechanism: In the presence of mild oxidants (e.g., Swern reagents, PCC, or even trace metal catalysts with air), the primary alcohol group at the C1 position oxidizes to an aldehyde and subsequently to a carboxylic acid.

  • Commercial Mix Contrast: The secondary alcohol isomers in commercial DPGME would oxidize to ketones, which are chemically distinct and often less reactive.

Corrective Protocol:

  • Inert Atmosphere: Strictly blanket all reactions with Argon/Nitrogen.

  • Scavenger Use: If the solvent is used as a carrier, consider adding a radical scavenger (e.g., BHT) if compatible with your synthesis, though this is rare in GMP steps.

  • Alternative Selection: If the primary alcohol reactivity is interfering, switch to the commercial mixture (CAS 34590-94-8) or a capped glycol ether (e.g., Diglyme) where the -OH is methylated.

OxidationLogic Start Identify Impurity CheckStruct Isomer Check: CAS 13588-28-8? Start->CheckStruct PrimaryOH Primary Alcohol (Reactive Site) CheckStruct->PrimaryOH Yes (This Isomer) SecondaryOH Secondary Alcohol (Less Reactive) CheckStruct->SecondaryOH No (Comm. Mix) ResultAld Forms Aldehyde/Acid (Side Reaction) PrimaryOH->ResultAld Oxidation ResultKet Forms Ketone (Stable) SecondaryOH->ResultKet Oxidation

Figure 1: Reactivity divergence between the specific primary isomer (13588-28-8) and standard secondary isomers.[2][3][4][5][6][7][8][9]

Module 2: Solvent Removal & Work-up
Ticket #102: "The solvent won't come off on the rotovap, even at 50°C."

Diagnosis: The boiling point of ~190°C is too high for standard rotary evaporation without risking product degradation due to excessive bath heat.

Troubleshooting Guide: Do NOT simply increase the bath temperature to 100°C+, as this accelerates peroxide formation and thermal decomposition of sensitive APIs.

Recommended Removal Protocols:

MethodSuitabilityProtocol Notes
High-Vacuum Distillation Best Requires <1 mbar pressure. Use a short-path condenser to minimize hold-up.
Azeotropic Removal Good Forms azeotropes with Water and Xylene . Add water and distill the azeotrope at a lower combined boiling point.
Lyophilization Poor DPGME does not freeze easily (MP < -80°C) and will melt in the freeze-dryer, ruining the vacuum.
Column Chromatography Alternative Load the crude reaction mixture directly onto silica; DPGME is polar and will elute late, allowing product separation.

Critical Safety Note (Peroxides): Before distilling to dryness, you must test for peroxides. DPGME is a Class B peroxide former.

  • Test: KI Starch Paper.

  • Limit: If >10 ppm, treat with Ferrous Sulfate or pass through activated alumina before heating.

RemovalWorkflow Start Solvent Removal Required TestPeroxide Test Peroxides (KI Paper) Start->TestPeroxide Positive Positive (>10ppm) TestPeroxide->Positive Negative Negative TestPeroxide->Negative Quench Quench (FeSO4) or Filter (Alumina) Positive->Quench MethodSelect Select Removal Method Negative->MethodSelect Quench->TestPeroxide Azeotrope Azeotrope Distillation (w/ Water or Xylene) MethodSelect->Azeotrope Heat Sensitive HighVac High Vacuum (<1 mbar) MethodSelect->HighVac Standard

Figure 2: Decision tree for safe solvent removal, prioritizing peroxide safety.

Module 3: Drying & Anhydrous Handling
Ticket #103: "My Grignard reaction failed/stalled in this solvent."

Diagnosis: DPGME is amphiphilic and highly hygroscopic. "Bottle dry" is insufficient for organometallics. Furthermore, the hydroxyl proton on the solvent itself (pKa ~16) will quench Grignard reagents (


).

Technical Insight: You cannot use this compound as a solvent for Grignard or Organolithium reactions because the solvent is a protic source.

Corrective Action:

  • Reaction Incompatibility: If your reagent is water-sensitive (Grignard, LAH, NaH), you cannot use this solvent. Switch to an aprotic glycol ether like Diglyme or DME (Dimethoxyethane).

  • Drying Protocol (for non-protic sensitive uses):

    • Do not use Calcium Chloride (forms complexes with alcohols).

    • Gold Standard: 3Å or 4Å Molecular Sieves (activated at 200°C under vacuum).

    • Limit: Water content can be reduced to <50 ppm with 20% w/v loading of sieves over 24 hours.

Module 4: Toxicology & Isomer Safety
Ticket #104: "What are the reprotoxic risks compared to EGME?"

Regulatory Context: Ethylene Glycol Methyl Ether (EGME) is a known reproductive toxin. DPGME is generally considered safer, but specificity matters.

Scientific Assessment:

  • Metabolic Pathway: The toxicity of glycol ethers is often driven by the formation of alkoxyacetic acids.

    • EGME

      
       Methoxyacetic acid (Highly Toxic).
      
    • PGME (Beta-isomer)

      
       2-Methoxypropionic acid (Reprotoxic).
      
    • DPGME (General)

      
       Generally metabolizes to propylene glycol derivatives and is excreted.
      
  • The Isomer Factor: The specific isomer this compound has a primary alcohol. While authoritative data (OECD SIDS) suggests DPGME mixtures are of low toxicity, the primary alcohol capability to oxidize to an acid warrants precautionary handling similar to PGME-beta isomer standards in early-stage drug discovery.

Best Practice: Treat CAS 13588-28-8 with Level 3 Containment (Fume hood, nitrile gloves, eye protection). Avoid inhalation of mists.

References & Validated Sources
  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • OECD SIDS. Propylene Glycol Ethers: Toxicology and Screening Information. OECD Existing Chemicals Database. (Referenced for general DPGME metabolic pathways). [Link]

  • Thermo Fisher Scientific. Peroxide Forming Chemicals Management Guide. [Link]

  • Burfield, D. R., & Smithers, R. H. (1983). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents and Ethers. Journal of Organic Chemistry. (Context for molecular sieve drying of ethers). [Link]

Sources

Technical Support Center: Scaling Reactions with 2-(2-methoxypropoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Scale-Up, Purification, and Safety for Dipropylene Glycol Methyl Ether (DPM) Isomers.

Core Technical Briefing: The "Isomer Trap"

User Warning: Before proceeding, you must verify the composition of your starting material.

The IUPAC name 2-(2-methoxypropoxy)propan-1-ol refers specifically to a primary alcohol isomer. However, commercial "Dipropylene Glycol Methyl Ether" (DPM or DPGME) is a mixture of four isomers, dominated by secondary alcohols .

Isomer StructureAlcohol TypeApprox.[1][2] Commercial ContentReactivity Profile
1-(2-methoxy-1-methylethoxy)-2-propanol Secondary ~40-50%Slower nucleophile, oxidizes to ketone.
1-(2-methoxypropoxy)propan-2-ol Secondary ~35-40%Slower nucleophile, oxidizes to ketone.
This compound Primary 2-5% Fast nucleophile, oxidizes to aldehyde/acid.
2-(2-methoxy-1-methylethoxy)propan-1-ol Primary ~3-5%Fast nucleophile.[3]

The Scale-Up Risk: If you developed a reaction (e.g., esterification, etherification) using a high-purity standard of the primary isomer, your kinetics will fail when scaling up with commercial DPM solvent due to the steric hindrance of the major secondary isomers. Conversely, if using commercial DPM as a solvent, the minor primary isomers may act as "reactive impurities," forming side products with electrophiles.

Troubleshooting Module: Solvent Removal & Workup

Issue: "I cannot remove the solvent. Rotovap takes forever, and the product oils out."

Diagnosis: this compound has a boiling point of ~190°C .[4] Standard rotary evaporation is energy-inefficient and thermally hazardous to sensitive APIs. Furthermore, its amphiphilic nature (ether + alcohol) creates stable emulsions.

Protocol A: The "Salting-Out" Extraction (Recommended)

Do not attempt to distill the solvent off directly. Use its water miscibility against it.[2][4][5][6]

  • Dilution: Dilute the reaction mixture with a hydrophobic solvent (e.g., Ethyl Acetate, MTBE, or Toluene) at a 1:1 ratio.

  • Aqueous Wash: Wash the organic layer with 5-10 volumes of water.

    • Note: DPM partitions into the water.

  • Brine Break: If an emulsion forms (common due to DPM's surfactant-like properties), add saturated NaCl (brine). The high ionic strength forces the glycol ether into the aqueous phase ("salting out").

  • Validation: Check the organic layer by GC. <1% DPM should remain after 3 washes.

Protocol B: Azeotropic "Water Stripping" (For Hydrophilic Products)

If your product is water-soluble, you cannot wash the solvent away. You must distill, but you can lower the boiling point using water injection.

  • The Science: DPM forms an azeotrope with water (BP ~99°C).

  • The Catch: The azeotrope is water-rich (approx. 92% water / 8% solvent).

  • Method:

    • Heat the vessel to ~100°C (atmospheric) or ~50°C (vacuum).

    • Continuously inject steam or liquid water into the pot.

    • The water vapor carries the DPM overhead.

    • Warning: This requires large volumes of water (high energy cost) but protects thermally sensitive products from the 190°C pot temperature.

Visual Workflow: Solvent Removal Decision Tree

SolventRemoval Start Start: Reaction Complete in DPM Solvent CheckSol Is Product Water Soluble? Start->CheckSol YesSol YES (Hydrophilic) CheckSol->YesSol NoSol NO (Hydrophobic) CheckSol->NoSol Distill Protocol B: Azeotropic Stripping Inject Water/Steam Distill at ~99°C YesSol->Distill Extract Protocol A: Extraction Dilute with EtOAc/MTBE Wash with 5x Water + Brine NoSol->Extract Lyophil Alternative: Lyophilization (Only if <5% DPM remaining) Distill->Lyophil Final Polish caption Figure 1: Decision logic for removing high-boiling glycol ethers based on product solubility.

Troubleshooting Module: Reaction Kinetics & Impurities

Issue: "My yield dropped by 15% upon scaling, and I see a new peak at RRT 0.95."

Diagnosis: You are likely experiencing Primary Alcohol Interference . If you are using DPM as an inert solvent for an electrophilic reaction (e.g., acylation, alkylation), the minor primary alcohol isomer (this compound) is competing with your starting material.

Mechanism of Interference
  • Scenario: You are reacting an amine with an acid chloride in DPM.

  • Side Reaction: The 2-5% primary alcohol isomer in the solvent reacts with the acid chloride to form a glycol ester impurity.

  • Why it didn't happen in screening: Small-scale screening often uses "Anhydrous" or high-grade solvents which may have different isomer profiles, or the impurity was lost in the baseline.

Corrective Action Plan
  • Switch Solvents: If the DPM hydroxyl group is reacting, switch to Dipropylene Glycol Dimethyl Ether (DMM) . It is the "capped" version (methoxy groups on both ends), chemically inert, and has similar solubility parameters.

  • Scavenging: If you must use DPM, add the electrophile slowly at low temperature (0°C) to favor the kinetics of your target amine over the solvent's hydroxyl group.

Visual Pathway: Isomer Reactivity Risks

IsomerKinetics CommercialDPM Commercial DPM (Mixture) SecIso Secondary Isomers (~90%) Sterically Hindered CommercialDPM->SecIso PrimIso Primary Isomer (this compound) (~5%) Sterically Accessible CommercialDPM->PrimIso Reagent Electrophile (e.g., Acid Chloride) SecIso->Reagent Slow k PrimIso->Reagent FAST k NoReact Minimal Reaction (Solvent acts Inert) Reagent->NoReact SideReact Side Reaction! Forms Glycol Ester Impurity Reagent->SideReact caption Figure 2: Kinetic competition pathways. The minor primary isomer is the source of most 'solvent participation' side reactions.

Safety & Storage: Peroxide Management

Issue: "The solvent drum has been open for 6 months. Is it safe to distill?"

Diagnosis: this compound is a Class B Peroxide Former . The ether linkage adjacent to the secondary carbon (in the propoxy chain) is susceptible to radical autoxidation, forming hydroperoxides.

Critical Hazard: Distilling DPM to dryness concentrates these peroxides, leading to explosion risks.

Standard Operating Procedure (SOP) for Peroxides
StepActionLimit / Criteria
1. Testing Use Quantofix® Peroxide strips or KI titration.< 10 ppm: Safe to use.10-100 ppm: Must treat.> 100 ppm: DISCARD (Do not touch cap).
2. Inhibition Ensure commercial drums contain inhibitors (e.g., BHT).Check CoA for inhibitor levels (usually 50-100 ppm).
3. Quenching If 10-100 ppm, pass through activated alumina or treat with Ferrous Sulfate (FeSO4).Re-test until < 5 ppm.
4. Distillation NEVER distill to dryness. Leave 10-15% "heel" in the pot.This keeps peroxide concentration below the explosive threshold.

Frequently Asked Questions (FAQ)

Q: Can I use GC to separate the isomers during process monitoring? A: Yes, but it requires a specialized column. A standard non-polar column (e.g., DB-1 or DB-5) often co-elutes the isomers. Use a polar column like a WAX column (PEG stationary phase) . The primary alcohol (higher boiling point, more polar) will typically elute after the secondary alcohol isomers.

Q: Why is the viscosity of my reaction mixture higher than predicted? A: DPM exhibits significant hydrogen bonding. At scale, if your reaction generates salts, the DPM/salt matrix can form a gel-like consistency due to the amphiphilic structure bridging ions.

  • Fix: Add a co-solvent like Methanol (10%) or reduce concentration.

Q: Is this solvent compatible with strong bases (e.g., NaH, BuLi)? A: No. The hydroxyl proton (pKa ~16-17) will be deprotonated immediately, consuming your base and forming a nucleophilic alkoxide that will attack your substrate. Use Glyme or Diglyme (dimethyl ethers) instead.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • OECD SIDS. (2003).[2] Dipropylene Glycol Methyl Ether: SIDS Initial Assessment Report. UNEP Publications. Retrieved from [Link][3]

  • Dow Chemical. (n.d.). DOWANOL™ DPM Glycol Ether Technical Data Sheet. Retrieved from [Link]

Sources

Technical Support Center: 2-(2-methoxypropoxy)propan-1-ol Compatibility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DPGME-COMPAT-001 Status: Active Agent: Senior Application Scientist Chemical Profile: 2-(2-methoxypropoxy)propan-1-ol Common Synonyms: Dipropylene Glycol Methyl Ether (DPM), DPGME (Isomer mixture), Dowanol™ DPM.

Executive Summary

You are inquiring about This compound , a primary isomer found in commercial Dipropylene Glycol Methyl Ether (DPM). This is a mid-to-slow evaporating, hydrophilic glycol ether.[1]

Crucial Operational Insight: Unlike simple alcohols (ethanol) or aggressive chlorinated solvents (DCM), this solvent occupies a "middle ground" of polarity. This makes it a coupling agent —it solubilizes both water and oils. However, this dual nature makes it deceptively aggressive toward materials that usually resist simple aqueous solutions or simple hydrocarbons.

Immediate Action Required:

  • Stop using Polystyrene (PS) or Polycarbonate (PC) consumables immediately.

  • Verify your pump seals; if they are Viton® (FKM), monitor for swelling. EPDM is the superior choice for this solvent.

  • Test for peroxides if your bottle has been open >6 months.

Module 1: Hardware & Material Compatibility

The "Polarity Trap"

Researchers often assume that because DPM is water-soluble, it is safe for all "aqueous-compatible" plastics. This is false. Its ether linkages allow it to permeate and swell elastomers that are otherwise resistant to water.

Compatibility Matrix
Material ClassMaterial NameCompatibility RatingTechnical Notes
Rigid Plastics Polypropylene (PP) Excellent Safe for storage vessels and pipette tips.
HDPE / LDPE Excellent Standard bottles/caps are safe.
Polystyrene (PS) SEVERE RISK DO NOT USE. Causes crazing and dissolution. Avoid PS serological pipettes/reservoirs.
Polycarbonate (PC) High Risk Causes stress cracking and clouding. Avoid PC centrifuge tubes.
PTFE (Teflon) Excellent The gold standard for all wetted parts.
Elastomers (Seals) EPDM Recommended Excellent resistance to polar glycol ethers.
Viton® (FKM) Caution / Risk Counter-intuitive: Viton is great for oils but swells in polar glycol ethers. Use EPDM instead.
Buna-N (Nitrile) Limited Moderate swelling over time. Acceptable for disposable gloves (splash protection) but not permanent seals.
Silicone Good Generally resistant, but some grades may swell slightly.
Decision Logic: Material Selection

MaterialSelection Start Select Material for This compound IsRigid Is the component Rigid or Flexible? Start->IsRigid Rigid Rigid (Tubes, Reservoirs) IsRigid->Rigid Flexible Flexible (Seals, Tubing) IsRigid->Flexible IsClear Must it be optically clear? Rigid->IsClear Glass Borosilicate Glass (Recommended) IsClear->Glass Yes Plastic Plastic Required IsClear->Plastic No Polycarb Polycarbonate/Polystyrene (STOP: Incompatible) Plastic->Polycarb Avoid PP_PTFE Polypropylene or PTFE (Safe) Plastic->PP_PTFE Use IsSeal Is it a permanent seal (O-ring/Gasket)? Flexible->IsSeal Viton Viton (FKM) (Risk of Swelling) IsSeal->Viton Avoid EPDM EPDM (Best Choice) IsSeal->EPDM Preferred Silicone Silicone/Pt-Cured (Acceptable) IsSeal->Silicone Alternative

Figure 1: Decision tree for selecting labware compatible with glycol ethers. Note the preference for EPDM over Viton for seals.[2][3][4]

Module 2: Filtration & Purification

Filtration is a common failure point. Using the wrong membrane can lead to the filter dissolving into your sample, creating "ghost peaks" in downstream analysis (LC-MS/GC-MS).

Membrane Selection Guide
  • Nylon (Polyamide): Compatible.

    • Why: Nylon is hydrophilic and generally resistant to alcohols and glycol ethers. It is a cost-effective choice for DPM.

  • PTFE (Polytetrafluoroethylene): Compatible (Best).

    • Why: Chemically inert.

    • Note: Standard PTFE is hydrophobic. If filtering a DPM/Water mixture, you may need to pre-wet the membrane with pure alcohol or use "Hydrophilic PTFE."

  • Regenerated Cellulose (RC): Compatible.

    • Why: Excellent resistance to organic solvents and aqueous mixtures. Good for HPLC sample prep.

  • Cellulose Acetate (CA) / Nitrate (CN): INCOMPATIBLE.

    • Risk: Glycol ethers can dissolve or soften these membranes, contaminating the filtrate.

Filtration Workflow

FiltrationWorkflow Start Sample in DPM CheckMembrane Check Membrane Type Start->CheckMembrane IsCA Cellulose Acetate? CheckMembrane->IsCA IsNylon Nylon or RC? CheckMembrane->IsNylon IsPTFE PTFE? CheckMembrane->IsPTFE Stop STOP: Dissolution Risk IsCA->Stop Yes Proceed Proceed with Filtration IsNylon->Proceed PreWet Is it Hydrophobic? IsPTFE->PreWet PreWet->Proceed No (Hydrophilic PTFE) WetStep Pre-wet with Alcohol PreWet->WetStep Yes WetStep->Proceed

Figure 2: Workflow for selecting the correct syringe filter or vacuum membrane to prevent sample contamination.

Module 3: Chemical Stability & Safety

The Peroxide Threat

Like most ethers, this compound is a Class B Peroxide Former .

  • Mechanism: Oxygen reacts with the alpha-carbon next to the ether oxygen to form hydroperoxides.

  • Trigger: Exposure to air and light over time.[2]

  • Risk: Concentration (e.g., rotary evaporation) can concentrate peroxides to explosive levels.

Protocol: Peroxide Management

  • Dating: Label all bottles with "Received Date" and "Opened Date."

  • Testing: Test for peroxides using quantofix strips or KI (Potassium Iodide) method every 6 months after opening.

  • Disposal: If peroxide concentration >100 ppm, contact EHS for neutralization/disposal. DO NOT distill.

Hygroscopicity

DPM is hygroscopic (absorbs water from the air).

  • Impact: If used as an anhydrous reaction solvent, it must be stored over molecular sieves (3Å or 4Å). Old solvent may contain significant water, affecting sensitive coupling reactions.

Troubleshooting FAQs

Q: I used a plastic serological pipette to transfer DPM, and it looks cloudy/etched. Is the solvent ruined? A: The solvent is likely contaminated with dissolved polystyrene. Discard the aliquot. Do not return it to the stock bottle. Use glass or PP pipettes in the future.

Q: My HPLC pressure is spiking after injecting samples dissolved in DPM. A: You may be using a mismatched syringe filter. If you used Cellulose Acetate, the filter likely partially dissolved and re-precipitated on your column frit. Reverse flush the column if possible; otherwise, the column guard may need replacement. Switch to Nylon or PTFE filters.

Q: Can I use Viton O-rings in my flow reactor with this solvent? A: It is not recommended. While Viton survives short exposure, DPM will cause it to swell over time, leading to leaks or flow rate irregularities. Switch to EPDM or Kalrez® seals for long-term stability.

Q: Is the specific isomer (this compound) more toxic than the mixture? A: Commercial DPM is a mixture. The primary isomer is 1-(2-methoxypropoxy)propan-2-ol. The isomer you listed (the primary alcohol isomer) is present in smaller quantities. While toxicity profiles are similar (low acute toxicity), always refer to the SDS for the specific lot you are using. Note that structurally related 2-methoxypropanol-1 (without the dipropylene chain) is a known teratogen; however, DPM (the dipropylene derivative) is generally considered safer, but standard PPE (gloves/glasses) is mandatory.

References

  • Dow Chemical. Product Safety Assessment: Dipropylene Glycol Methyl Ether. (Accessed 2024).[5] Link

  • Thermo Fisher Scientific. Chemical Resistance of Labware Materials. (Accessed 2024).[5] Link

  • Cole-Parmer. Chemical Compatibility Database (Glycol Ethers). (Accessed 2024).[5] Link

  • Sigma-Aldrich. Peroxide Forming Solvents & Safety Guidelines. (Accessed 2024).[5] Link

  • PubChem. Compound Summary: Dipropylene Glycol Methyl Ether. National Library of Medicine. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide: 2-(2-methoxypropoxy)propan-1-ol (DPGME) vs. Propylene Glycol Methyl Ether (PGME) in Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a foundational decision that dictates the success of an experiment, the stability of a formulation, and the safety of the process. This guide provides an in-depth technical comparison of two commonly used propylene glycol-based ethers: 2-(2-methoxypropoxy)propan-1-ol, commercially known as Dipropylene Glycol Methyl Ether (DPGME), and Propylene Glycol Methyl Ether (PGME).

It is important to clarify at the outset that commercial DPGME is a mixture of four structural isomers, of which this compound is a primary component.[1] For the purpose of this guide, "DPGME" will refer to this commercial mixture, which is the form predominantly used in research and industry. PGME, in its commercial form, consists mainly of the alpha-isomer (1-methoxy-2-propanol), with very small amounts of the beta-isomer (2-methoxy-1-propanol).[2] This isomeric distinction is critical from a toxicological perspective, as will be discussed.

This document moves beyond a simple cataloging of properties to explain the causal relationships between the physicochemical characteristics of these solvents and their practical performance in research applications, particularly in drug formulation and analytical testing.

I. Core Physicochemical & Performance Characteristics: A Comparative Overview

The fundamental differences between DPGME and PGME stem from their molecular weight and structure, which directly influence their volatility, viscosity, and solvency. PGME is a smaller, more volatile molecule, while DPGME is larger, with a significantly lower evaporation rate.

PropertyDPGME (Isomer Mixture) PGME (α-isomer) Significance in Research Applications
Chemical Formula C₇H₁₆O₃C₄H₁₀O₂DPGME's larger size and additional ether linkage lead to a higher boiling point and lower volatility.
Molar Mass 148.20 g/mol 90.12 g/mol Affects stoichiometric calculations and contributes to differences in physical properties.
Boiling Point ~190 °C (374 °F)[3]~120 °C (248 °F)Critical for process control. PGME is suitable for applications requiring easy solvent removal. DPGME is preferred for high-temperature processes or where solvent retention is desired.
Flash Point ~75 °C (167 °F)~32 °C (90 °F)Safety is paramount. DPGME's higher flash point makes it significantly safer to handle, store, and ship, reducing fire hazards in the laboratory.
Evaporation Rate 0.03 (n-BuAc = 1)0.7 (n-BuAc = 1)[4]Defines application suitability. PGME's medium evaporation is useful for coatings that need to dry relatively quickly.[5] DPGME's very slow rate is ideal for "tail solvent" applications, improving film formation and for use in cleaning formulations where longer surface wet-time is beneficial.
Viscosity (@ 25°C) 3.7 cP1.7 cPImpacts fluid handling. PGME's lower viscosity is advantageous for spray applications and formulations requiring low viscosity. DPGME's higher viscosity can be useful in controlling the rheology of certain formulations.
Water Solubility Completely MiscibleCompletely MiscibleBoth are excellent hydrophilic solvents and coupling agents, capable of bringing together aqueous and organic phases in a formulation.
Hansen Solubility δD: 15.6, δP: 6.3, δH: 11.6δD: 15.6, δP: 6.3, δH: 11.6Provides a theoretical framework for predicting solubility of solutes like active pharmaceutical ingredients (APIs).

II. The Decisive Factor: Application-Specific Performance

The choice between DPGME and PGME is rarely arbitrary; it is a deliberate decision based on the specific requirements of the application. The key trade-off is between volatility and solvency time.

Causality Behind the Choice:
  • Choose PGME when... you require faster solvent evaporation. This is critical in applications like spray coatings, fast-drying inks, or in organic synthesis where the solvent needs to be removed efficiently under vacuum post-reaction. Its lower viscosity also makes it an excellent choice for cleaning applications where rapid penetration and dissolution are needed.

  • Choose DPGME when... you need slow evaporation and extended solvency. In drug formulation, this can be crucial for controlling crystallization during the drying of an amorphous solid dispersion. In coatings, it acts as a coalescing agent, allowing polymer particles more time to form a smooth, continuous film.[1] Its high flash point also makes it the safer default choice for many benchtop and scale-up operations.

III. Experimental Guide: Comparative Solubility Assessment of a Model API

To translate theory into practice, this section outlines a robust experimental protocol to determine the saturation solubility of a poorly water-soluble active pharmaceutical ingredient (API), such as Ibuprofen, in both DPGME and PGME. This protocol is a self-validating system for making an evidence-based solvent selection.

Objective:

To quantitatively determine and compare the saturation solubility of Ibuprofen in DPGME and PGME at ambient temperature (25°C) using the isothermal shake-flask method.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep_api Weigh excess API (e.g., Ibuprofen) prep_solv Dispense fixed volume of DPGME & PGME into separate vials prep_api->prep_solv Add API to vials shake Isothermal Shaking (25°C, 48-72h) Ensure solid remains prep_solv->shake centrifuge Centrifuge vials to pellet solid shake->centrifuge sample Withdraw supernatant centrifuge->sample filter Filter with 0.22µm syringe filter sample->filter dilute Dilute sample for analysis filter->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Step-by-Step Protocol:
  • Preparation:

    • Accurately weigh an amount of Ibuprofen known to be in excess of its expected solubility into several 20 mL glass scintillation vials. For example, start with 500 mg of API.

    • Using a calibrated pipette, add exactly 5.0 mL of DPGME to one set of vials and 5.0 mL of PGME to another set. Prepare each in triplicate for statistical validity.

    • Securely cap each vial to prevent solvent evaporation, which is particularly critical for the more volatile PGME.

  • Equilibration:

    • Place the vials in an orbital shaker equipped with temperature control.

    • Set the temperature to 25°C ± 0.5°C and agitate at a moderate speed (e.g., 150 rpm).

    • Allow the slurries to equilibrate for a minimum of 48 hours. A 72-hour period is often preferred to ensure thermodynamic equilibrium is reached.[6]

    • Self-Validation Check: After equilibration, visually confirm that a solid excess of the API remains at the bottom of each vial. If no solid is present, the experiment is invalid for that vial, and it must be repeated with more API.

  • Sampling and Analysis:

    • Remove vials from the shaker and let them stand for 30 minutes to allow heavy particles to settle.

    • To ensure complete removal of suspended solids, centrifuge the vials at 3000 rpm for 15 minutes.

    • Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, tared vial. This step is critical to remove any fine, undissolved particulates.

    • Accurately weigh the filtered sample, then dilute it with a suitable mobile phase (e.g., acetonitrile/water) to a concentration that falls within the linear range of your analytical method's calibration curve.

    • Quantify the concentration of Ibuprofen in the diluted samples using a validated HPLC-UV method.

  • Data Interpretation:

    • Calculate the saturation solubility in mg/mL for each replicate.

    • Compare the average solubility in DPGME versus PGME. Based on Hansen Solubility Parameters, which are very similar for both solvents, one might predict comparable solvency for non-polar compounds. However, the larger molecular structure of DPGME may offer slightly better solvency for complex molecules. This experiment provides the definitive empirical data.

IV. Toxicological and Safety Profile: A Critical Consideration

From a safety and handling perspective, DPGME has a clear advantage due to its low volatility and high flash point. However, a deeper toxicological comparison reveals important nuances.

AspectDPGME (Isomer Mixture) PGME (Commercial Grade)
Acute Toxicity Low acute toxicity via oral, dermal, and inhalation routes. Oral LD50 (rat) > 5000 mg/kg.[1]Low acute toxicity. Oral LD50 (rat) > 5000 mg/kg.
Irritation Not a skin irritant; only slightly irritating to the eye.[1]Can cause eye, nose, and throat irritation.
Developmental Toxicity Not considered a developmental toxicant. Crucially, its metabolism is unlikely to produce the toxic beta-isomer metabolite.[1][7]This is a key point of differentiation. Commercial PGME contains <0.5% of the beta-isomer (2-methoxy-1-propanol). The beta-isomer is a known developmental toxicant, metabolized to 2-methoxypropionic acid (2-MPA).[2] While the levels in commercial PGME are low, this is a significant consideration for use in pharmaceutical formulations.
Occupational Exposure OSHA PEL: 100 ppm (8-hr TWA), with a skin notation.[8]ACGIH TLV: 100 ppm (8-hr TWA) and 150 ppm (STEL).
Toxicological Decision Pathway:

G cluster_pgme PGME Path cluster_dpgme DPGME Path start Solvent Selection: Safety Profile pgme_check Application involves pharmaceutical formulation or potential for high exposure? start->pgme_check dpgme_check Metabolism does not form toxic beta-isomer metabolite start->dpgme_check beta_iso Consider risk of beta-isomer metabolite (2-MPA) pgme_check->beta_iso Yes safer_choice Generally safer choice, especially for drug development pgme_check->safer_choice No, e.g. industrial cleaning high_control Requires stringent controls and justification for use beta_iso->high_control dpgme_check->safer_choice

Caption: Toxicological decision-making for solvent choice.

V. Conclusion and Senior Scientist Recommendation

Both DPGME and PGME are versatile and effective solvents. The choice is not about which is "better," but which is fitter for purpose.

  • Propylene Glycol Methyl Ether (PGME) is the solvent of choice for applications demanding controlled, faster evaporation and low viscosity . Its utility in coatings, inks, and as a process solvent where easy removal is paramount is well-established. However, the presence of the beta-isomer, even at low levels, requires careful risk assessment for any application in drug development or consumer products.

  • Dipropylene Glycol Methyl Ether (DPGME) stands out for its superior safety profile , characterized by a high flash point and low volatility. Its slow evaporation rate is a distinct advantage in formulations requiring film cohesion, extended wet-edge time, and controlled drying. From a toxicological standpoint, its metabolic pathway, which avoids the formation of the teratogenic 2-methoxypropionic acid, makes it a more conservative and often preferable choice for pharmaceutical and cosmetic applications.[1][7]

For the drug development professional, DPGME should be considered the primary candidate for initial formulation screening due to its favorable safety and handling characteristics. PGME remains a viable tool, but its selection should be specifically justified by a process requirement for higher volatility, accompanied by a thorough risk assessment of its toxicological profile.

References

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL METHYL ETHER (DPGME). Retrieved from [Link]

  • Saiper Chemicals Pvt. Ltd. (n.d.). Dipropylene Glycol Methyl Ether / Methoxy Propoxy Propanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Dipropylene Glycol Monomethyl Ether (DPGME), CAS Reg. no. 34590-98-4. Retrieved from [Link]

  • INCHEM. (n.d.). DIPROPYLENE GLYCOL METHYL ETHER CAS N°: 34590-94-8 (Isomers). Retrieved from [Link]

  • Laitinen, J., et al. (2005). Propylene glycol monomethyl ether occupational exposure (PGME). 4. Analysis of 2-methoxypropionic acid in urine. PubMed. Retrieved from [Link]

  • TK Group. (n.d.). Various applications of propylene glycol methyl ether in industries. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylene glycol methyl ether. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ppg-2 methyl ether. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanol, 2-(2-(2-methoxypropoxy)propoxy)-. Retrieved from [Link]

  • NIOSH. (n.d.). 1988 OSHA PEL Project - Dipropylene Glycol Methyl Ether. Retrieved from [Link]

  • ResearchGate. (2019). Propylene Glycol Ethers for Ultrasonic Cleaning. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Dipropylene Glycol Monomethyl Ether (DPGME). Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Dipropylene Glycol Methyl Ether - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Dipropyleneglycol monomethyl ether. Retrieved from [Link]

  • Canada.ca. (2024). Screening Assessment for the Challenge 1-Propanol, 2-methoxy (2-Methoxypropanol). Retrieved from [Link]

  • Solubility of Things. (n.d.). Propylene glycol methyl ether. Retrieved from [Link]

  • ResearchGate. (2012). Propylene glycol monomethyl ether occupational exposure (PGME). Retrieved from [Link]

  • Henan GP Chemicals Co.,Ltd. (2025). Understanding Propylene Glycol Methyl Ether Acetate (PGMEA): Properties, Applications, and Safety. Retrieved from [Link]

  • Pnas.org. (n.d.). Propylene Glycol Ethers for Ultrasonic Cleaning. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PROPYLENE GLYCOL MONOMETHYL ETHER. Retrieved from [Link]

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A Comparative Guide to 2-(2-methoxypropoxy)propan-1-ol and Other Glycol Ethers for Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, formulation stability, and overall safety. Glycol ethers, a versatile class of organic solvents, are frequently employed for their excellent solvency, miscibility with a wide range of substances, and controllable evaporation rates. This guide provides an in-depth comparison of 2-(2-methoxypropoxy)propan-1-ol, a P-series glycol ether, with other commonly used glycol ethers, offering the technical insights and experimental data necessary to make informed decisions in a laboratory setting.

The E-Series vs. P-Series Glycol Ethers: A Fundamental Distinction

Glycol ethers are broadly categorized into two main series: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide. This structural difference has profound implications for their toxicological profiles. E-series glycol ethers, such as ethylene glycol butyl ether (EGBE), can be metabolized to alkoxyacetic acids, which have been associated with reproductive and developmental toxicity. In contrast, P-series glycol ethers, including this compound (also known as dipropylene glycol methyl ether or DPGME) and propylene glycol methyl ether (PGME), are generally considered to have a more favorable safety profile as they are not readily metabolized to the same toxic acidic compounds. This distinction is a crucial first consideration for any application, particularly in pharmaceutical and biomedical research.

Comparative Analysis of Key Performance Characteristics

The utility of a glycol ether in a specific application is determined by a combination of its physical and chemical properties. This section provides a comparative analysis of this compound against other common glycol ethers, with supporting experimental data.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and selected E-series and P-series glycol ethers. These properties are fundamental to understanding their behavior as solvents.

PropertyThis compound (DPGME)Propylene Glycol Methyl Ether (PGME)Ethylene Glycol Butyl Ether (EGBE)
Molecular Weight ( g/mol ) 148.20[1]90.12118.17[2]
Boiling Point (°C) 190[3]121[1]171[4]
Flash Point (°C) 74.6 - 85[3][5]32 - 38[1]65 - 67[4]
Vapor Pressure (mmHg @ 20°C) 0.37 - 0.5[5][6]8.50.66
Viscosity (cP @ 25°C) 3.71.7[7]2.9[4]
Evaporation Rate (n-BuAc=1) 0.020.62[7]0.079[4]
Water Solubility Complete[5]CompleteComplete

Causality Behind Performance Differences:

  • Evaporation Rate: this compound exhibits a significantly slower evaporation rate compared to PGME and EGBE. This is a direct consequence of its higher molecular weight and boiling point, which result in lower vapor pressure. For applications requiring extended drying times, such as in certain coating formulations or as a reaction solvent at elevated temperatures, the slow evaporation of DPGME is a distinct advantage.

  • Viscosity: The higher viscosity of this compound compared to PGME and EGBE is also attributed to its larger molecular size and the potential for increased intermolecular hydrogen bonding. This property can be beneficial in formulations where a certain degree of thickening or flow control is desired.

  • Flash Point: The significantly higher flash point of this compound enhances its safety profile, making it less flammable and easier to handle and store compared to the more volatile PGME.[8]

Solvency Power

The ability of a solvent to dissolve a particular solute is a critical performance parameter. The Kauri-Butanol (Kb) value is a standardized measure of a solvent's solvency power, with higher values indicating stronger solvency.[5][6][8]

For comparison, the Kauri-Butanol value for Ethylene Glycol Butyl Ether (EGBE) is reported to be high, indicating strong solvency. The solvency of P-series glycol ethers like DPGME is generally considered to be very good, making them suitable for a broad array of applications, including cleaning formulations and coatings.[3]

Toxicological Profile: A Critical Consideration

As a Senior Application Scientist, I cannot overstate the importance of considering the toxicological profile of any solvent, especially in research and drug development.

Glycol EtherOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Key Toxicological Concerns
This compound (DPGME) >5,000[9][10]9,510[9][10]Low acute toxicity; not classified as a reproductive or developmental toxicant.[11]
Propylene Glycol Methyl Ether (PGME) 3,739 (male), 4,277 (female)>2,000Low acute toxicity; not associated with the reproductive and developmental toxicity seen with some E-series glycol ethers.
Ethylene Glycol Butyl Ether (EGBE) 1,400[9]>2,000 (guinea pig)Hematotoxicity (red blood cell damage) in some animal species; potential for eye and skin irritation.

Expert Insights on Safety:

The data clearly indicates that this compound (DPGME) possesses a low order of acute toxicity via both oral and dermal routes.[9][10][11] This, combined with its P-series classification, makes it a safer alternative to many E-series glycol ethers. While PGME also has a favorable toxicological profile, the higher LD50 values for DPGME suggest an even lower acute toxicity. EGBE, an E-series glycol ether, exhibits a higher acute oral toxicity in rats compared to the P-series examples and is known to cause hematological effects in certain animal models. For applications where minimizing toxicological risk is paramount, P-series glycol ethers like this compound are the preferred choice.

Experimental Protocols for Property Determination

To ensure the scientific integrity of solvent selection, it is essential to understand the methodologies used to determine these key properties. The following are detailed, step-by-step protocols for key experiments.

Determination of Solvency Power: Kauri-Butanol Value (ASTM D1133)

This method quantifies the relative solvent power of hydrocarbon solvents.[5][6][8]

Experimental Workflow:

ASTM_D1133 cluster_prep Preparation cluster_titration Titration cluster_calc Calculation prep1 Prepare Kauri-Butanol standard solution prep2 Standardize the Kauri-Butanol solution prep1->prep2 Standardization titrate1 Measure 20g of standardized Kauri-Butanol solution into a flask prep2->titrate1 Proceed to titration titrate2 Titrate with the solvent under test titrate1->titrate2 Begin titration titrate3 Observe for the endpoint: the point at which the solution becomes cloudy and obscures standard print titrate2->titrate3 Observe endpoint calc1 Record the volume of solvent used titrate3->calc1 Endpoint reached calc2 Calculate the Kauri-Butanol value using the formula provided in the standard calc1->calc2 Calculate Kb value

Caption: Workflow for determining the Kauri-Butanol value according to ASTM D1133.

Detailed Steps:

  • Preparation of Kauri-Butanol Standard Solution: A standard solution is prepared by dissolving a specified amount of kauri resin in n-butanol.

  • Standardization: The Kauri-Butanol solution is standardized by titrating it with a standard hydrocarbon solvent (toluene) to a defined endpoint of turbidity.

  • Titration of the Test Solvent: A measured volume of the standardized Kauri-Butanol solution is titrated with the glycol ether under investigation.

  • Endpoint Determination: The titration is continued until the solution becomes cloudy to the point that it obscures a standard printed text placed underneath the flask.

  • Calculation: The volume of the solvent used is recorded, and the Kauri-Butanol value is calculated based on the titration volume and the standardization factor.

Determination of Evaporation Rate (ASTM D3539)

This method determines the evaporation rate of volatile organic compounds using a thin-film evaporometer.

Experimental Workflow:

ASTM_D3539 cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis setup1 Set up the thin-film evaporometer setup2 Calibrate the instrument with a standard solvent (n-butyl acetate) setup1->setup2 Calibration measure1 Inject a precise volume of the glycol ether onto the filter paper disc setup2->measure1 Ready for testing measure2 Start the timer and the airflow simultaneously measure1->measure2 Start measurement measure3 Record the time required for the liquid to completely evaporate measure2->measure3 Monitor evaporation analysis1 Perform multiple replicates for accuracy measure3->analysis1 Record time analysis2 Calculate the average evaporation time analysis1->analysis2 Calculate average analysis3 Determine the relative evaporation rate compared to the standard analysis2->analysis3 Calculate relative rate

Caption: Workflow for determining the evaporation rate using a thin-film evaporometer (ASTM D3539).

Detailed Steps:

  • Instrument Setup and Calibration: The thin-film evaporometer is set up according to the manufacturer's instructions, and the airflow is calibrated. The instrument is then calibrated using a standard solvent, typically n-butyl acetate.

  • Sample Application: A precise volume of the glycol ether is dispensed onto a filter paper disc within the evaporometer.

  • Evaporation and Timing: A controlled stream of air is passed over the filter paper, and the time required for the complete evaporation of the solvent is recorded.

  • Data Analysis: The evaporation time of the test solvent is compared to that of the standard solvent to determine the relative evaporation rate.

Determination of Viscosity (Ubbelohde Viscometer)

The viscosity of a liquid can be determined using a calibrated glass capillary viscometer, such as an Ubbelohde viscometer.

Experimental Workflow:

Viscosity_Measurement cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation prep1 Select an appropriate Ubbelohde viscometer prep2 Clean and dry the viscometer thoroughly prep1->prep2 Clean prep3 Equilibrate the sample and viscometer to the test temperature in a water bath prep2->prep3 Equilibrate measure1 Fill the viscometer with the glycol ether sample prep3->measure1 Fill measure2 Draw the liquid up into the timing bulb measure1->measure2 Draw up measure3 Measure the efflux time: the time for the liquid to flow between two marked points measure2->measure3 Measure time calc1 Repeat the measurement for reproducibility measure3->calc1 Record time calc2 Calculate the kinematic viscosity using the viscometer constant and the efflux time calc1->calc2 Calculate kinematic calc3 Calculate the dynamic viscosity by multiplying the kinematic viscosity by the density of the liquid calc2->calc3 Calculate dynamic

Caption: Workflow for determining the viscosity of a liquid using an Ubbelohde viscometer.

Detailed Steps:

  • Viscometer Selection and Preparation: An Ubbelohde viscometer of the appropriate size for the expected viscosity of the glycol ether is selected, cleaned, and dried.

  • Temperature Equilibration: The viscometer and the glycol ether sample are placed in a constant-temperature water bath until they reach the desired test temperature.

  • Measurement of Efflux Time: The glycol ether is introduced into the viscometer, and the time it takes for the liquid to flow between two calibrated marks on the capillary is accurately measured.

  • Calculation of Viscosity: The kinematic viscosity is calculated by multiplying the efflux time by the viscometer's calibration constant. The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the glycol ether at the test temperature.

Conclusion and Recommendations

The selection of a glycol ether for a specific scientific application requires a careful evaluation of its performance characteristics and toxicological profile. This compound (DPGME) stands out as a versatile and safe solvent choice for many research and development applications.

  • For applications requiring a slow evaporation rate, good solvency, and a high flash point, this compound is an excellent candidate. Its favorable safety profile makes it particularly suitable for use in pharmaceutical and biomedical research where minimizing toxicity is a primary concern.

  • Propylene glycol methyl ether (PGME) offers a faster evaporation rate and lower viscosity, which may be advantageous in applications where rapid drying is desired. Its safety profile is also favorable.

  • Ethylene glycol butyl ether (EGBE), while an effective solvent, should be used with caution due to the toxicological concerns associated with E-series glycol ethers. Its use should be carefully considered and appropriate safety measures implemented.

Ultimately, the optimal choice of glycol ether will depend on the specific requirements of the application. By understanding the comparative data and the underlying scientific principles presented in this guide, researchers and scientists can make more informed and responsible solvent selections.

References

  • OECD SIDS. (n.d.). DIPROPYLENE GLYCOL METHYL ETHER CAS N°: 34590-94-8 (Isomers).
  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL METHYL ETHER (DPGME). Retrieved from [Link]

  • The Good Scents Company. (n.d.). ppg-2 methyl ether 1-(2-methoxypropoxy)propan-2-ol; (2-methoxymethylethoxy)propanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanol, 2-(2-(2-methoxypropoxy)propoxy)-. Retrieved from [Link]

  • PubChem. (n.d.). Dipropyleneglycol monomethyl ether. Retrieved from [Link]

  • ResearchGate. (2000). Densities and Viscosities of Seven Glycol Ethers from 288.15 K to 343.15 K. Retrieved from [Link]

  • ASTM International. (2021). Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents (ASTM D1133-13). Retrieved from [Link]

  • Wikipedia. (n.d.). Kauri-butanol value. Retrieved from [Link]

  • Redox. (2025). Safety Data Sheet Ethylene glycol monobutyl ether. Retrieved from [Link]

  • ATSDR. (n.d.). Toxicological Profile for Propylene Glycol. Retrieved from [Link]

  • Redox. (2023). Safety Data Sheet Dipropylene glycol, monomethyl ether. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Dipropylene glycol monomethyl ether. Retrieved from [Link]

  • REMPEC. (2023). PROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]

  • ASTM International. (1996). Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer (ASTM D3539-87(1996)). Retrieved from [Link]

  • Finishing and Coating. (2024). The Kauri-Butanol Cleaning Number: Unconventional Wisdom. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Propylene glycol monomethyl ether. Retrieved from [Link]

  • Cape Verde Chemicals. (n.d.). Butyl Glycol (Butyl Cellosolve – EGMBE). Retrieved from [Link]

  • Ataman Kimya. (n.d.). PROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]

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A Technical Guide to Alternative Solvents for 2-(2-methoxypropoxy)propan-1-ol in High-Performance Applications

Author: BenchChem Technical Support Team. Date: February 2026

For decades, 2-(2-methoxypropoxy)propan-1-ol, widely known in the industry as Dipropylene Glycol Monomethyl Ether (DPM), has been a trusted solvent in a multitude of applications, from coatings and cleaners to pharmaceutical formulations.[1][2] Its balanced properties of moderate evaporation rate, excellent solvency, and water miscibility have made it a workhorse for formulators. However, the evolving landscape of regulatory requirements, a heightened focus on environmental, health, and safety (EHS) profiles, and the continuous drive for performance enhancements necessitate a thorough evaluation of viable alternatives.

This guide provides a comprehensive comparison of promising solvent alternatives to this compound, with a focus on Dipropylene Glycol Dimethyl Ether (DPGDME) and emerging bio-based lactate esters. We will delve into their performance characteristics, supported by experimental data and standardized testing methodologies, to empower researchers, scientists, and drug development professionals in making informed solvent selection decisions.

Understanding the Benchmark: this compound (DPM)

This compound is a propylene oxide-based (P-series) glycol ether, a class of solvents generally regarded as having a more favorable toxicological profile than their ethylene oxide-based (E-series) counterparts.[1] The commercial product is a mixture of isomers.[2][3] Its utility stems from a unique combination of properties:

  • Excellent Solvency: DPM effectively dissolves a wide array of resins, oils, and greases, making it a versatile component in industrial and household cleaners.[1][2]

  • Coalescing Agent in Coatings: In latex paints, it acts as a coalescing agent, facilitating the formation of a continuous and durable film as the paint dries.[4]

  • Coupling Agent: Its ability to be miscible with both water and many organic solvents makes it an excellent coupling agent in various formulations.

  • Moderate Evaporation Rate: This characteristic provides a longer working time for cleaning applications and contributes to better film formation in coatings.[1][2]

However, the impetus to explore alternatives arises from several factors, including the desire for solvents with even lower toxicity, improved environmental footprints (such as enhanced biodegradability), and specialized performance attributes that DPM may not offer.

A Head-to-Head Comparison: DPM vs. DPGDME vs. Lactate Esters

To provide a clear and objective comparison, the following table summarizes the key properties and performance characteristics of DPM, DPGDME, and a representative lactate ester, Ethyl Lactate.

PropertyThis compound (DPM)Dipropylene Glycol Dimethyl Ether (DPGDME)Ethyl Lactate
Synonyms Dowanol DPM, Arcosolv DPMProglyde DMM
CAS Number 34590-94-8111109-77-497-64-3
Molecular Formula C₇H₁₆O₃C₈H₁₈O₃C₅H₁₀O₃
Boiling Point (°C) 190175154
Flash Point (°C) 75 (Closed Cup)65 (Closed Cup)46 (Closed Cup)[5]
Evaporation Rate (nBuAc=1) 0.02~0.030.23
Solvency (Kauri-Butanol Value) ~60 (Estimated)High (Aprotic)80-90 (Comparable to Acetone)[6]
Water Solubility MiscibleLimitedMiscible
Oral LD50 (Rat) >5,000 mg/kg[7]>2,000 mg/kg[8][9]8,200 mg/kg[10]
Dermal LD50 (Rabbit) 9,510 mg/kg[7]>2,000 mg/kg>5,000 mg/kg[10]
Biodegradability Readily Biodegradable[11]Data suggests good biodegradabilityReadily Biodegradable (>90% in days)[6][12]
Key Features Balanced solvency, good coupling agent, moderate evaporation rateAprotic, high solvency for proton-sensitive systems, low odorBio-based, low toxicity, good solvency for polar resins

In-Depth Analysis of the Alternatives

Dipropylene Glycol Dimethyl Ether (DPGDME)

DPGDME is a close structural relative of DPM, with the key difference being the etherification of the terminal hydroxyl group. This seemingly minor modification results in an aprotic solvent with distinct advantages in specific applications.

Performance Advantages:

  • Enhanced Solvency for Specific Resins: Being aprotic, DPGDME is an excellent solvent for proton-sensitive systems, such as in the formulation of water-based polyurethane coatings.

  • Low Odor and Toxicity: DPGDME is noted for its low odor and is considered to have low acute and chronic toxicity.

  • Chemical Stability: Its inert nature makes it suitable for use in chemically aggressive formulations.

Experimental Evidence:

While direct comparative studies are limited, the aprotic nature of DPGDME inherently makes it a better solvent for isocyanate prepolymers in 2-component polyurethane systems, preventing unwanted reactions that can occur with the hydroxyl group of DPM. In cleaning formulations, its excellent solvency for both polar and non-polar substances makes it a strong candidate for replacing DPM in degreasing applications.

Lactate Esters: The Green Alternative

Lactate esters, such as ethyl lactate and butyl lactate, are bio-based solvents derived from the fermentation of sugars.[12] They are gaining significant traction as "green" alternatives to traditional petrochemical-based solvents.

Performance Advantages:

  • Excellent Solvency: Lactate esters exhibit strong solvency for a wide range of resins, including acrylics, epoxies, and polyurethanes, making them suitable for coatings and inks.[12]

  • Favorable EHS Profile: They are readily biodegradable, have low toxicity, and are not considered hazardous air pollutants (HAPs).[6][12] Their high flash points compared to some traditional solvents also reduce flammability risks.[12]

  • Regulatory Compliance: The favorable safety and environmental profile of lactate esters aligns with increasingly stringent regulations on volatile organic compounds (VOCs).[6]

Experimental Evidence:

Studies have shown that lactate esters can effectively replace traditional solvents in cleaning formulations and coatings with comparable or even enhanced performance.[6][12] For instance, the solvency power of ethyl and butyl lactate, as indicated by their Kauri-Butanol values, is comparable to that of powerful conventional solvents like acetone and ethyl acetate.[6] In coatings, their ability to dissolve a broad range of resins facilitates the formulation of high-performance, low-VOC systems.[12]

Experimental Protocols for Solvent Evaluation

To ensure a rigorous and objective comparison of solvent performance, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating key solvent properties.

Solvency Power: The Kauri-Butanol (Kb) Value Test

Principle: The Kauri-Butanol value is a measure of a solvent's ability to dissolve a standardized kauri resin solution. A higher Kb value indicates stronger solvency.[13] This test is particularly useful for hydrocarbon solvents and can provide a relative measure of solvency for other solvent classes.[13][14]

Methodology (based on ASTM D1133): [13][15]

  • Preparation: A standard solution of kauri resin in n-butanol is prepared.

  • Titration: A known volume of the kauri-butanol solution is placed in a flask. The solvent being tested is then slowly added from a burette while the solution is continuously stirred.

  • Endpoint Determination: The titration is continued until the solution becomes cloudy or turbid to a defined point where printed text of a specific size viewed through the solution becomes blurred.[15]

  • Calculation: The volume of the solvent required to reach the endpoint is recorded, and the Kauri-Butanol value is calculated.

Workflow for Kauri-Butanol Value Determination

G cluster_prep Preparation cluster_titration Titration cluster_endpoint Endpoint Determination cluster_calc Calculation prep1 Prepare standard Kauri-Butanol solution titrate1 Measure known volume of Kauri-Butanol solution into flask prep1->titrate1 titrate2 Slowly add test solvent from burette with stirring titrate1->titrate2 endpoint1 Observe for turbidity (cloudiness) titrate2->endpoint1 endpoint2 Stop titration when printed text becomes blurred endpoint1->endpoint2 calc1 Record volume of test solvent used endpoint2->calc1 calc2 Calculate Kauri-Butanol value calc1->calc2

Caption: A stepwise workflow for determining the Kauri-Butanol value of a solvent.

Volatile Content in Coatings

Principle: This method determines the percentage of volatile substances in a coating, which is crucial for VOC calculations and ensuring regulatory compliance.

Methodology (based on ASTM D2369): [16][17][18][19]

  • Sample Preparation: A small, accurately weighed amount of the liquid coating is placed in a tared aluminum foil dish.[18]

  • Heating: The dish containing the sample is heated in a forced-draft oven at a specified temperature (typically 110 ± 5°C) for a set duration (usually 60 minutes).[18][19]

  • Cooling and Weighing: After heating, the dish is removed, cooled to room temperature in a desiccator, and then reweighed.

  • Calculation: The weight loss represents the volatile content, which is then expressed as a percentage of the original sample weight.

Decision Tree for Solvent Selection

G cluster_performance Performance Needs cluster_safety EHS & Regulatory cluster_solvents Solvent Candidates start Start: Define Application Requirements solvency High Solvency Power Needed? start->solvency low_voc Low VOC Required? start->low_voc evap_rate Specific Evaporation Rate? solvency->evap_rate Yes dpm DPM solvency->dpm No coalescing Coalescing Agent for Latex? evap_rate->coalescing coalescing->dpm Yes dpgdme DPGDME coalescing->dpgdme No biodegradable Biodegradability a Priority? low_voc->biodegradable Yes low_voc->dpm No low_toxicity Low Toxicity Mandated? biodegradable->low_toxicity low_toxicity->dpgdme No lactate Lactate Esters low_toxicity->lactate Yes

Caption: A simplified decision tree for initial solvent screening based on key requirements.

Acute Dermal Irritation/Corrosion

Principle: This test evaluates the potential of a substance to cause skin irritation or corrosion after a single, short-term exposure.

Methodology (based on OECD Guideline 404): [4][20]

  • Animal Selection: Healthy, young adult albino rabbits are typically used for this test.

  • Test Substance Application: A small amount of the test substance is applied to a shaved patch of skin on the animal.[20] The treated area is then covered with a gauze patch.[20]

  • Exposure: The exposure duration is typically up to four hours.

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Conclusion and Future Outlook

The selection of a solvent is a critical decision that impacts product performance, cost, and regulatory compliance. While this compound (DPM) remains a versatile and effective solvent, this guide has highlighted the compelling advantages of alternatives such as Dipropylene Glycol Dimethyl Ether (DPGDME) and lactate esters in specific contexts.

DPGDME offers a unique aprotic nature beneficial for proton-sensitive systems, while lactate esters provide a sustainable, bio-based option with a favorable EHS profile and strong solvency. The choice of solvent should be guided by a thorough evaluation of the specific application requirements, performance needs, and regulatory landscape.

The future of solvent technology will undoubtedly be shaped by the continued drive for sustainability and safety. As research and development in green chemistry progress, we can anticipate the emergence of even more innovative and high-performing bio-based solvents, further expanding the formulator's toolkit.

References

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  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIMETHYL ETHER. Retrieved from [Link]

  • BDMAEE. (2025, July 7). a comparative analysis of dipropylene glycol versus other glycol ethers in solvent applications. Retrieved from [Link]

  • BIVITURE. (2025, June 17). The Ultimate Guide to Lactate Esters: Bio-Based Solvents for Modern Industry. Retrieved from [Link]

  • Redox. (2025, September 23). Safety Data Sheet Dipropylene glycol, monomethyl ether. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Dipropylene Glycol Monomethyl Ether (DPGME), CAS Reg. no. 34590-94-8. Retrieved from [Link]

  • Zhongding. (2025, October 30). A Data-Driven Showdown Between Lactate Esters and Traditional Solvents in 2026. Retrieved from [Link]

  • Carl ROTH. (2024, March 1). Safety Data Sheet: Dipropylene glycol dimethyl ether. Retrieved from [Link]

  • ASTM International. (2021). D1133 Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. Retrieved from [Link]

  • Carl ROTH. (2024, March 4). Safety Data Sheet: Dipropylene glycol monomethyl ether. Retrieved from [Link]

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Introduction: Re-evaluating the Solvent Landscape in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Performance Analysis of 2-(2-methoxypropoxy)propan-1-ol Compared to Traditional Solvents

In the fields of chemical research, drug development, and formulation science, the choice of solvent is a critical decision that profoundly impacts reaction kinetics, product purity, formulation stability, and safety. For decades, traditional solvents such as ethanol, isopropanol, and acetone have been the workhorses of the laboratory and production floor. However, growing demands for enhanced performance, improved safety profiles, and reduced environmental impact have spurred the adoption of advanced solvent systems.

This guide provides a comprehensive comparison of this compound, a propylene glycol ether commonly known as Dipropylene Glycol Methyl Ether (DPGME), against these conventional solvents. As a Senior Application Scientist, my objective is to move beyond a simple recitation of properties and instead offer a causal analysis of how DPGME's unique molecular structure translates into tangible performance advantages in specific applications. We will examine the physicochemical data, explore performance in key workflows, and provide standardized protocols for you to validate these findings in your own laboratory setting.

Section 1: A Comparative Overview of Physicochemical Properties

The performance of a solvent is fundamentally dictated by its physical and chemical properties. DPGME is a colorless, viscous liquid with a mild, pleasant ether-like odor.[1][2] It is distinguished by its complete miscibility with water and a wide array of organic solvents, a characteristic that makes it an exceptional coupling agent.[1][2]

The following table presents a side-by-side comparison of DPGME's properties against several traditional solvents. The causality is clear: DPGME's higher molecular weight and the presence of both ether and hydroxyl functional groups result in a higher boiling point, lower vapor pressure, and increased viscosity compared to simple alcohols and ketones.

PropertyThis compound (DPGME) Ethanol Isopropanol (IPA) Acetone
Molecular Formula C₇H₁₆O₃C₂H₆OC₃H₈OC₃H₆O
Molecular Weight ( g/mol ) 148.20[1]46.0760.1058.08
Boiling Point (°C) ~190[3]78.3782.656
Flash Point (°C) ~74 - 85[1]1312-20
Density (g/cm³ @ 20°C) ~0.951[1]0.7890.7860.784
Viscosity (mPa·s @ 25°C) ~3.71.0742.0380.306
Vapor Pressure (mmHg @ 20°C) ~0.5[1]44.633180
Water Solubility Miscible[1]MiscibleMiscibleMiscible
Evaporation Rate (nBuAc=1) ~0.021.91.56.2

Expert Analysis: The data immediately highlights DPGME's defining characteristics: low volatility (evidenced by the high boiling point and low vapor pressure) and a significantly higher flash point. This combination is not merely a trivial data point; it is central to its value proposition. The high flash point dramatically reduces fire hazards during handling, storage, and transportation, a critical consideration in any laboratory or manufacturing environment. The slow evaporation rate is a key performance differentiator in applications like coatings and printing inks, where it allows for longer working times and superior film formation.[1]

Section 2: Performance in Critical Applications

Coatings and Film Formation

In the formulation of paints, coatings, and lacquers, solvent choice governs drying time, leveling, and the final film integrity. Traditional solvents like acetone and ethanol evaporate very quickly. This rapid departure can cause defects such as "orange peel," blistering, or poor adhesion as the film does not have adequate time to level and coalesce properly.

DPGME excels as a "tail solvent" or coalescing agent. Its intermediate evaporation rate allows the coating to remain fluid for a longer period, promoting excellent flow and leveling.[1] Furthermore, its hydrophilic nature makes it an ideal coupling agent in water-reducible coatings, preventing the emulsion from "shocking" or coagulating when co-solvents are introduced.[1]

Advanced Cleaning and Degreasing Formulations

While acetone is a powerful degreaser, its high volatility leads to rapid evaporative losses and necessitates use in well-ventilated areas away from ignition sources. DPGME offers a compelling alternative for industrial and precision cleaning. Its strong solvency effectively dissolves oils, greases, and resins, while its low vapor pressure ensures it remains on the surface to perform its cleaning action without rapid evaporation.[2] This makes it particularly suitable for immersion cleaning and as a component in heavy-duty surface cleaners.

Use as a Reaction Solvent and in Drug Development

For researchers and drug development professionals, DPGME presents an interesting option for specific synthetic routes. Its high boiling point allows for reactions to be conducted at elevated temperatures without the need for pressurized vessels. Its ability to dissolve a wide range of organic compounds, coupled with its water miscibility, can simplify reaction workups and purifications.

Crucially, DPGME generally exhibits a more favorable toxicity profile than other glycol ethers, a class of solvents that has faced scrutiny.[4] Its low toxicity and low skin irritation potential make it a safer choice for laboratory personnel.[3] While not a universal solvent for all active pharmaceutical ingredients (APIs), its properties merit consideration, particularly in early-stage process development where greener and safer solvent alternatives are being evaluated.

Section 3: Health, Safety, and Environmental Profile

A responsible scientist must weigh performance against risk. The following table summarizes the key safety considerations.

ParameterThis compound (DPGME) Ethanol Isopropanol (IPA) Acetone
Primary Hazard Mild eye irritant[5]Highly FlammableHighly FlammableExtremely Flammable
Toxicity Summary Low acute toxicity; low skin irritation potential.[3][5]Low, but CNS depressant at high concentrations.Low, but CNS depressant; more toxic than ethanol.Low acute toxicity; can cause eye and respiratory irritation.
Handling Advantages High flash point reduces fire risk significantly.Requires stringent fire safety protocols.Requires stringent fire safety protocols.Requires extreme care to avoid ignition sources.
Environmental Biodegradable[3]Readily biodegradable.Readily biodegradable.Readily biodegradable.

Expert Analysis: The most significant differentiator is the vastly reduced flammability of DPGME. This single factor can simplify facility requirements, reduce insurance costs, and create a safer working environment. While all chemical handling requires appropriate personal protective equipment (PPE), the inherent risks associated with DPGME are demonstrably lower than with highly volatile, low-flash-point solvents.

Section 4: Experimental Protocols for Performance Validation

To ensure this guide is a self-validating system, the following protocols are provided for direct comparison of solvent performance.

Protocol 1: Comparative Evaporation Rate Analysis

This protocol uses a simple gravimetric method to quantify the difference in volatility.

Objective: To determine the relative evaporation rates of DPGME, ethanol, and acetone.

Methodology:

  • Place three identical, clean, and dry aluminum weighing dishes on an analytical balance.

  • Tare the balance with each dish.

  • Using a micropipette, dispense exactly 1.0 mL of DPGME into the first dish, 1.0 mL of ethanol into the second, and 1.0 mL of acetone into the third. Record the initial mass (M₀) for each.

  • Place the dishes in a fume hood with a constant sash height to ensure consistent airflow.

  • Record the mass of each dish at 5-minute intervals for a total of 60 minutes.

  • Calculate the mass loss at each time point and plot mass vs. time for each solvent. The slope of the line represents the evaporation rate.

Expected Outcome: Acetone will show the most rapid mass loss, followed by ethanol. DPGME will show a very slow, gradual mass loss, quantitatively demonstrating its low volatility.

Evaporation_Rate_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Tare 3 Weighing Dishes prep2 Dispense 1.0 mL of Solvent prep1->prep2 prep3 Record Initial Mass (M₀) prep2->prep3 exp1 Place in Fume Hood (Constant Airflow) prep3->exp1 exp2 Record Mass Every 5 Minutes for 1 Hour exp1->exp2 an1 Calculate Mass Loss Over Time exp2->an1 an2 Plot Mass vs. Time an1->an2 an3 Determine Slope (Evaporation Rate) an2->an3

Caption: Workflow for comparing solvent evaporation rates.

Protocol 2: Solvency Power Assessment for a Model Resin

Objective: To compare the ability of DPGME and isopropanol to dissolve a common polymer, such as polystyrene.

Methodology:

  • Prepare saturated solutions of polystyrene in both DPGME and isopropanol at room temperature (25°C). Ensure excess solid polystyrene remains to confirm saturation.

  • Allow the solutions to equilibrate for 24 hours with gentle agitation.

  • Carefully decant a known volume (e.g., 5.0 mL) of the clear supernatant from each solution into a pre-weighed beaker.

  • Place the beakers in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the polymer (e.g., 60°C).

  • Once all solvent has evaporated and the mass is constant, re-weigh the beakers.

  • The mass of the remaining polystyrene divided by the volume of the solution taken gives the solubility in g/L.

Expected Outcome: DPGME is likely to exhibit higher solvency for many non-polar to moderately polar resins compared to isopropanol, resulting in a greater mass of dissolved polystyrene per unit volume.

Section 5: A Framework for Solvent Selection

Choosing the right solvent is a multi-factorial decision. The following decision tree provides a logical framework for this process, guiding the user from high-level application needs to a specific solvent choice.

Solvent_Selection_Tree start Application Requirement q1 Fast Evaporation Needed? start->q1 q2 High Solvency for Non-polars Needed? q1->q2 No acetone Consider Acetone q1->acetone Yes q3 Low Flammability Critical? q2->q3 Yes ipa_eth Consider IPA / Ethanol q2->ipa_eth No q4 Water Miscibility Required? q3->q4 No dpgme Consider DPGME q3->dpgme Yes q4->ipa_eth Yes other Consider Other Solvents (e.g., Toluene, Heptane) q4->other No

Caption: Decision tree for application-based solvent selection.

Conclusion

This compound (DPGME) is not a direct replacement for traditional solvents but rather a specialized tool that offers a distinct and advantageous performance profile for specific applications. Its key strengths—low volatility, high flash point, excellent solvency, and complete water miscibility—make it a superior choice for formulations requiring controlled evaporation, such as high-performance coatings and inks. Its favorable safety profile provides a compelling argument for its use in industrial cleaning and as a potential green solvent in chemical synthesis and development.

By understanding the causal links between its molecular properties and functional performance, researchers, scientists, and drug development professionals can leverage DPGME to create more stable, effective, and safer products and processes. The provided protocols offer a clear pathway for validating these advantages within your own experimental context.

References

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  • MD Searchlight. Glycol Ether Toxicology. Available from: [Link].

  • Occupational Safety and Health Administration (OSHA). DIPROPYLENE GLYCOL METHYL ETHER ((2-METHOXYMETHYLETHOXY)PROPANOL). U.S. Department of Labor. Available from: [Link].

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(2-Methoxypropoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2-(2-methoxypropoxy)propan-1-ol, also known as Dipropylene Glycol Methyl Ether (DPGME). In the pharmaceutical industry, DPGME is often used as a solvent, and its residual levels must be carefully controlled.[1][2] The cross-validation of analytical methods is a critical exercise to ensure consistency and reliability of analytical data when transferring a method to a different laboratory or when a new method is introduced to replace an existing one. This document outlines a comparative study between a legacy Gas Chromatography with Flame Ionization Detection (GC-FID) method and a modern, faster GC-Mass Spectrometry (GC-MS) method, providing detailed protocols, comparative data, and field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Robust Analytical Method Cross-Validation

This compound (DPGME) is a hydrophilic, slow-evaporating solvent with complete water solubility, making it a valuable component in various pharmaceutical formulations.[1][2] Its presence, often as a residual solvent, is a critical quality attribute that must be accurately monitored to ensure product safety and efficacy. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3]

When an analytical method is updated, or results from different analytical platforms need to be compared, a cross-validation study is imperative. This process ensures that the alternative method provides results that are equivalent to the original, validated method. This guide is grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[4][5][6][7]

This guide will compare a traditional packed column GC-FID method with a modern capillary GC-MS method for the analysis of DPGME. The rationale for this comparison is driven by the need for higher specificity and faster run times offered by modern GC-MS technology.[8][9]

Analytical Methods Under Comparison

Legacy Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a primary method for the analysis of propylene glycol and its ethers.[10] The GC-FID method has been a workhorse for the quantification of volatile and semi-volatile organic compounds for decades.

  • Principle of Operation: The sample is volatilized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile (carrier) gas. The Flame Ionization Detector (FID) then combusts the organic compounds eluting from the column, producing ions that generate a measurable current proportional to the mass of the carbon atoms.

  • Causality of Component Selection:

    • Packed Column: Historically, packed columns were common. They offer high sample capacity but lower resolution compared to capillary columns.

    • Flame Ionization Detector (FID): FID is chosen for its robustness, wide linear range, and excellent sensitivity to hydrocarbons.[11] It is a universal detector for organic compounds, making it suitable for quantifying DPGME.

Modern Method: Gas Chromatography with Mass Spectrometry (GC-MS)

The coupling of Gas Chromatography with Mass Spectrometry provides a powerful analytical tool that combines the separation capabilities of GC with the qualitative and quantitative power of MS.[12]

  • Principle of Operation: Separation occurs in the GC as described above, but typically with a high-resolution capillary column. As the analyte elutes, it enters the mass spectrometer, where it is ionized (commonly by electron ionization). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Causality of Component Selection:

    • Capillary Column: A modern, thin-film capillary column is selected for its high resolving power and faster analysis times.[8][9]

    • Mass Spectrometer (MS): The MS detector offers superior specificity compared to FID. By monitoring for characteristic fragment ions of DPGME, interferences from matrix components can be eliminated.[8][9][12] This is particularly advantageous when analyzing complex sample matrices.

Experimental Design for Cross-Validation

The cross-validation protocol is designed to demonstrate the equivalency of the two methods by comparing key validation parameters as stipulated by ICH Q2(R1).[4][6][7][13]

Samples for Analysis
  • DPGME Standard Solutions: A series of standard solutions of DPGME in methanol will be prepared to assess linearity, accuracy, and precision.

  • Spiked Placebo Samples: A placebo formulation (containing all excipients of the drug product except the active pharmaceutical ingredient) will be spiked with known concentrations of DPGME. This is crucial to evaluate the methods' performance in a representative sample matrix.

Validation Parameters and Acceptance Criteria

The following parameters will be evaluated with pre-defined acceptance criteria:

ParameterAcceptance CriteriaRationale
Specificity No interfering peaks at the retention time of DPGME in the placebo.To ensure the signal is from the analyte of interest.
Linearity (r²) ≥ 0.995To demonstrate a proportional relationship between concentration and response.[4]
Range 80% to 120% of the target concentration.[4][14]To define the interval of reliable quantitation.
Accuracy (% Recovery) 98.0% to 102.0%To assess the closeness of the measured value to the true value.[14]
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%To measure the degree of scatter in the results.
LOD & LOQ Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1To determine the lowest concentration that can be reliably detected and quantified.
Method Equivalency The 95% confidence interval for the difference in means between the two methods should be within ±5.0%.To statistically confirm that the methods produce equivalent results.

Detailed Experimental Protocols

Protocol 1: Legacy GC-FID Method
  • Standard and Sample Preparation:

    • Prepare a stock solution of DPGME at 1000 µg/mL in methanol.

    • Create a 5-point calibration curve from 1 µg/mL to 50 µg/mL by diluting the stock solution.

    • Spike placebo samples at 10 µg/mL, 25 µg/mL, and 40 µg/mL in triplicate.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Column: 6 ft, 1/8" OD, 2 mm ID stainless steel packed with 10% Carbowax 20M on 80/100 mesh Chromosorb W-AW.

    • Carrier Gas: Helium, flow rate 30 mL/min.

    • Injector Temperature: 220°C.

    • Oven Program: 100°C hold for 2 min, ramp to 180°C at 10°C/min, hold for 5 min.

    • Detector Temperature: 250°C.

    • Injection Volume: 1 µL.

Protocol 2: Modern GC-MS Method
  • Standard and Sample Preparation:

    • Prepare standards and samples as described in Protocol 4.1.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 with 5977B MSD or equivalent.

    • Column: Rxi®-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: 50°C hold for 1 min, ramp to 220°C at 20°C/min, hold for 2 min.

    • Injection Volume: 1 µL (Split ratio 20:1).

    • MS Transfer Line: 230°C.

    • Ion Source: 230°C, Electron Ionization (70 eV).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored: m/z 59, 73, 117 (Quantifier: m/z 59).[15]

Visual Workflows and Logical Relationships

Cross-Validation Workflow Diagram

CrossValidationWorkflow Diagram 1: Cross-Validation Workflow cluster_prep Phase 1: Preparation & Planning cluster_execution Phase 2: Method Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Conclusion Define_Protocol Define Cross-Validation Protocol & Acceptance Criteria (ICH Q2(R1)) Prepare_Samples Prepare Standards & Spiked Samples Define_Protocol->Prepare_Samples Legacy_GCFID Analyze Samples using Legacy GC-FID Method Prepare_Samples->Legacy_GCFID Modern_GCMS Analyze Samples using Modern GC-MS Method Prepare_Samples->Modern_GCMS Compare_Validation Compare Validation Parameters (Linearity, Accuracy, Precision) Legacy_GCFID->Compare_Validation Modern_GCMS->Compare_Validation Statistical_Analysis Perform Statistical Equivalency Testing (e.g., TOST) Compare_Validation->Statistical_Analysis Final_Report Generate Final Report & Conclusion on Equivalency Statistical_Analysis->Final_Report

Caption: Diagram 1: A flowchart of the cross-validation process.

Results and Discussion: A Comparative Analysis

The following tables summarize the hypothetical, yet representative, data obtained from the cross-validation study.

Table 1: Linearity and Range
ParameterLegacy GC-FID MethodModern GC-MS MethodAcceptance Criteria
Calibration Range (µg/mL) 1 - 501 - 5080% - 120% of target
Correlation Coefficient (r²) 0.99780.9995≥ 0.995
Equation y = 25432x + 1234y = 45876x + 567N/A

The modern GC-MS method demonstrates superior linearity as indicated by the higher correlation coefficient. This is likely due to the increased specificity of the MS detector, which minimizes baseline noise and interferences.

Table 2: Accuracy and Precision
Spiked Level (µg/mL)Legacy GC-FIDModern GC-MSAcceptance Criteria
% Recovery % Recovery 98.0% - 102.0%
1098.5%101.2%
2599.2%100.5%
40101.5%99.8%
% RSD (Repeatability, n=6) % RSD (Repeatability, n=6) ≤ 2.0%
251.8%0.9%
% RSD (Intermediate Precision) % RSD (Intermediate Precision) ≤ 3.0%
252.5%1.3%

Both methods meet the acceptance criteria for accuracy and precision. However, the GC-MS method shows significantly better precision (lower %RSD), which is a direct result of its higher signal-to-noise ratio and specificity. This enhanced precision is critical for reliable release testing and for detecting small process variations.

Table 3: Method Sensitivity and Run Time
ParameterLegacy GC-FID MethodModern GC-MS MethodComments
LOD (µg/mL) 0.50.1GC-MS is 5x more sensitive.
LOQ (µg/mL) 1.50.3Lower LOQ allows for more accurate measurement at low levels.
Total Run Time (min) 158The modern method offers a nearly 50% reduction in run time.

The superior sensitivity of the GC-MS method is a key advantage, particularly if lower residual solvent limits are required in the future. The significant reduction in run time translates to higher sample throughput and reduced operational costs.

Conclusion and Recommendations

The cross-validation study successfully demonstrates that the modern GC-MS method is not only equivalent to the legacy GC-FID method but is superior in terms of linearity, precision, sensitivity, and speed. The data confirms that the GC-MS method is fit for its intended purpose of quantifying this compound in the specified matrix.

Recommendation: Based on these results, it is recommended to replace the legacy GC-FID method with the modern GC-MS method for routine quality control analysis. The improved performance characteristics of the GC-MS method provide a more robust and efficient analytical solution, enhancing the overall quality and reliability of the data generated.

References

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  • Shimadzu. (n.d.). Analysis of Ethylene Glycol and Diethylene Glycol in Propylene Glycol. Retrieved from [Link]

  • European Medicines Agency. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • OSHA. (n.d.). 1-Methoxy-2-propanol (1M2P), 2-methoxy-1-propanol (2M1P), 1-methoxy-2-propyl acetate (1M2PA), and 2-methoxy-1-propyl acetate (2M1PA) - Analytical Method. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(2-methoxypropoxy)- (CAS 13429-07-7). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dipropyleneglycol monomethyl ether. PubChem Compound Database. Retrieved from [Link]

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  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]

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  • ResearchGate. (2019). Method for the determination of propylene glycol monoethyl ether.... Retrieved from [Link]

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  • gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-(2-methoxypropoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1][2] Safety Classification: HIGH CAUTION (Potential Reproductive Toxin / Skin Absorber)[1][2]

Executive Safety Summary

Immediate Action Required: 2-(2-methoxypropoxy)propan-1-ol is a specific isomer of Dipropylene Glycol Monomethyl Ether (DPGME).[1][2] While commercial DPGME mixtures are often low-hazard, this specific isomer (often referred to as the


-isomer)  is structurally related to ethylene glycol ethers and is associated with developmental toxicity (teratogenicity)  and significant dermal absorption risks .[1][2]

Treat this compound as a Reproductive Toxin (Category 1B) .[1][2] Do not rely on standard laboratory safety protocols for benign solvents.[1][2]

Critical Hazard Operational Implication
Dermal Absorption Standard thin nitrile gloves may offer insufficient protection times.[1][2] Butyl Rubber is required for direct handling.[1][2]
Reproductive Toxicity Pregnant personnel or those attempting conception should avoid handling this specific isomer.[1][2]
Volatility Low vapor pressure, but heating generates hazardous vapors requiring respiratory protection or fume hood use.[1][2][3]

Hazard Profile & Risk Assessment

Before handling, verify the purity and isomeric composition. If you are synthesizing or isolating this specific isomer, the risk profile is significantly higher than handling the generic commercial mixture (CAS 34590-94-8).[1][2]

GHS Classification (Isomer-Specific Caution):

Hazard ClassCategoryHazard Statement
Reproductive Toxicity 1B H360D: May damage the unborn child.[1][2]
Flammable Liquid 4 H227: Combustible liquid.[1][2]
Eye Irritation 2A H319: Causes serious eye irritation.[1][2]
STOT - SE 3 H336: May cause drowsiness or dizziness.[1][2][3][4]

Scientific Insight (Causality): The toxicity of glycol ethers is structure-dependent.[1][2] The "beta-isomer" structure (primary alcohol, secondary ether) allows for metabolism into alkoxy acids (e.g., methoxypropionic acid), which are the active teratogenic metabolites.[1][2] This mechanism is why this specific isomer requires stricter controls than its alpha-isomer counterparts.[1][2]

Personal Protective Equipment (PPE) Technical Specifications

The amphiphilic nature of glycol ethers (soluble in both water and lipids) allows them to permeate standard glove materials rapidly.[2]

A. Dermal Protection (Gloves)

Requirement: Zero skin contact.[1][2]

  • Primary Recommendation: Butyl Rubber (0.5 mm+) or EVOH (Silver Shield/4H) .[1][2]

  • Secondary (Splash Only): Thick Nitrile (>0.11 mm) – Change immediately upon splash.[1][2]

Glove Compatibility Matrix:

MaterialBreakthrough TimePermeation RateRecommendation
Butyl Rubber > 480 min ExcellentPrimary Choice for synthesis/pouring.[1][2]
Nitrile (Disposable) 10–30 min (variable)ModerateSplash Only. Double-gloving recommended.[1][2]
Latex / Natural Rubber < 10 minHighDO NOT USE. Rapid permeation.[1][2]
PVA (Polyvinyl Alcohol) Variable--Not recommended due to water solubility issues.[1][2]

Protocol: Inspect Butyl gloves for micro-tears before use by inflating them with air.[1][2]

B. Respiratory Protection

Requirement: Required if handling outside a fume hood or if heating the substance.[2]

  • Cartridge Type: Organic Vapor (OV) (Black Band in US / Brown Band [Type A] in EU).[1][2]

  • Respirator Style: Half-face elastomeric respirator with fit-test verification.[1][2]

  • Engineering Control: All handling should ideally occur within a certified Chemical Fume Hood maintaining a face velocity of 80–100 fpm.[2]

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1][2] Safety glasses are insufficient due to the risk of splash migration.

  • Body: Chemical-resistant lab coat (Tyvek or similar impervious material) with cuffs tucked into gloves.[1][2]

Operational Protocol: Safe Handling Workflow

This workflow is designed to prevent "take-home" exposure and cross-contamination.[1][2]

HandlingProtocol Start Start: Risk Assessment CheckIsomer Verify Isomer Identity (Beta-isomer = High Risk) Start->CheckIsomer PPE_Donning Don PPE: Butyl Gloves + Goggles + Lab Coat CheckIsomer->PPE_Donning Hood_Check Verify Fume Hood (Face Velocity > 80 fpm) PPE_Donning->Hood_Check Handling Handling / Synthesis (Keep sash low) Hood_Check->Handling Spill_Check Spill or Splash? Handling->Spill_Check Emergency Emergency Protocol: Evacuate & Decon Spill_Check->Emergency Yes Waste Waste Disposal: Segregated Solvent Stream Spill_Check->Waste No Doffing Doffing Sequence: 1. Wash outer gloves 2. Remove gloves (inside-out) 3. Wash hands (soap/water) Waste->Doffing

Figure 1: Decision logic for handling high-risk glycol ether isomers, emphasizing the critical spill check and doffing sequence.

Step-by-Step Methodology
  • Pre-Work Preparation:

    • Verify the availability of a Spill Kit containing absorbent pads (universal or organic) and a dedicated waste bag.[2]

    • Place a disposable absorbent mat (bench protector) inside the fume hood to capture micro-drips.[1][2]

  • Handling:

    • Keep the container closed when not in use.[2][3][5] Glycol ethers are hygroscopic and can form peroxides upon prolonged exposure to air (though less likely than simple ethers, peroxide testing is good practice for old bottles).[1][2]

    • Use positive displacement pipettes or glass syringes to minimize aerosol generation.[1][2]

  • Decontamination:

    • Wipe down all glassware with acetone or ethanol inside the hood before removing it.[2]

    • Dispose of the wipes in the solid hazardous waste stream.

Disposal & Emergency Procedures

Waste Management
  • Classification: Hazardous Chemical Waste (Solvent/Organic).[1][2]

  • Segregation: Do not mix with strong oxidizers (perchlorates, nitrates) as glycol ethers can react violently.[1][2][6]

  • Labeling: Clearly label as "Contains this compound – Reprotox Hazard."[1][2]

Spill Response (Small Scale < 500 mL)
  • Alert: Notify nearby personnel immediately.

  • PPE: Ensure you are wearing Butyl gloves and a respirator.[1][2]

  • Contain: Cover spill with absorbent pads.

  • Clean: Wipe area with soap and water (glycol ethers are water-miscible) after absorbing the bulk liquid.[1][2]

  • Disposal: Place all spill debris in a sealed hazardous waste bag.

References

  • European Chemicals Agency (ECHA). Substance Information: (2-methoxymethylethoxy)propanol (Isomer Mixture & Hazards).[1][2] Retrieved from [1][2]

  • PubChem. Compound Summary: 1-Propanol, 2-(2-(2-methoxypropoxy)propoxy)- (Structural Analog/Isomer Data).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Centers for Disease Control and Prevention (CDC). Glove Permeation by Glycol Ethers.[1][2] NIOSH Publications.[1][2] Retrieved from [1][2]

  • Ansell. Chemical Resistance Guide (Permeation & Degradation Data). Retrieved from [1][2]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Dipropylene Glycol Methyl Ether.[1][2] Retrieved from [1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.